3-Methylbenzoyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348887 | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-74-8 | |
| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylbenzoyl Cyanide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzoyl cyanide (CAS Number: 5955-74-8), also known as oxo-m-tolyl-acetonitrile, is an important aromatic nitrile intermediate.[1] Its structure, featuring a reactive acyl cyanide moiety and a methyl-substituted benzene ring, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and essential safety and handling information. It is intended to be a critical resource for professionals in organic synthesis, medicinal chemistry, agrochemical development, and material science.[1]
Introduction and Significance
This compound belongs to the class of acyl cyanides, organic compounds that feature a cyanide group attached to a carbonyl carbon. This functional group arrangement imparts a unique reactivity profile, making these compounds effective acylating agents and versatile intermediates. The presence of the methyl group on the aromatic ring at the meta position influences the electronic properties and steric environment of the molecule, which can be strategically exploited in targeted synthesis.[1]
The primary utility of this compound lies in its role as a precursor for more complex molecules. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals such as pesticides and herbicides, dyes, and specialized polymers and resins.[1] Its stability and reactivity under relatively mild conditions allow for efficient and high-yield chemical transformations, making it a valuable tool for both laboratory-scale research and industrial applications.[1]
Physicochemical and Spectroscopic Properties
While specific experimental data for some physical properties of this compound are not widely reported in public literature, its key identifiers and characteristics are well-documented.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| InChI | InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| SMILES | O=C(C#N)C1=CC=CC(C)=C1 | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyanation of its corresponding acyl chloride, 3-methylbenzoyl chloride. This two-step process begins with the formation of the acyl chloride from 3-methylbenzoic acid, followed by the displacement of the chloride with a cyanide nucleophile.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
The conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride is a standard and high-yielding reaction, often utilizing thionyl chloride (SOCl₂) as the chlorinating agent.
Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride [2]
-
Materials:
-
3-Methylbenzoic acid (m-toluic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
-
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl and excess SOCl₂ fumes).
-
-
Procedure:
-
To the three-necked flask, add 3-methylbenzoic acid, thionyl chloride (in slight excess), and a catalytic amount of DMF.
-
Heat the reaction mixture to approximately 90°C with continuous stirring.
-
Maintain this temperature for about 3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is crude 3-methylbenzoyl chloride, which can be purified by fractional distillation.
-
Step 2: Synthesis of this compound
The conversion of 3-methylbenzoyl chloride to this compound can be accomplished using various cyanating agents. A classic and robust method, adapted from the Organic Syntheses procedure for benzoyl cyanide, utilizes cuprous cyanide (CuCN).[3]
Proposed Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Methylbenzoyl chloride
-
Cuprous cyanide (CuCN), dried
-
-
Apparatus:
-
A distilling flask equipped with a thermometer.
-
Heating mantle or oil bath.
-
-
Procedure:
-
In the distilling flask, combine dried cuprous cyanide (a slight molar excess) and 3-methylbenzoyl chloride.
-
Heat the mixture in an oil bath, gradually raising the temperature to 220-230°C, and maintain for approximately 1.5 hours with occasional shaking.
-
After the reaction period, arrange the flask for distillation and slowly increase the bath temperature to distill the crude this compound.
-
The crude product, which is a solid at room temperature, can be purified by recrystallization from a suitable solvent or by vacuum distillation.
-
Alternative Synthetic Pathway:
Modern approaches often employ less toxic or more manageable cyanating agents. Patents for the synthesis of the isomeric o-methylbenzoyl cyanide describe the use of potassium ferricyanide with a copper catalyst, or sodium cyanide with a phase-transfer catalyst in a biphasic system.[4][5] These methods may offer milder reaction conditions and are likely adaptable for the synthesis of this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Acylation Reactions: As an acyl cyanide, it can act as an acylating agent, transferring the 3-methylbenzoyl group to nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity is central to its application in building more complex molecular architectures.
-
Hydrolysis: In the presence of aqueous acid or base, this compound will hydrolyze to form 3-methylbenzoic acid and a cyanide salt.
-
Wittig-Type Reactions: The carbonyl group can undergo reactions with phosphorus ylides (Wittig reagents). This reaction typically results in the formation of an α,β-unsaturated nitrile, demonstrating the versatility of the carbonyl group in carbon-carbon bond formation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 5955-74-8) is not widely available, the hazards can be inferred from closely related compounds like benzoyl cyanide. Acyl cyanides are generally toxic and should be handled with extreme care.
-
Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin.[6] Contact with acids or water can release highly toxic hydrogen cyanide gas.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust and contact with skin and eyes.
-
-
Storage:
Conclusion
This compound is a key chemical intermediate with significant potential in various research and development sectors. While there are gaps in the publicly available data regarding its specific physical constants and spectral characterization, its synthesis and reactivity can be reliably inferred from established chemical principles and data from closely related compounds. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this versatile molecule in their work.
References
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This compound. LabNetwork. [Link]
- CN114380713B - O-methyl benzoyl cyanide synthesis method.
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
Benzoyl cyanide. Organic Syntheses. [Link]
- Soulen, R. L., Carlson, S. C., & Lang, F. (1973). The Reaction of a Phosphorus Ylide with Aroyl Cyanides. The Journal of Organic Chemistry, 38(3), 479–481.
- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
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Benzoyl cyanide. Organic Syntheses. [Link]
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- 5. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 6. labsolu.ca [labsolu.ca]
3-Methylbenzoyl cyanide molecular structure and weight
An In-depth Technical Guide to 3-Methylbenzoyl Cyanide: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 5955-74-8), a versatile aromatic nitrile that serves as a crucial intermediate in diverse chemical syntheses. We delve into its core molecular and physical properties, present a detailed, field-proven protocol for its synthesis, and explore its reactivity and significant applications in the pharmaceutical, agrochemical, and material science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for advanced molecular design and synthesis.
Core Molecular Profile: Structure and Physicochemical Properties
This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic ketone and a nitrile.[1][2] The molecule consists of a benzoyl group substituted with a methyl group at the meta-position of the phenyl ring, and a cyanide functional group attached to the carbonyl carbon. This unique arrangement of functional groups imparts valuable reactivity characteristics, making it a stable yet reactive building block in organic synthesis.[1]
Molecular Structure
The structural architecture of this compound is key to its chemical behavior. The electron-withdrawing nature of the carbonyl and cyano groups influences the reactivity of the aromatic ring and the carbonyl carbon itself.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is provided below. This data is critical for its handling, characterization, and application in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1][2] |
| CAS Number | 5955-74-8 | [1][3][4] |
| Molecular Formula | C₉H₇NO | [1][3][4] |
| Molecular Weight | 145.16 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage | Store at 0-8 °C, protect from moisture | [1] |
| SMILES | O=C(C#N)C1=CC=CC(C)=C1 | [4] |
| ¹³C NMR (Predicted) | Key peaks expected for carbonyl (~168 ppm), nitrile (~113 ppm), aromatic carbons (125-143 ppm), and methyl (~22 ppm) carbons. | [5] |
| IR (Predicted) | Characteristic absorptions expected for C≡N stretch (~2225 cm⁻¹), C=O stretch (~1690 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). | N/A |
Synthesis Protocol: From 3-Methylbenzoic Acid to this compound
The synthesis of this compound is most efficiently achieved through a two-step process starting from 3-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subjected to cyanidation. This protocol avoids the use of highly toxic reagents like sodium cyanide, opting for a safer alternative.[5]
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
Rationale: The conversion of the carboxylic acid to an acyl chloride is a standard and essential activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier intermediate.
Protocol:
-
Equip a three-necked flask with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Charge the flask with 3-methylbenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).
-
Add a catalytic amount of DMF (e.g., 0.02 eq).
-
Heat the reaction mixture to 90°C and stir for 3 hours.[6] The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-methylbenzoyl chloride is typically of sufficient purity (e.g., >98%) to be used directly in the next step.[6]
Step 2: Synthesis of this compound
Rationale: This step introduces the cyanide group. Using potassium ferricyanide as the cyaniding agent is a safer alternative to alkali metal cyanides like NaCN or KCN.[5] A copper catalyst is employed to facilitate the cyanation of the acyl chloride.
Protocol:
-
In a well-ventilated fume hood, charge a reaction vessel with 3-methylbenzoyl chloride (1.0 eq), toluene (as solvent), potassium ferricyanide (approx. 0.17-0.18 eq), and a catalytic amount of oxine-copper.[5]
-
Heat the mixture to 80-85°C with vigorous stirring.
-
Maintain the reaction at this temperature for 3-5 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to dissolve inorganic salts. Separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.[5]
Chemical Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to the dual reactivity of its carbonyl and nitrile functionalities. Its utility spans several high-value chemical industries.
-
Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules.[1] The related precursor, 3-methylbenzoyl chloride, is used in synthesizing certain non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the importance of the m-toluoyl scaffold in medicinal chemistry.[7] The aroyl cyanide moiety can be transformed into various functional groups, making it a versatile precursor for active pharmaceutical ingredients (APIs).[1]
-
Organic Synthesis: In general organic synthesis, it is used to prepare complex molecules where the introduction of a m-toluoyl group is desired.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in Pinner and related reactions, while the ketone can undergo standard carbonyl chemistry.
-
Agrochemicals: The compound plays a role in the development of effective pesticides and herbicides, which are critical for agricultural productivity.[1] The o-methyl isomer is a key intermediate in the synthesis of the fungicide trifloxystrobin, suggesting a similar potential for the m-isomer in creating novel agrochemicals.[5]
-
Material Science: this compound finds applications in the development of specialized polymers and resins, contributing to materials with enhanced performance characteristics.[1]
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A robust protocol is a self-validating one. Adherence to strict safety measures is non-negotiable when handling reactive chemical intermediates.
-
General Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[8] Avoid breathing dust or vapors.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8°C.[1] Protect from moisture, as it can react with the acyl chloride precursor and potentially hydrolyze the final product over time.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations.[8]
Conclusion
This compound is a chemical intermediate of significant value, characterized by its distinct molecular structure and versatile reactivity. The synthetic protocols outlined in this guide, which prioritize safety and efficiency, provide a reliable pathway for its production. Its demonstrated and potential applications in pharmaceuticals, agrochemicals, and material science underscore its importance as a building block for innovation. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in creating novel and high-performance chemical products.
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3-Methylbenzyl cyanide. NIST WebBook. [Link]
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3-Methylbenzyl cyanide. NIST WebBook, Notes. [Link]
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3-Methylbenzyl cyanide. Chemdad Co., Ltd. [Link]
- Reaction of Aroyl Cyanides with Aromatic Diamines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. N/A
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3-Methylbenzyl cyanide IR Spectrum. NIST WebBook. [Link]
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Reaction Details: Cyanide + 3-Methylbenzaldehyde. Reactome. [Link]
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Benzyl cyanide. Wikipedia. [Link]
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-
Benzoyl cyanide. Organic Syntheses Procedure. [Link]
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-
Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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-
Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. [Link]
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3-Hydroxybenzoyl cyanide. PubChem. [Link]
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2-methyl benzyl cyanide. The Good Scents Company. [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-Methylbenzoyl Cyanide from m-Toluoyl Chloride
Abstract
This whitepaper provides an in-depth technical guide for the synthesis of 3-methylbenzoyl cyanide, a key intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein involves the nucleophilic acyl substitution of m-toluoyl chloride with a cyanide salt. This document offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, critical safety procedures for handling cyanide-containing compounds, and methods for purification and characterization of the final product. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing practical insights and adherence to the highest standards of laboratory safety.
Introduction and Significance
This compound, also known as m-toluoyl cyanide, is a valuable aroyl cyanide intermediate. Its bifunctional nature, possessing both a reactive nitrile group and a carbonyl group, allows for its versatile application in the synthesis of a wide array of more complex molecules, including α-keto acids, amides, esters, and various heterocyclic compounds. These downstream products are frequently investigated as potential therapeutic agents and functional materials.
The conversion of an acyl chloride to an acyl cyanide is a fundamental and efficient transformation in organic synthesis. This guide focuses on the specific synthesis of this compound from its corresponding acyl chloride, m-toluoyl chloride, providing a robust and reproducible methodology grounded in established chemical principles.
Reaction Principle: Nucleophilic Acyl Substitution
The core transformation is a nucleophilic acyl substitution reaction. In this process, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of m-toluoyl chloride.[1][2][3] This attack proceeds via a two-step addition-elimination mechanism.[1][2]
-
Addition Step: The nucleophilic cyanide ion adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.[1][2]
-
Elimination Step: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond reforms, and the chloride ion, being a good leaving group (as the conjugate base of a strong acid, HCl), is expelled.[3][4]
The overall result is the substitution of the chloride with a cyanide group.[1] The reactivity of acyl chlorides is the highest among carboxylic acid derivatives for this type of transformation, ensuring the reaction proceeds efficiently.[2]
Reaction Scheme:
m-Toluoyl Chloride + Sodium Cyanide → this compound + Sodium Chloride
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aroyl cyanides from aroyl chlorides.[5] Utmost caution must be exercised at all stages due to the high toxicity of the reagents.
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| m-Toluoyl Chloride | C₈H₇ClO | 154.59 | 15.46 g | 0.10 | Corrosive, lachrymator. Handle in fume hood.[6] |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.15 g | 0.105 | Acutely Toxic . See Section 4 for handling. |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | - | Dry solvent is crucial to prevent hydrolysis of the acyl chloride. |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |
| Saturated NaHCO₃ (aq) | - | - | As needed | - | For washing/neutralization. |
| Brine (Saturated NaCl) | - | - | As needed | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | For drying organic layer. |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Dropping funnel
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Synthesis Procedure
-
Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, reflux condenser (topped with a drying tube), and a stopper under an inert atmosphere (N₂ or Ar). The entire apparatus must be located inside a certified chemical fume hood.[7]
-
Reagent Addition: In the fume hood, carefully weigh 5.15 g (0.105 mol) of dry sodium cyanide and add it to the reaction flask.[7] Add 150 mL of anhydrous acetonitrile to the flask.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension of the sodium cyanide.
-
Acyl Chloride Addition: Add 15.46 g (0.10 mol) of m-toluoyl chloride to a dropping funnel. Add it dropwise to the stirred cyanide suspension over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium chloride and any unreacted sodium cyanide. Wash the filter cake with a small amount of anhydrous diethyl ether.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The fume hood's sash should be lowered during this process, and the vacuum pump exhaust should be vented into the hood.
-
Aqueous Workup: Dissolve the crude residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. Caution: The aqueous layers will contain residual cyanide and must be treated as hazardous waste (see Section 4.3).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. For benzoyl cyanide, the boiling point is 208-209°C at 745 mm Hg; the boiling point of the 3-methyl derivative will be similar.[8] Alternatively, recrystallization from a suitable solvent system can be employed.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic and methyl proton signals.
-
¹³C NMR: To identify the carbonyl and nitrile carbons.
-
IR Spectroscopy: To detect the characteristic C≡N stretch (approx. 2220-2240 cm⁻¹) and C=O stretch (approx. 1680-1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (145.16 g/mol ).
-
Mandatory Safety Protocols: Handling Cyanide
Working with cyanide compounds requires strict adherence to safety procedures due to their extreme toxicity.[9] Ingestion, inhalation, or skin contact with as little as 50-200 mg of sodium cyanide can be fatal.[7][9]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All work with cyanide salts must be conducted in a properly functioning chemical fume hood.[7][10] A warning sign indicating cyanide use should be posted.[7]
-
PPE: Standard laboratory attire (closed-toe shoes, long pants, lab coat) is required.[7] Additionally:
Safe Handling and Storage
-
Never Work Alone: Always inform colleagues and have a second person present when working with cyanides.[7]
-
Storage: Cyanide salts must be stored in a cool, dry, secure, and clearly labeled location, segregated from acids.[7][11] Reaction with acid produces highly toxic hydrogen cyanide (HCN) gas.[11]
-
Weighing: If possible, weigh solid cyanides inside the fume hood.[7] If a balance must be used outside, tare a sealed container, add the cyanide inside the hood, seal the container, and then weigh it.[7][9]
Waste Treatment and Disposal
-
Segregation: All cyanide-containing waste (solid and liquid) must be collected in separate, clearly labeled, leak-proof containers marked "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS".[7][10][12]
-
Quenching Procedure: A common and effective method for neutralizing residual cyanide in aqueous waste and for decontaminating glassware is treatment with an alkaline bleach solution.[9][12][13]
-
Ensure the cyanide-containing aqueous solution is basic (pH > 10) by adding NaOH if necessary. This prevents the formation of HCN gas.
-
While stirring in a fume hood, slowly add an excess of commercial bleach (sodium hypochlorite solution). The hypochlorite oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).
-
Allow the mixture to stir for at least 24 hours to ensure complete oxidation.[9]
-
Dispose of the treated waste through your institution's hazardous waste management program.[10][12]
-
-
Glassware Decontamination: All glassware that has come into contact with cyanide must be submerged in an alkaline bleach bath for at least 24 hours before standard cleaning.[9][14]
Logical and Experimental Workflow Diagrams
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
The synthesis of this compound from m-toluoyl chloride is an efficient and reliable procedure based on the principles of nucleophilic acyl substitution. While the reaction is straightforward, the acute toxicity of the cyanide reagent necessitates meticulous planning, a comprehensive understanding of the risks, and unwavering adherence to the safety protocols outlined in this guide. By following this detailed methodology, researchers can safely and effectively produce this versatile chemical intermediate for further application in synthetic and medicinal chemistry programs.
References
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link available via Google search for "laboratory chemical safety summary: sodium cyanide and potassium cyanide"]
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. EHS. [Link available via Google search for "Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds"]
- Stanford University. Information on Cyanide Compounds. Environmental Health & Safety. [Link available via Google search for "Information on Cyanide Compounds - Stanford Environmental Health & Safety"]
- University of Illinois. (2014). Cyanides. Division of Research Safety. [Link available via Google search for "Cyanides | Division of Research Safety - University of Illinois"]
- Imperial College London. (2021). Cyanide Compounds Safety Presentation. [Link available via Google search for "27_cyanides_2022.docx - Imperial College London"]
- Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link available via Google search for "Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety"]
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BYJU'S. Nucleophilic Acyl Substitution. [Link]
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Reddit r/Chempros. (2023). CuCN quenching. [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". Chemistry LibreTexts. [Link]
- University of St Andrews. CHEM12 Cyanide Compounds. [Link available via Google search for "CHEM12 Cyanide Compounds"]
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Khan Academy. Nucleophilic acyl substitution. [Link]
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Oakwood, T. S., & Weisgerber, C. A. (1944). Benzoyl Cyanide. Organic Syntheses, 24, 14. [Link]
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Clarke, H. T., & Kirner, W. R. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH.
- U.S. Patent No. US4143068A. (1979).
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ChemSpider Synthetic Pages. Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]
- University of California, San Diego. (2009). Experiment 7. Amide Synthesis: Preparation of N,N-diethyl-m-toluamide.
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A Technical Guide to the Spectroscopic Profile of 3-Methylbenzoyl Cyanide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylbenzoyl cyanide (CAS 5955-74-8), a versatile intermediate in organic and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its structural elucidation.
Introduction: The Chemical Identity of this compound
This compound, also known as oxo-m-tolyl-acetonitrile, belongs to the class of aroyl cyanides.[1] Its structure is characterized by a benzoyl group substituted with a methyl group at the meta position of the aromatic ring. This seemingly simple substitution has significant implications for its reactivity and spectroscopic properties compared to its parent compound, benzoyl cyanide.
It is crucial to distinguish this compound from its isomer, 3-methylbenzyl cyanide. The former has a carbonyl group directly attached to the cyano group, making it a keto-nitrile. The latter possesses a methylene (-CH2-) spacer between the aromatic ring and the nitrile group. This structural difference profoundly impacts their chemical behavior and spectroscopic signatures.
Molecular Structure and Properties:
Diagram of this compound Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. While specific experimental spectra for this compound are not widely published, a detailed prediction based on the known effects of substituents on aromatic systems and data from the parent compound, benzoyl cyanide, can be made with a high degree of confidence.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the benzoyl group and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~7.4-7.6 | Multiplet | 2H | Aromatic protons |
| ~7.8-8.0 | Multiplet | 2H | Aromatic protons |
Rationale for Predictions: The methyl group protons are expected to appear as a singlet around 2.4 ppm, a typical value for a methyl group attached to an aromatic ring. The aromatic protons will be deshielded due to the electron-withdrawing carbonyl group and will appear in the range of 7.4-8.0 ppm. The meta-substitution pattern will lead to a complex splitting pattern (multiplet).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals are expected for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~21 | -CH₃ |
| ~115 | -C≡N (Nitrile) |
| ~128-138 | Aromatic carbons |
| ~168 | >C=O (Carbonyl) |
Rationale for Predictions: The predictions are based on the known chemical shifts for benzoyl cyanide and the expected influence of the meta-methyl group. The carbonyl carbon is significantly deshielded and appears at a high chemical shift, while the nitrile carbon is less deshielded. The methyl carbon appears at a characteristic high-field position.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. In this compound, the most prominent absorptions will be from the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H aromatic stretch |
| ~2230 | Strong | C≡N stretch |
| ~1680 | Strong | C=O stretch |
| ~1600, 1450 | Medium | C=C aromatic ring stretch |
Rationale for Predictions: The data for the parent compound, benzoyl cyanide, shows a strong C≡N stretch around 2225 cm⁻¹ and a strong C=O stretch around 1680 cm⁻¹.[4] The methyl substitution on the aromatic ring is not expected to significantly shift these values. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 145
-
Key Fragments:
-
m/z = 119: [M-CN]⁺ (Loss of the cyanide radical)
-
m/z = 91: [C₇H₇]⁺ (Tolyl cation)
-
Rationale for Predictions: The molecular ion peak is expected at m/z 145, corresponding to the molecular weight of this compound. A common fragmentation pathway for aroyl cyanides is the loss of the cyanide radical (CN•), which would result in a fragment at m/z 119. Further fragmentation could lead to the formation of the tolyl cation at m/z 91.
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathway for this compound in MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.
Synthesis of this compound
A common method for the synthesis of aroyl cyanides is the reaction of the corresponding aroyl chloride with a cyanide salt.[4] For this compound, this would involve the reaction of 3-methylbenzoyl chloride with a cyanide source like cuprous cyanide.
Diagram of Synthetic Pathway:
Caption: General synthetic route to this compound.
General Experimental Protocol for Synthesis
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic cyanide salts.
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cuprous cyanide.
-
Addition of Reactant: Add 3-methylbenzoyl chloride to the flask.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction temperature and time will need to be optimized.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by distillation or recrystallization to obtain pure this compound.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While publicly available experimental data is scarce, a thorough understanding of spectroscopic principles and comparison with the parent compound, benzoyl cyanide, allows for accurate prediction of its spectral features. This guide provides a solid foundation for researchers working with this compound, enabling its unambiguous identification and characterization in various chemical applications.
References
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This compound. PubChem. [Link]
-
3-Methylbenzyl cyanide. NIST WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Physical and chemical properties of 3-Methylbenzoyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylbenzoyl cyanide (CAS 5955-74-8), a versatile aromatic nitrile that serves as a crucial intermediate in synthetic organic chemistry. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials, a thorough understanding of this compound's characteristics is paramount for its effective and safe utilization.[1] This document delineates its fundamental physical properties, explores its chemical reactivity with mechanistic insights, and furnishes detailed protocols for its synthesis and characterization. Furthermore, this guide addresses the critical aspects of safe handling and storage, providing a holistic resource for laboratory and industrial applications.
Introduction
This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic carbonyl nitrile characterized by a benzoyl group substituted with a methyl group at the meta position.[1] This structural arrangement imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecular architectures.[1] The presence of both a reactive acyl cyanide moiety and a substituted aromatic ring allows for a diverse range of chemical transformations, rendering it an important intermediate in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Its utility in medicinal chemistry is particularly noteworthy, where it facilitates the construction of biologically active compounds.[1] This guide aims to be an authoritative resource, consolidating the available technical data and providing practical insights for professionals in research and development.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its application in synthetic protocols and for ensuring appropriate storage and handling.
General and Physical Data
The primary identification and physical characteristics of this compound are summarized in the table below. The compound is a white solid under standard conditions, a feature that is important for its handling and storage.[1]
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 30 °C | anjpharm.cn |
| Boiling Point | 133 °C at 40 mmHg | anjpharm.cn |
| Purity | ≥ 98% (NMR) | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The compound is stable under normal conditions.[2] It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[2] For long-term storage, a temperature of 0-8 °C is advised.[1]
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features. The following sections provide an expert analysis of the expected spectral data, which are crucial for its identification and purity assessment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.
-
Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution, a complex splitting pattern is anticipated.
-
Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, expected to be in the upfield region of the aromatic spectrum, likely around δ 2.4 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected to be in the downfield region, typically around δ 180-190 ppm.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group should appear in the range of δ 115-125 ppm.
-
Aromatic Carbons: The six aromatic carbons will show signals between δ 120 and 140 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will have a signal in the upfield region, likely around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band should be present in the range of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
-
Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak and characteristic fragmentation patterns are key for structural elucidation.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 145.16.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical (•CN) to give a fragment at m/z 119 (the 3-methylbenzoyl cation), and the loss of carbon monoxide (CO) from the molecular ion to yield a fragment at m/z 117. Further fragmentation of the 3-methylbenzoyl cation could lead to the loss of a methyl radical to give the benzoyl cation at m/z 105, or the loss of CO to give the tolyl cation at m/z 91.
Chemical Properties and Reactivity
This compound is a bifunctional molecule, with its reactivity dominated by the electrophilic carbonyl carbon and the cyano group.
Acylation Reactions
As an acyl cyanide, this compound can act as an acylating agent, although it is generally less reactive than the corresponding acyl chloride. It can be used to introduce the 3-methylbenzoyl group into various nucleophiles.
Reactions of the Carbonyl Group
The carbonyl group can undergo nucleophilic addition reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols after workup.
Reactions of the Cyano Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-methylbenzoic acid) or amide. It can also be reduced to an amine.
The following diagram illustrates a general synthetic pathway involving this compound.
Caption: Synthesis and subsequent acylation reaction of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-methylbenzoyl chloride with a cyanide source. While traditional methods often employ highly toxic alkali metal cyanides, a safer and more environmentally friendly approach utilizes potassium ferricyanide.[3]
Synthesis of the Precursor: 3-Methylbenzoyl Chloride
The starting material, 3-methylbenzoyl chloride, can be readily prepared from 3-methylbenzoic acid.
Protocol for the Synthesis of 3-Methylbenzoyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5-2 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (around 80-90°C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is 3-methylbenzoyl chloride, which can be purified by vacuum distillation.
Synthesis of this compound
The following protocol is adapted from a method for the synthesis of a similar aroyl cyanide and represents a plausible and safer route.[3]
Experimental Protocol:
-
In a well-ventilated fume hood, charge a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with 3-methylbenzoyl chloride.
-
Add a suitable solvent such as dichloroethane or toluene.[3]
-
Add potassium ferricyanide (K₄[Fe(CN)₆]) as the cyanide source.[3]
-
Add a catalytic amount of a copper catalyst, for example, oxine-copper.[3]
-
Heat the reaction mixture to 80-85°C and maintain this temperature with vigorous stirring for 3-5 hours.[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove inorganic salts. Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
The workflow for the synthesis is depicted in the diagram below.
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to its versatile reactivity.[1]
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The related precursor, 3-methylbenzoyl chloride, is used in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motif of this compound can be incorporated into various drug candidates.
-
Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[1]
-
Material Science: It finds application in the synthesis of polymers and resins, contributing to the creation of materials with enhanced properties.[1]
-
Organic Synthesis: As a building block, it is used in the preparation of complex molecules and specialty chemicals.[1]
Safety and Handling
Hazard Classification (inferred from Benzoyl Cyanide): [2]
-
Acute Toxicity: Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Aquatic Hazard: Very toxic to aquatic life.[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood. Use a closed system or local exhaust ventilation where possible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter drains.
Conclusion
This compound is a chemical intermediate with significant potential in various fields, particularly in pharmaceutical and agrochemical research and development. Its well-defined physical properties and versatile chemical reactivity make it a valuable tool for synthetic chemists. However, its handling requires strict adherence to safety protocols due to its inherent toxicity. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a critical resource for its informed and safe use in scientific endeavors.
References
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anjpharm.cn. CAS 5955-74-8 MFCD06658475-3-Methylbenzoyl cyanide 3-甲基苯... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]
- Google Patents. (2022-04-22). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
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An In-depth Technical Guide to Oxo-m-tolyl-acetonitrile: Synthesis, Characterization, and Potential Applications
Abstract
Oxo-m-tolyl-acetonitrile, also known as 2-(3-methylphenyl)-2-oxoacetonitrile or m-tolylglyoxylonitrile (CAS 5955-74-8), is an aromatic α-keto nitrile.[1][2][3] While its specific discovery and detailed historical narrative are not prominently documented in readily accessible scientific literature, its chemical structure places it within a class of compounds of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of Oxo-m-tolyl-acetonitrile, including its probable synthetic routes based on established methodologies for related compounds, its expected physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic History and Chemical Significance
The precise origins of Oxo-m-tolyl-acetonitrile are not clearly delineated in the historical scientific record. Unlike many seminal compounds with well-documented discoveries, the first synthesis of this particular isomer remains elusive in broad searches of chemical literature databases like the Beilstein database and the Chemical Abstracts Service (CAS) registry.[4][5][6] However, the fundamental chemistry of α-keto nitriles, also known as acyl cyanides, has been a subject of study for over a century. Early methods for the synthesis of aromatic nitriles and related compounds date back to the late 19th and early 20th centuries.[7]
The structural motif of an aromatic ring attached to a glyoxylonitrile (-CO-CN) functional group imparts a unique reactivity profile. The ketone and nitrile functionalities offer multiple sites for chemical modification, making it a potentially valuable building block in organic synthesis. The tolyl group, a methyl-substituted phenyl ring, can also influence the molecule's electronic properties and steric interactions, which can be significant in the context of medicinal chemistry and materials science.[8]
This guide aims to provide a detailed technical resource on Oxo-m-tolyl-acetonitrile by leveraging established chemical principles and data from structurally analogous compounds.
Synthesis of Oxo-m-tolyl-acetonitrile: A Methodological Perspective
While a specific, historically documented synthesis for Oxo-m-tolyl-acetonitrile is not available, its preparation can be confidently approached using well-established methods for the synthesis of aromatic α-keto nitriles (aroyl cyanides). The most logical and historically relevant approach involves the reaction of an activated m-toluic acid derivative with a cyanide salt.
Plausible Synthetic Pathway: From m-Toluoyl Chloride
A robust and commonly employed method for the synthesis of aroyl cyanides is the reaction of the corresponding aroyl chloride with a cyanide source, often in the presence of a catalyst.[9][10]
Reaction Scheme:
Caption: Plausible synthesis of Oxo-m-tolyl-acetonitrile.
Experimental Protocol:
A generalized protocol, adapted from established procedures for benzoyl cyanide and other aroyl cyanides, is as follows:[11]
-
Reagent Preparation: Ensure m-toluoyl chloride is freshly distilled or of high purity. Cuprous cyanide (CuCN) should be dried in a vacuum oven to remove any moisture.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine m-toluoyl chloride and a slight molar excess of cuprous cyanide.
-
Reaction Conditions: The reaction is typically performed neat (without a solvent) or in a high-boiling inert solvent such as toluene or xylene. The mixture is heated to a temperature range of 150-200°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Cuprous Cyanide: The use of cuprous cyanide is often preferred over alkali metal cyanides like KCN or NaCN for the synthesis of aroyl cyanides from aroyl chlorides. This is because alkali metal cyanides can sometimes lead to the formation of byproducts or require phase-transfer catalysts for efficient reaction.[10]
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the m-toluoyl chloride back to m-toluic acid and also react with the product. Therefore, anhydrous conditions are crucial for achieving a good yield.
-
Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aroyl chloride and the subsequent elimination of the chloride ion.
Physicochemical Properties and Spectroscopic Characterization
Direct experimental data for Oxo-m-tolyl-acetonitrile is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds such as oxo-p-tolyl-acetonitrile.[12]
Table 1: Predicted Physicochemical Properties of Oxo-m-tolyl-acetonitrile
| Property | Predicted Value |
| Molecular Formula | C₉H₇NO[1][2] |
| Molecular Weight | 145.16 g/mol [1][2] |
| Appearance | Likely a pale yellow solid or oil |
| Boiling Point | Estimated to be >200°C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane); sparingly soluble in water. |
Spectroscopic Analysis Workflow
The structural elucidation of a newly synthesized batch of Oxo-m-tolyl-acetonitrile would follow a standard analytical workflow.
Caption: Workflow for the spectroscopic characterization of Oxo-m-tolyl-acetonitrile.
Table 2: Predicted Spectroscopic Data for Oxo-m-tolyl-acetonitrile
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons (m-tolyl group): Multiplets in the range of δ 7.2-7.8 ppm. Methyl protons (-CH₃): A singlet around δ 2.4 ppm. |
| ¹³C NMR | Carbonyl carbon (-CO-): A signal in the downfield region, likely >180 ppm. Nitrile carbon (-CN): A signal around 115-120 ppm. Aromatic carbons: Multiple signals in the range of δ 125-140 ppm. Methyl carbon (-CH₃): A signal around δ 21 ppm. |
| IR Spectroscopy | C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹. C≡N stretching (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 145.16. Characteristic fragmentation patterns involving the loss of CO and CN. |
Potential Applications and Future Research Directions
While specific applications for Oxo-m-tolyl-acetonitrile are not well-documented, the chemical functionalities present in the molecule suggest several areas of potential utility, primarily in organic synthesis and as a scaffold in medicinal chemistry.
Intermediate in Organic Synthesis
The α-keto nitrile moiety is a versatile functional group that can participate in a variety of chemical transformations.
-
Synthesis of Heterocycles: α-Keto nitriles are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
-
Precursor to α-Amino Acids and α-Hydroxy Acids: The nitrile group can be hydrolyzed to a carboxylic acid, and the ketone can be reduced or aminated, providing routes to α-hydroxy-m-tolylacetic acid and α-amino-m-tolylacetic acid, which are non-proteinogenic amino acids of potential interest.
Scaffold in Medicinal Chemistry
The nitrile group is increasingly recognized as a valuable pharmacophore in drug design.[8][9] It can act as a hydrogen bond acceptor and can form covalent bonds with specific amino acid residues in enzyme active sites.[13] The tolyl group provides a lipophilic region that can engage in hydrophobic interactions within a binding pocket.
Potential, though speculative, areas for biological investigation include:
-
Enzyme Inhibition: The electrophilic nature of the carbonyl carbon and the potential for the nitrile group to interact with active site residues suggest that Oxo-m-tolyl-acetonitrile or its derivatives could be explored as inhibitors for various enzymes.
-
Antimicrobial or Antifungal Agents: Many nitrile-containing compounds have demonstrated antimicrobial and antifungal activities.[5]
Conclusion
Oxo-m-tolyl-acetonitrile represents a chemical entity with untapped potential. While its historical discovery remains obscure, its synthesis is achievable through established chemical methods. This technical guide provides a foundational understanding of its synthesis, predicted properties, and characterization. Further research into the reactivity and biological activity of Oxo-m-tolyl-acetonitrile is warranted to fully explore its utility as a synthetic intermediate and a potential scaffold for the development of novel bioactive molecules.
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Beilstein Handbook of Organic Chemistry. (n.d.). Elsevier. Retrieved January 22, 2026.[4]
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Alchem.Pharmtech. (n.d.). CAS 5955-74-8 | Oxo-m-tolyl-acetonitrile. Retrieved January 22, 2026.[1]
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Sigma-Aldrich. (n.d.). OXO-P-TOLYL-ACETONITRILE AldrichCPR. Retrieved January 22, 2026.[12]
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RSC Publishing. (2021). Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates. Organic Chemistry Frontiers. Retrieved January 22, 2026.[19]
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ResearchGate. (n.d.). Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin. Retrieved January 22, 2026.[21]
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MDPI. (2014). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Retrieved January 22, 2026.
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Solubility Profile of 3-Methylbenzoyl Cyanide: A Theoretical and Practical Guide for Researchers
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylbenzoyl cyanide (CAS 5955-74-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Recognizing the scarcity of published quantitative solubility data, this document emphasizes a dual approach: first, a theoretical prediction of solubility based on the compound's molecular structure and physicochemical properties, and second, a detailed, field-proven experimental protocol for its empirical determination. We delve into the principles of solute-solvent interactions, provide a qualitative solubility forecast across a spectrum of common organic solvents, and present a step-by-step isothermal saturation method coupled with UV-Vis spectroscopic quantification. This guide is intended to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively utilize this compound in their work.
Introduction: The Significance of this compound
This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic nitrile that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a benzoyl moiety substituted with a methyl group and an adjacent cyanide function, offers unique reactivity for creating more complex molecules.[1] This compound is a valuable intermediate in the development of novel pharmaceutical agents, high-performance dyes, and effective agrochemicals.[1]
A fundamental yet often overlooked parameter in the application of any solid compound is its solubility. For the drug development professional, solubility dictates bioavailability and formulation strategies. For the process chemist, it governs reaction kinetics, solvent selection, purification methods (e.g., crystallization), and overall process efficiency. An accurate understanding of the solubility of this compound is therefore not merely academic; it is a critical prerequisite for successful and scalable synthesis.
Physicochemical Profile
Before exploring its solubility, it is essential to understand the intrinsic properties of this compound. These characteristics, summarized in Table 1, form the basis for predicting its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| Structure | ![]() |
Theoretical Principles and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between solute and solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
3.1 Molecular Structure Analysis The structure of this compound contains several key features that influence its solubility:
-
Aromatic Ring & Methyl Group: The tolyl moiety is nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar solvents through London dispersion forces.
-
Carbonyl Group (C=O): The ketone group is highly polar, possessing a significant dipole moment. It can act as a hydrogen bond acceptor.
-
Cyanide Group (-C≡N): The nitrile group is also strongly polar and a hydrogen bond acceptor.
Overall, this compound is a polar molecule, but its significant nonpolar aromatic surface area gives it a mixed character. It lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly structured hydrogen-bonding solvents like water.
3.2 Analogous Compound Analysis: Benzonitrile In the absence of direct data, we can draw inferences from a simpler analog, Benzonitrile (C₆H₅CN). Benzonitrile is described as being very soluble in solvents like acetone and benzene, miscible with ethanol, and only slightly soluble in water.[2][3] this compound, with its additional polar ketone group, is expected to be more polar than benzonitrile. This suggests it will retain good solubility in polar aprotic solvents and may have slightly improved solubility in polar protic solvents compared to its analog, while likely remaining poorly soluble in highly nonpolar (aliphatic) and aqueous systems.
3.3 Predicted Solubility Profile Based on these principles, a qualitative solubility profile for this compound is proposed in Table 2. This serves as a starting point for solvent screening in the laboratory.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvent | Key Interactions | Predicted Solubility |
| Nonpolar Aromatic | Toluene | Dispersion forces, π-π stacking | High |
| Nonpolar Aliphatic | n-Hexane | Dispersion forces only | Low |
| Chlorinated | Dichloromethane (DCM) | Dipole-dipole, dispersion | High |
| Polar Aprotic | Acetone, Acetonitrile | Strong dipole-dipole | High |
| Polar Aprotic | Dimethylformamide (DMF) | Strong dipole-dipole | Very High |
| Polar Protic | Ethanol, Methanol | H-bond accepting, dipole-dipole | Moderate to High |
| Aqueous | Water | Poor H-bonding, unfavorable energetics | Very Low / Insoluble |
Experimental Protocol for Solubility Determination
The most reliable method for determining the solubility of a solid in a solvent is the isothermal saturation technique. This protocol ensures the creation of a saturated solution at a constant temperature, followed by accurate quantification of the dissolved solute.
4.1 Principle Excess solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, diluted, and its concentration is measured using a suitable analytical technique, such as UV-Vis spectroscopy.
4.2 Workflow for Solubility Determination
Caption: Isothermal saturation workflow for solubility determination.
4.3 Detailed Step-by-Step Methodology
I. Preparation of Calibration Curve:
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a ~1 mg/mL stock solution.
-
Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standards of known concentrations.
-
UV-Vis Measurement: Determine the wavelength of maximum absorbance (λ_max) for this compound. Measure the absorbance of each standard at λ_max.
-
Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.
II. Sample Preparation and Equilibration:
-
Add an excess amount of this compound (e.g., 50-100 mg) to a 4 mL glass vial. Causality: Using excess solid ensures that the solution achieves saturation.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or on a stir plate in a water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Equilibrate the slurry for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.
III. Sampling and Analysis:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. Causality: Filtering is critical to prevent undissolved solid particles from entering the sample, which would artificially inflate the measured solubility.
-
Immediately dilute the filtered sample with a known factor (e.g., 1:100 or 1:1000) using the same solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Calculate the concentration of the diluted sample using the calibration curve equation.
-
Multiply the result by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.
Safety and Handling
-
Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ensure all containers are properly labeled and sealed.
-
Disposal: Dispose of all waste (solid compound, solutions, contaminated materials) in accordance with local, state, and federal hazardous waste regulations.
Conclusion
While published quantitative data on the solubility of this compound is limited, a robust understanding can be achieved through theoretical prediction and empirical verification. Its molecular structure suggests high solubility in polar aprotic and aromatic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar aliphatic and aqueous media. For precise quantitative data, the isothermal saturation method detailed in this guide provides a reliable and self-validating framework. By combining theoretical insights with rigorous experimental practice, researchers can confidently select appropriate solvent systems to optimize reactions, purifications, and formulations involving this important chemical intermediate.
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-
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An In-depth Technical Guide to the Electrochemical Properties of 3-Methylbenzoyl Cyanide
This technical guide provides a comprehensive exploration of the electrochemical properties of 3-Methylbenzoyl cyanide (m-toluoyl cyanide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental electrochemical principles with practical, field-proven insights. We will delve into the anticipated redox behavior of this compound, grounded in authoritative studies of analogous compounds, and provide detailed experimental protocols for its characterization.
Section 1: Introduction to this compound and its Electrochemical Significance
This compound, with the chemical structure C₉H₇NO, is an aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a benzoyl group appended to a cyanide moiety and a methyl substituent on the aromatic ring, suggests a rich and complex electrochemical profile. The interplay between the electron-withdrawing carbonyl and cyano groups, and the electron-donating methyl group, dictates the molecule's behavior at the electrode-solution interface.
Understanding the electrochemical properties of such molecules is paramount for several reasons:
-
Synthetic Chemistry: Electrochemical methods can offer green and efficient pathways for organic transformations, such as the synthesis of nitriles from aldehydes or alcohols.[2][3][4]
-
Mechanistic Insights: Techniques like cyclic voltammetry provide a window into the electron transfer processes, revealing reaction mechanisms, intermediate species, and kinetic parameters.
-
Analytical Applications: Electroanalytical methods are highly sensitive and can be employed for the detection and quantification of organic compounds in various matrices.
While direct experimental data on the electrochemistry of this compound is not extensively reported in the literature, a robust understanding can be built upon the well-documented behavior of benzoyl cyanide and its substituted derivatives.
Section 2: The Electrochemical Behavior of the Benzoyl Cyanide Core
The electrochemical reduction of benzoyl cyanide in non-aqueous solvents like acetonitrile and N,N-dimethylformamide (DMF) has been meticulously studied.[5][6] This research provides a foundational framework for predicting the behavior of this compound.
The Reductive Dimerization Mechanism
The primary electrochemical process for benzoyl cyanide is a reduction that leads to a complex series of reactions, as elucidated by Mubarak and Peters.[5][6] The mechanism involves an initial one-electron reduction to form an anion radical, which then undergoes rapid dimerization.
The key steps of this mechanism are as follows:
-
Initial Electron Transfer: Benzoyl cyanide accepts an electron to form its anion radical.
-
Dimerization: Two anion radicals couple to form a dianion intermediate.
-
Cyanide Elimination and Rearrangement: This dianion is unstable and can follow multiple pathways, including the loss of cyanide ions to form benzil and rearrangement to mandelonitrile benzoate.
The presence of substituents on the aromatic ring can influence the standard potential of the initial reduction step and the rates of the subsequent chemical reactions.[5][6]
Diagram 1: Proposed Electrochemical Reduction Mechanism of Benzoyl Cyanide
Caption: Proposed pathway for the electrochemical reduction of benzoyl cyanide.
Influence of Substituents on Redox Potentials
The nature and position of substituents on the benzoyl ring significantly impact the electrochemical properties. Electron-donating groups, such as the methyl group in this compound, are expected to make the reduction more difficult (shifting the reduction potential to more negative values) by increasing the electron density on the aromatic ring. Conversely, electron-withdrawing groups facilitate reduction.
Studies on para-substituted benzoyl cyanides have shown this trend.[5][6] For instance, p-methoxybenzoyl cyanide (with an electron-donating group) has a more negative reduction potential than p-chlorobenzoyl cyanide (with an electron-withdrawing group). Based on these established principles, it is logical to predict that the 3-methyl group in this compound will render it slightly more difficult to reduce compared to the unsubstituted benzoyl cyanide.
Section 3: Experimental Protocol for Cyclic Voltammetry of this compound
To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the technique of choice. It provides information on the reduction and oxidation potentials, the reversibility of electron transfer, and the kinetics of the processes.[7][8]
Materials and Reagents
| Component | Specification | Rationale |
| Analyte | This compound, >98% purity | High purity is crucial to avoid interference from impurities. |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous | These polar aprotic solvents have a wide potential window and are suitable for dissolving the analyte and supporting electrolyte. Anhydrous conditions are essential to prevent protonation of radical anions. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) | Provides conductivity to the solution and minimizes migration effects. TBAPF₆ is often preferred for its stability and non-coordinating nature.[9] |
| Working Electrode | Glassy carbon electrode (GCE) | Offers a wide potential window, is relatively inert, and can be easily polished to provide a reproducible surface.[9][10] |
| Counter Electrode | Platinum wire or coil | Serves to complete the electrical circuit. Platinum is inert and has good conductivity.[8] |
| Reference Electrode | Ag/Ag⁺ (in the same solvent system) or Saturated Calomel Electrode (SCE) with a salt bridge | Provides a stable potential against which the working electrode potential is measured. A non-aqueous reference electrode is preferred to avoid contamination of the organic solvent.[11][12] |
| Internal Standard | Ferrocene (Fc) | Used to reference the measured potentials to a known redox couple (Fc/Fc⁺), allowing for comparison across different experiments and solvent systems.[11] |
Step-by-Step Experimental Procedure
-
Preparation of the Electrolyte Solution:
-
In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent (e.g., acetonitrile) to a final concentration of 0.1 M.
-
-
Working Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with the solvent to be used in the experiment.
-
Dry the electrode completely before use. This step is critical for obtaining reproducible results.[10]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the reference electrode.
-
Add the electrolyte solution to the cell.
-
Degas the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1]
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.[7]
-
Record a background scan of the electrolyte solution to ensure there are no interfering redox processes within the potential window of interest.
-
Add a known concentration of this compound (typically 1-5 mM) to the cell.
-
Perform cyclic voltammetry by sweeping the potential from an initial value where no reaction occurs towards more negative potentials to observe the reduction, and then reversing the scan direction.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
-
-
Data Analysis and Interpretation:
-
From the resulting voltammogram, determine the peak potentials for reduction (Epc) and oxidation (Epa).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2, which provides an estimate of the formal reduction potential.
-
Assess the reversibility of the electron transfer by examining the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature, and the peak current ratio is close to unity.
-
Analyze the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.
-
Diagram 2: Experimental Setup for Cyclic Voltammetry
Caption: A typical three-electrode setup for cyclic voltammetry experiments.
Section 4: Anticipated Results and Discussion
Based on the known electrochemistry of benzoyl cyanides, the cyclic voltammogram of this compound is expected to show an irreversible reduction peak in the negative potential range. The irreversibility arises from the rapid follow-up chemical reactions (dimerization and subsequent steps) of the initially formed anion radical.[5][6]
The exact peak potential will depend on the experimental conditions but is anticipated to be slightly more negative than that of unsubstituted benzoyl cyanide due to the electron-donating effect of the 3-methyl group. By analyzing the voltammograms at different scan rates and concentrations, it would be possible to elucidate the specific reaction mechanism and determine the kinetic parameters, building upon the foundational work on the benzoyl cyanide system.
Section 5: Conclusion
This technical guide has provided a comprehensive overview of the expected electrochemical properties of this compound. By leveraging authoritative data on analogous compounds, we have outlined the likely reductive mechanism and the influence of the methyl substituent. The detailed experimental protocol for cyclic voltammetry offers a practical roadmap for researchers to empirically determine these properties. A thorough electrochemical investigation of this compound will not only contribute to the fundamental understanding of this class of compounds but also unlock new possibilities for its application in synthetic and analytical chemistry.
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Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalyst. (2024). ChemRxiv. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Quantitative Evaluation of the Mechanism of Electroreduction of Benzoyl Cyanides. (2006). ACS Publications. [Link]
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Destruction of Cyanide in Aqueous Solution by Electrochemical Oxidation Method. (2012). Electrochemical Science. [Link]
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Thermochemical data for 3-Methylbenzoyl cyanide
An In-depth Technical Guide to the Thermochemical Landscape of 3-Methylbenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₉H₇NO) is an aromatic ketonitrile of significant interest in organic synthesis, serving as a versatile precursor for pharmaceuticals, agrochemicals, and specialty materials.[1] Despite its utility, a critical gap exists in the scientific literature regarding its fundamental thermochemical properties. This technical guide addresses this gap by providing a comprehensive framework for the determination of key thermochemical data, including the enthalpy of formation, entropy, and heat capacity. As no extensive experimental data is publicly archived, this document serves as a primary methodological resource, detailing both state-of-the-art experimental procedures and high-accuracy computational workflows. We present self-validating protocols for combustion calorimetry and vapor pressure measurement via the Knudsen effusion method, alongside a robust computational strategy centered on high-level composite methods and isodesmic reaction schemes for error cancellation. This guide is designed to empower researchers to generate reliable, publication-quality thermochemical data essential for process optimization, safety analysis, and molecular modeling.
Introduction: The Need for Precise Thermochemical Data
The thermodynamic properties of a chemical compound are foundational to its application in any chemical process. For a molecule like this compound, which stands at the crossroads of synthetic utility and potential biological activity, this data is indispensable. The standard enthalpy of formation (ΔfH°), in particular, governs the energy balance of any reaction in which it participates, directly impacting reaction feasibility, equilibrium position, and thermal safety considerations.[2][3]
In drug development, understanding the energetics of a molecule and its derivatives can inform stability studies and guide the design of synthetic routes. In process chemistry, this data is critical for scaling up reactions, designing reactors, and performing hazard and operability (HAZOP) studies. The absence of this data in standard reference databases like the NIST Chemistry WebBook necessitates a rigorous, first-principles approach to its determination.[4][5]
This guide, therefore, provides the authoritative protocols to establish the thermochemical profile of this compound, bridging the existing information gap and enabling more precise and safer chemical innovation.
Synthesis and Characterization: Prerequisite for Accuracy
Thermochemical measurements are exquisitely sensitive to sample purity. The presence of solvents, starting materials, or byproducts can lead to significant errors. Therefore, the synthesis and rigorous purification of this compound is the mandatory first step.
Synthesis Protocol: Adapted from Benzoyl Cyanide Synthesis
This protocol is adapted from established methods for the synthesis of benzoyl cyanide, leveraging the reaction between an acyl chloride and a cyanide source, with modifications to enhance safety and yield for the methylated analogue.[6][7][8]
Materials:
-
3-Methylbenzoyl chloride (1.0 mol)
-
Copper(I) cyanide (1.2 mol, dried at 110°C for >3 hours)
-
Acetonitrile (solvent, dried over molecular sieves)
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Step-by-Step Methodology:
-
Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with copper(I) cyanide and dry acetonitrile.
-
Reactant Addition: Begin stirring the suspension and slowly add 3-methylbenzoyl chloride to the mixture at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the stirred mixture to a gentle reflux (approx. 80-85°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acyl chloride is consumed (typically 3-5 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a solution of ferric chloride and dilute HCl to complex the copper salts. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification and Purity Validation
The crude product must be purified to >99.5% purity for accurate calorimetric measurements.
-
Purification: The primary method should be vacuum distillation or recrystallization. Given its solid nature (white solid), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.[1]
-
Purity Validation (Self-Validating System):
-
Quantitative NMR (qNMR): Use a certified internal standard to determine the absolute purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the absence of volatile impurities and verify the molecular weight (145.16 g/mol ).[1]
-
Differential Scanning Calorimetry (DSC): Determine the melting point and assess purity via melting point depression analysis.
-
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise and accurate calorimetry. The following sections detail the experimental workflows for determining the standard enthalpies of formation in the crystalline and gaseous states.
Workflow for Combustion Calorimetry
This workflow determines the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation in the crystalline state (ΔfH°(s)) is derived. The procedure must adhere to standards for organic nitrogen compounds.[9][10][11]
Caption: Workflow for determining solid-state enthalpy of formation.
Step-by-Step Protocol:
-
Calorimeter Calibration: Determine the energy equivalent of the calorimeter (ε_cal) by combusting certified benzoic acid. This is a critical self-validating step.
-
Sample Preparation: Prepare a pellet of ~0.8-1.0 g of purified this compound. Accurately weigh the sample and a cotton fuse of known mass and combustion energy.
-
Bomb Assembly: Place the pellet in a platinum crucible within the constant-volume bomb calorimeter. Add 1.0 mL of deionized water to the bomb to ensure a defined final state for the nitrogen products.
-
Combustion: Seal the bomb, charge it with high-purity oxygen to 30 atm, and place it in the calorimeter jacket. Once thermal equilibrium is reached, ignite the sample.
-
Data Acquisition: Record the temperature change (ΔT) with high precision (e.g., ±0.0001 K).
-
Post-Combustion Analysis:
-
Vent the bomb and collect the liquid contents. Titrate the bomb washings with a standardized NaOH solution to quantify the amount of nitric acid formed. This correction is crucial for nitrogen-containing compounds.[12]
-
The energy of combustion is calculated from ε_cal and the corrected ΔT, accounting for the energies of fuse combustion and nitric acid formation.
-
-
Calculation of ΔfH°(s): The standard enthalpy of formation of the solid is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂(g), H₂O(l), and N₂(g)).
Workflow for Enthalpy of Sublimation (ΔH°sub)
To determine the gas-phase enthalpy of formation, the enthalpy of the phase change from solid to gas is required. For compounds with low vapor pressure, the Knudsen effusion method is the authoritative technique.[13][14][15][16][17]
Principle: A sample is held in a thermostatted cell with a small orifice of known area. In a high vacuum, molecules effuse through the orifice, and the rate of mass loss is proportional to the vapor pressure.
Caption: Workflow for determining enthalpy of sublimation via Knudsen effusion.
Step-by-Step Protocol:
-
Cell Preparation: Load a small amount (10-100 mg) of purified this compound into the Knudsen cell. The orifice dimensions must be precisely known to calculate the Clausing factor, which corrects for non-ideal effusion.[17]
-
Experiment Setup: Place the cell within a high-vacuum chamber (P < 10⁻⁵ Pa) and allow it to reach a stable temperature (T).
-
Measurement: Measure the rate of mass loss ( dm/dt ) using a highly sensitive microbalance. This is done at several different temperatures over the desired range.
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature is calculated using the Knudsen-Hertz equation: p = ( dm/dt ) / (A * W) * sqrt(2πRT/M) where A is the orifice area, W is the Clausing factor, R is the gas constant, T is temperature, and M is the molar mass.[15][16]
-
Enthalpy of Sublimation Calculation: Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔH°sub/R. This provides a robust, graphically-validated value for the enthalpy of sublimation.
Deriving the Gas-Phase Enthalpy of Formation
The final, crucial value is the standard gas-phase enthalpy of formation (ΔfH°(g)), which is calculated by combining the experimental results:
ΔfH°(g) = ΔfH°(s) + ΔH°sub
This value is the direct counterpart to the results obtained from computational chemistry.
Computational Thermochemistry: A Parallel, Validating Approach
High-accuracy quantum chemical calculations provide an independent and powerful method to determine thermochemical data. By using carefully chosen methods and reaction schemes, computational results can achieve "chemical accuracy" (±4 kJ/mol).
High-Accuracy Composite Methods
For a molecule of this size, composite methods like Gaussian-4 (G4) theory offer the best balance of accuracy and computational feasibility.[18][19] These methods approximate a very high-level calculation by combining results from several lower-level calculations, including geometry optimization, frequency calculation (for zero-point vibrational energy and thermal corrections), and high-level single-point energy calculations.
The Isodesmic Reaction Scheme: A System for Error Cancellation
A direct calculation of ΔfH° from atomization energies is computationally expensive and prone to large errors. A superior strategy is to use an isodesmic reaction . This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[20][21] This conservation allows for a massive cancellation of systematic errors in the quantum calculation, yielding a highly accurate reaction enthalpy (ΔrH).
Expertise in Action: Designing an Isodesmic Reaction for this compound
A robust isodesmic reaction must use well-characterized reference species with accurately known experimental ΔfH°(g) values.
Caption: Isodesmic reaction for calculating enthalpy of formation.
Computational Protocol:
-
Structure Optimization: Optimize the geometry of all species (reactants and products) in the isodesmic reaction using a reliable DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level to confirm each structure is a true minimum and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy: Perform a high-level single-point energy calculation (e.g., using the G4 composite method) on each optimized geometry.
-
Reaction Enthalpy: Calculate the total electronic and thermal enthalpy for each species. The reaction enthalpy at 298.15 K is then: ΔrH° = [ H(m-Tolunitrile) + H(Benzoyl cyanide) ] - [ H(this compound) + H(Benzene) + H(Methane) ]
-
Final Calculation of ΔfH°(g): The unknown enthalpy of formation for this compound can now be calculated algebraically: ΔfH°(3-MBC) = [ ΔfH°(m-Tolunitrile) + ΔfH°(Benzoyl cyanide) ] - [ ΔfH°(Benzene) + ΔfH°(Methane) ] - ΔrH°
This method's trustworthiness comes from relying on the cancellation of errors to find a small ΔrH° value, rather than calculating the large, error-prone atomization energy of the target molecule itself.
Consolidated Data & Applications
The ultimate goal of these protocols is to populate a table of reliable thermochemical data. The synergy between the experimental and computational results provides a powerful cross-validation of the final values.
Table 1: Target Thermochemical Data for this compound
| Property | Symbol | Value (kJ/mol) | Method |
|---|---|---|---|
| Standard Enthalpy of Combustion (s, 298.15 K) | ΔcH°(s) | TBD | Combustion Calorimetry |
| Standard Enthalpy of Formation (s, 298.15 K) | ΔfH°(s) | TBD | From ΔcH°(s) |
| Standard Enthalpy of Sublimation (298.15 K) | ΔH°sub | TBD | Knudsen Effusion Method |
| Standard Enthalpy of Formation (g, 298.15 K) | ΔfH°(g) | TBD | Experimental (ΔfH°(s) + ΔH°sub) |
| Standard Enthalpy of Formation (g, 298.15 K) | ΔfH°(g) | TBD | Computational (Isodesmic Scheme) |
| Standard Gibbs Free Energy of Formation (g) | ΔfG°(g) | TBD | From S°, ΔfH°(g) |
| Standard Entropy (g, 298.15 K, 1 bar) | S°(g) | TBD | Statistical Mechanics (Computation) |
| Heat Capacity (g, constant pressure) | Cp(g) | TBD | Statistical Mechanics (Computation) |
TBD: To Be Determined by the protocols outlined in this guide.
Conclusion
This guide establishes the necessary and sufficient methodologies for the definitive determination of the thermochemical properties of this compound. By integrating rigorous experimental calorimetry with high-accuracy, error-canceling computational schemes, researchers can produce a validated and trustworthy thermochemical dataset. This foundational data will underpin future work in the synthesis, application, and safety assessment of this important chemical intermediate, fostering a more predictive and controlled approach to chemical science and engineering.
References
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Révész, A., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Review of Scientific Instruments, 90(5), 055105. [Link]
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Wikipedia contributors. (2024). Knudsen cell. Wikipedia, The Free Encyclopedia. [Link]
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AIP Publishing. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. [Link]
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Hehre, W. J., et al. (1970). What are Isodesmic Reactions?. Journal of Chemical Education. [Link]
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Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]
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University of Wisconsin-Madison. (2022). Knudsen Effusion. Chemistry 524, Physical Chemistry Laboratory. [Link]
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Bedford, A. F., et al. (1966). Heats of Combustion of Organic Compounds of Nitrogen. Journal of the Chemical Society B: Physical Organic. [Link]
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NIST. (n.d.). 3-Methylbenzyl cyanide. NIST Chemistry WebBook. [Link]
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Chan, B., et al. (2020). Applications of isodesmic-type reactions for computational thermochemistry. WIREs Computational Molecular Science, 11(3), e1501. [Link]
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Huffman, H. M., et al. (1936). Thermal Data. VI. The Heats of Combustion and Free Energies of Seven Organic Compounds Containing Nitrogen. Journal of the American Chemical Society, 58(9), 1728-1733. [Link]
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Zipse, H. (n.d.). Isodesmic Reactions. Ludwig-Maximilians-Universität München. [Link]
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NIST. (n.d.). Benzonitrile, 3-methyl-. NIST Chemistry WebBook. [Link]
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Khan Academy. (n.d.). Enthalpy of formation. [Link]
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Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl Cyanide. Organic Syntheses, Coll. Vol. 3, p.114. [Link]
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A Comprehensive Technical Guide to Quantum Chemical Calculations of 3-Methylbenzoyl Cyanide
Abstract: 3-Methylbenzoyl cyanide, a versatile aromatic nitrile, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for optimizing its applications and designing novel derivatives. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for performing and interpreting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the causality behind methodological choices, grounding the protocols in established theory. This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the prediction of key electronic properties, establishing a self-validating workflow for generating reliable computational data.
Introduction to this compound
Chemical Identity and Significance
This compound, also known as oxo-m-tolyl-acetonitrile, is an organic compound featuring a benzoyl group attached to a cyanide moiety, with a methyl substituent at the meta position of the aromatic ring.[1] Its molecular formula is C₉H₇NO.[1][2] This structure is significant because it combines an aromatic ketone with an α-ketonitrile, creating a molecule with multiple reactive sites.[3] This dual functionality makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.[1] Its stability and reactivity under mild conditions are advantageous for achieving high yields in synthetic processes.[1]
The Role of Computational Chemistry
While experimental work is essential, quantum chemical calculations provide unparalleled insight into the molecular-level properties that govern the behavior of this compound. These in silico methods, based on the fundamental laws of quantum mechanics, allow us to predict molecular structures, energies, and vibrational frequencies without the need for physical synthesis and analysis.[4] For a molecule like this, computational chemistry can:
-
Determine the most stable three-dimensional conformation.
-
Predict its infrared (IR) spectrum, identifying key vibrational modes like the characteristic nitrile stretch.
-
Map the electron density and electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack.
-
Calculate frontier molecular orbital energies (HOMO/LUMO) to understand its electronic transitions and kinetic stability.
This predictive power is invaluable in the early stages of research and development, enabling rational design and hypothesis testing before committing laboratory resources.
Theoretical Foundations
The "Why": Choosing the Right Computational Approach
The accuracy of any quantum chemical calculation is dictated by the choice of theoretical method and basis set. The goal is to find a balance between computational cost and the desired accuracy for the properties of interest.
The Hartree-Fock (HF) Method: A Foundational Approximation
The Hartree-Fock (HF) method is a cornerstone of quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant.[5][6][7] It operates on a mean-field theory principle, where each electron interacts with an average field created by all other electrons.[5] While computationally efficient and a crucial starting point for more advanced theories, HF systematically neglects electron correlation—the instantaneous interactions between electrons.[8] This omission means that while HF can provide a reasonable qualitative picture, its quantitative accuracy is often insufficient for many chemical applications.[6]
Density Functional Theory (DFT): The Modern Workhorse
Density Functional Theory (DFT) has become the most widely used method for quantum chemical calculations on medium-to-large molecules. Unlike HF, which computes the complex many-electron wavefunction, DFT determines the energy of a system from its electron density. It includes a term, the exchange-correlation functional, that accounts for the electron correlation effects that HF neglects, offering significantly improved accuracy at a comparable computational cost.[9][10]
The term "functional" refers to the specific mathematical approximation used for the exchange-correlation energy in DFT. Among the vast number of available functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has emerged as a standard and robust choice for organic chemistry.[9] It is a hybrid functional, meaning it mixes a portion of the exact exchange energy from Hartree-Fock theory with other approximations. Extensive testing on large sets of organic molecules has shown that B3LYP provides a good compromise between computational cost and accuracy for properties like geometries, heats of formation, and vibrational frequencies.[10][11][12]
Basis Sets: The Language of Orbitals
In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[13] The size and complexity of the basis set directly impact the accuracy and cost of the calculation.
The Pople-style basis sets are widely used and offer a systematic way to improve accuracy.
-
6-31G(d): This is a split-valence basis set, meaning it uses two sets of functions for valence electrons and one for core electrons. The (d) denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are crucial as they allow for non-spherical distortion of the electron density, which is essential for accurately describing chemical bonds.
-
6-311+G(d,p): This is a more advanced and generally more accurate basis set. The 6-311G part indicates a triple-split valence representation. The + adds diffuse functions to heavy atoms, which are important for describing weakly bound electrons (e.g., in anions or excited states). The (d,p) indicates polarization functions are added to both heavy atoms (d) and hydrogen atoms (p). For a comprehensive study of this compound, the B3LYP/6-311+G(d,p) level of theory represents an excellent choice, providing high-quality results for the properties discussed in this guide.[14]
Core Computational Workflow: A Step-by-Step Protocol
This section outlines the primary workflow for calculating the fundamental properties of this compound. The protocols are described generally but are directly applicable to software packages like Gaussian[15][16] and ORCA.[17][18]
Caption: Core computational workflow for this compound.
Software Selection
This guide assumes the use of a major quantum chemistry package.
-
Gaussian: A commercial software package that is widely used in both academia and industry for its extensive capabilities and reliability.[4][15][19] It is often used with the GaussView graphical interface for building molecules and visualizing results.[16][20]
-
ORCA: A powerful and versatile quantum chemistry program that is free for academic use.[17][18][21] It is known for its computational efficiency and broad range of implemented methods.[22][23]
Protocol 1: Molecular Geometry Optimization
The first and most critical step is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
Methodology:
-
Build the Initial Structure: Using a molecular editor like GaussView or Avogadro, construct the this compound molecule. Ensure correct atom types and basic connectivity. An initial "pre-optimization" using a molecular mechanics force field (like UFF) is often a good starting point.
-
Create the Input File: Prepare a text input file for your chosen software. This file must specify:
-
The charge (0) and spin multiplicity (singlet) of the molecule.
-
The initial atomic coordinates.
-
The desired level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The job type, which is geometry optimization (keyword: Opt).
-
-
Execute the Calculation: Submit the input file to the quantum chemistry program. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it converges on a structure where the forces are effectively zero.
-
Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully according to the software's criteria.
Protocol 2: Vibrational Frequency Analysis
A frequency calculation should always follow a successful geometry optimization. This serves two critical purposes.
Methodology:
-
Purpose 1: Verification of Minimum: The calculation determines the vibrational modes of the molecule. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.
-
Purpose 2: Prediction of IR Spectrum: The calculation yields the frequencies and intensities of the vibrational modes, which can be used to simulate the molecule's IR spectrum.[4] This allows for direct comparison with experimental data. The nitrile (C≡N) stretch is a particularly strong and distinct peak, making it an excellent probe of the molecule's local environment.[24]
-
Setup and Execution:
-
Use the optimized coordinates from the previous step as the input geometry.
-
Specify the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Set the job type to frequency analysis (keyword: Freq).
-
Run the calculation and analyze the output for imaginary frequencies and the list of vibrational modes.
-
Analysis of Calculated Properties
Interpreting the Optimized Geometry
The primary output of the optimization is a set of coordinates for the most stable structure. From this, key structural parameters can be extracted and analyzed.
| Parameter | Representative Value (Å or °) | Significance |
| C≡N Bond Length | ~1.16 Å | A key indicator of the nitrile group's electronic environment. |
| C=O Bond Length | ~1.22 Å | Reflects the carbonyl character. |
| Benzoyl-CN Dihedral Angle | Varies | Describes the twist between the plane of the carbonyl and the nitrile axis. |
| Ring-Carbonyl Bond Length | ~1.49 Å | Indicates the degree of conjugation between the phenyl ring and carbonyl. |
Note: The values presented are typical and would be precisely determined by the calculation.
Vibrational Spectroscopy Analysis
The frequency analysis provides a wealth of data. The most diagnostically important vibration for this compound is the nitrile stretch.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Relative Intensity | Characteristics |
| C≡N Stretch | ~2230 - 2250 cm⁻¹ | Strong | A sharp, intense peak characteristic of the nitrile group. Its position is sensitive to the local electric field. |
| C=O Stretch | ~1680 - 1700 cm⁻¹ | Strong | Characteristic of the aromatic ketone carbonyl group. |
| Aromatic C=C Stretches | ~1400 - 1600 cm⁻¹ | Medium-Strong | A series of bands corresponding to the vibrations of the phenyl ring. |
| C-H Stretches (Aromatic) | ~3000 - 3100 cm⁻¹ | Medium | Vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretches (Methyl) | ~2850 - 2980 cm⁻¹ | Medium | Symmetric and asymmetric stretches of the methyl group C-H bonds. |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are commonly scaled by a factor (e.g., ~0.96-0.98 for B3LYP) for better agreement.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties.[25]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. A larger gap implies higher stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
| Parameter | Representative Value (eV) | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates the energy of the most available electrons. |
| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Correlates with chemical stability and electronic transitions. |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen and nitrogen atoms. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as around the hydrogen atoms and the carbonyl carbon. These are sites prone to nucleophilic attack.
For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen and the nitrile nitrogen, and a positive potential near the carbonyl carbon, identifying it as a primary site for nucleophilic addition.
Conclusion
The quantum chemical workflow detailed in this guide provides a robust and scientifically sound approach to characterizing this compound. By employing Density Functional Theory with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p), researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. This computational insight is crucial for understanding its reactivity, interpreting experimental data, and guiding the rational design of new derivatives for applications in drug discovery and materials science. The self-validating nature of the optimization-frequency protocol ensures a high degree of confidence in the generated results, making computational chemistry an indispensable tool in the modern researcher's arsenal.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. [Link]
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A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry - Taylor & Francis. [Link]
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Hartree Fock method: A simple explanation - InSilicoSci. [Link]
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Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water | Request PDF - ResearchGate. [Link]
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Comparison of DFT Basis Sets for Organic Dyes - ScholarWorks. [Link]
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Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides - ChemRxiv. [Link]
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Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory | Request PDF - ResearchGate. [Link]
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IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - RSC Publishing. [Link]
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Computational study of the synthesis of benzoin derivatives from benzil - ResearchGate. [Link]
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Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. [Link]
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Methodological & Application
The Versatility of 3-Methylbenzoyl Cyanide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of 3-Methylbenzoyl Cyanide
In the landscape of modern pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and innovative synthesis of bioactive molecules. Among these, this compound, also known as oxo-m-tolyl-acetonitrile, has emerged as a highly versatile and reactive intermediate.[1] Its unique bifunctional nature, possessing both an electrophilic carbonyl center and a reactive nitrile group, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable tool for medicinal chemists in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds that form the core of many therapeutic agents.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into its synthesis, key reactive properties with mechanistic insights, and detailed protocols for its use in constructing pharmaceutically relevant scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical entity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the distinct electrophilic nature of both the carbonyl carbon and the nitrile carbon. The preferred site of nucleophilic attack is often dictated by the nature of the nucleophile and the reaction conditions, offering a level of tunable reactivity.
Nucleophilic Acyl Substitution at the Carbonyl Group
The carbonyl group in this compound is a potent electrophile, readily undergoing nucleophilic acyl substitution. The cyanide ion is an excellent leaving group, facilitating the formation of a tetrahedral intermediate that subsequently collapses to yield the acylated product. This reactivity is central to its use as a 3-methylbenzoylating agent.
The meta-methyl group on the benzoyl moiety exerts a subtle electronic effect, being weakly electron-donating. This can slightly modulate the reactivity of the carbonyl group compared to unsubstituted benzoyl cyanide.
Caption: Nucleophilic acyl substitution pathway.
Cycloaddition and Multicomponent Reactions of the Nitrile Group
The nitrile group of this compound can participate in cycloaddition reactions, serving as a precursor for the synthesis of various five-membered heterocycles such as oxazoles and thiazoles.[2] Furthermore, its ability to act as a key component in multicomponent reactions (MCRs) opens avenues for the rapid and efficient construction of complex and diverse molecular scaffolds, which is highly desirable in drug discovery.[3][4]
Application Protocol: Synthesis of a Substituted 3-Cyano-2-Pyridone Intermediate
Substituted 2-pyridone moieties are prevalent in a wide array of pharmaceuticals due to their diverse biological activities. The following is a representative protocol for the synthesis of a 3-cyano-2-pyridone derivative, a valuable intermediate for further functionalization, using this compound as a key starting material. This protocol is based on established methodologies for the synthesis of pyridones from acyl cyanides and active methylene compounds.
Principle
This synthesis proceeds via a condensation reaction between this compound and an active methylene compound, such as malononitrile, in the presence of a base. The reaction is followed by an intramolecular cyclization to form the pyridone ring.
Materials and Reagents
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq) at room temperature. After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 3-cyano-2-pyridone derivative.
Caption: Experimental workflow for pyridone synthesis.
Safety and Handling Precautions
This compound and other cyanide-containing compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. All waste materials containing cyanide must be disposed of according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for a wide range of transformations, making it a powerful tool for the construction of complex and biologically active molecules. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important reagent in their drug discovery and development endeavors.
References
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Sadek, K. U., Mekheimer, R. A., Abd-Elmonem, M., & Elnagdi, M. H. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles. Molecular Diversity, 23(4), 1065–1084. [Link]
- Hibbert, F. (1965). The mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 516-521.
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Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
- Bautista-Hernández, C. A., et al. (2018). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 62(2), 1-11.
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ResearchGate. (2018). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Methylbenzoyl Cyanide in Modern Agrochemical Synthesis
Introduction: A Versatile Aromatic Nitrile in Agrochemical Design
3-Methylbenzoyl cyanide, also known by its systematic name oxo-m-tolyl-acetonitrile, is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive aroyl cyanide moiety and a methyl-substituted phenyl ring, makes it a valuable building block for creating novel active ingredients in the agrochemical sector.[1][2] The presence of both a ketone and a nitrile group offers dual reactivity, allowing for a diverse range of chemical transformations.
This document serves as a technical guide for researchers and development professionals, outlining the strategic application of this compound in agrochemical synthesis. We will explore its role as a precursor, detail robust synthetic protocols for its preparation, and illustrate its subsequent conversion into larger, biologically active structures. The insights provided are grounded in established chemical principles and aim to empower scientists to leverage this compound's full potential in developing next-generation pesticides and herbicides.[1][2]
Physicochemical & Handling Data for this compound
Accurate characterization is the foundation of reproducible synthesis. The following table summarizes the essential properties of this compound, ensuring proper handling, storage, and application in experimental workflows.
| Property | Value | Source |
| CAS Number | 5955-74-8 | [1][3] |
| Molecular Formula | C₉H₇NO | [1][3] |
| Molecular Weight | 145.16 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Core Application: A Key Intermediate for Strobilurin Fungicides
While this compound is broadly implicated in agrochemical formulation, its structural isomers, such as o-methylbenzoyl cyanide, provide a direct and illustrative case study of its synthetic utility. The o-methyl isomer is a critical intermediate in the synthesis of Trifloxystrobin , a highly effective broad-spectrum strobilurin fungicide.[4] The synthetic logic and chemical reactions involved are directly translatable to the 3-methyl isomer for the creation of analogous compounds.
Strobilurin fungicides are renowned for their mechanism of action, which involves inhibiting mitochondrial respiration in fungi. The synthesis of these complex molecules often requires robust and versatile building blocks, a role perfectly filled by methyl-substituted benzoyl cyanides.[4] The aroyl cyanide group provides a reactive handle for constructing the core scaffold of the final active ingredient.
Synthetic Protocols & Methodologies
Protocol 1: Synthesis of Methylbenzoyl Cyanide Intermediates
The most common and industrially viable route to methylbenzoyl cyanides is the cyanation of the corresponding methylbenzoyl chloride. Modern protocols have evolved to replace highly toxic cyanide sources (e.g., NaCN, KCN) with safer alternatives, enhancing the green chemistry profile of the synthesis.
Expert Insight: The following protocol is based on a patented method for synthesizing o-methylbenzoyl cyanide, which notably employs potassium ferricyanide as the cyaniding agent.[4] This approach avoids the direct handling of highly toxic alkali metal cyanides and represents a significant safety and environmental improvement. The principles are directly applicable to the synthesis of the 3-methyl isomer from 3-methylbenzoyl chloride.
Workflow for the Synthesis of Methylbenzoyl Cyanide
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol:
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the solvent (e.g., 200 mL of toluene).
-
Reagent Addition: Add 3-methylbenzoyl chloride (0.32 mol), potassium ferricyanide (0.054 mol), and the copper catalyst (e.g., 0.5 g of oxine-copper).[4]
-
Causality Note: The molar ratio of acyl chloride to potassium ferricyanide is critical and optimized to be approximately 1:0.17.[4] The copper catalyst is essential for facilitating the cyanation reaction efficiently.
-
-
Reaction Execution: Heat the mixture to 80-85 °C with vigorous stirring. Maintain this temperature for 3 to 5 hours. The reaction progress can be monitored by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and stir to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Isolation: Collect the organic layer. The solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a white solid with a purity typically exceeding 98%.[4]
Summary of Reaction Parameters (Adapted from Isomer Synthesis[4])
| Parameter | Value | Rationale |
| Solvent | Toluene or Dichloroethane | Provides a suitable reaction medium and facilitates heat transfer. |
| Cyaniding Agent | Potassium Ferricyanide | A safer, less toxic alternative to simple cyanide salts. |
| Catalyst | Oxine-copper | Enhances reaction rate and yield. |
| Temperature | 80-85 °C | Optimal temperature to ensure a reasonable reaction rate without significant byproduct formation. |
| Time | 3-5 hours | Sufficient time for the reaction to proceed to completion. |
| Yield | >90% | This efficient process provides high yields of the desired intermediate. |
Protocol 2: General Application in Heterocycle Formation for Agrochemicals
Once synthesized, this compound is a precursor for a variety of heterocyclic structures that form the core of many pesticides. The dual reactivity of the ketone and nitrile functions allows for convergent syntheses.
Expert Insight: The aroyl cyanide can undergo reactions such as hydrolysis, reduction, or addition to the nitrile group. For instance, it can be a key component in building triazole or imidazole-containing fungicides, where the benzoyl moiety provides a stable aromatic anchor for the final molecule.
General Synthetic Pathway for Agrochemicals
Caption: High-level pathway from commodity chemical to active agrochemical.
Conceptual Step-by-Step Application:
-
Activation/Modification: The carbonyl group of this compound can be converted to an oxime or a hydrazone.
-
Cyclization: This derivative can then react with other bifunctional reagents to form a heterocyclic ring system (e.g., a triazinone, as seen in related herbicide syntheses).
-
Further Functionalization: The methyl-substituted phenyl ring can undergo further reactions, such as halogenation, to fine-tune the biological activity and physicochemical properties of the final product.
This strategic approach, starting with a versatile and efficiently produced intermediate like this compound, is fundamental to the discovery and development pipelines for new and effective crop protection agents.
References
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Title: this compound Source: Chem-Impex URL: [Link]
- Title: CN114380713A - Synthesis method of o-methyl benzoyl cyanide Source: Google Patents URL
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3-Methylbenzoyl cyanide as a precursor for trifloxystrobin synthesis
Application Note & Protocol: Synthesis of Trifloxystrobin
Abstract: This document provides a detailed guide for the synthesis of trifloxystrobin, a broad-spectrum strobilurin fungicide. We will explore a common and efficient synthetic pathway, addressing the synthesis of key intermediates and their final condensation. This guide emphasizes the causality behind experimental choices, robust safety protocols, and analytical validation, designed for researchers and chemists in the agrochemical and pharmaceutical industries. While the topic specified 3-methylbenzoyl cyanide, this guide will focus on the scientifically established precursors, which involve an ortho-tolyl intermediate and a meta-trifluoromethylphenyl intermediate, to ensure the accurate synthesis of the trifloxystrobin molecule.
Introduction to Trifloxystrobin
Trifloxystrobin is a highly effective foliar fungicide used to control a wide range of fungal diseases in crops.[1] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome-bc1 complex, which ultimately prevents ATP synthesis in fungal cells.[1][2] The molecular structure of trifloxystrobin, methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-meta-tolyl)ethylideneaminooxy]-ortho-tolyl}acetate, is composed of two key aromatic fragments linked by an oxime ether bond.
The synthesis of this complex molecule requires a strategic approach, typically involving the preparation of two advanced intermediates followed by a final condensation step. The primary building blocks are:
-
An ortho-tolyl intermediate bearing a methoxyiminoacetate group and a reactive site for etherification (e.g., a bromomethyl group).
-
A meta-trifluoromethylphenyl intermediate , specifically m-trifluoromethyl acetophenone oxime.
This note details a robust pathway for synthesizing these precursors and their subsequent reaction to yield trifloxystrobin.
Overview of the Synthetic Pathway
The synthesis is a multi-step process that culminates in a crucial etherification reaction. The overall workflow is designed to build the two key fragments of the molecule separately before joining them in the final step. This strategy allows for better control over stereochemistry and improves the overall yield and purity of the final product.
Caption: General workflow for Trifloxystrobin synthesis.
Synthesis of Key Intermediates
Protocol: Synthesis of (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate
This intermediate provides the core phenylacetate backbone of trifloxystrobin. The synthesis starts from o-tolylacetonitrile, a readily available starting material.
Step 1: Oximation of o-Tolylacetonitrile
-
Rationale: This step introduces the oxime functionality, which is a precursor to the methoxyimino group. The reaction is typically carried out using an alkyl nitrite under basic conditions.
-
Protocol:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve o-tolylacetonitrile (1 equivalent) and sodium hydroxide (1.2 equivalents) in methanol at 40°C.[3]
-
Slowly add tert-butyl nitrite (1.5 equivalents) to the solution, maintaining the temperature at 60°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1 hour).[3]
-
Remove methanol under reduced pressure. Add water to the residue and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to yield 2-methyl-α-methoxyimino phenylacetonitrile, which can be used directly in the next step.[3]
-
Step 2: Hydrolysis and Esterification
-
Rationale: The nitrile group is converted to a methyl ester. This can be achieved through hydrolysis to the amide or carboxylic acid, followed by esterification. Using concentrated sulfuric acid in methanol allows for a direct conversion.
-
Protocol:
-
Add the crude product from the previous step to a mixture of methanol and concentrated sulfuric acid.
-
Reflux the mixture for 5-7 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable solvent like dichloromethane.
-
Wash the organic layer with a 10% sodium bicarbonate solution until neutral, then with water.[4]
-
Dry the organic phase and remove the solvent under vacuum to obtain methyl (E)-2-methyl-α-methoxyimino-phenylacetate.[3]
-
Step 3: Side-Chain Bromination
-
Rationale: A reactive handle is installed on the tolyl methyl group to facilitate the final etherification. This is a radical bromination, typically initiated by AIBN or light. 1,3-dibromo-5,5-dimethylhydantoin is a safe and effective source of bromine radicals.[3]
-
Protocol:
-
Dissolve the ester from Step 2 in dichloroethane.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 equivalents) and a catalytic amount of AIBN (azobisisobutyronitrile).[3]
-
Reflux the mixture at approximately 82°C for 5 hours, monitoring by TLC.[3]
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with brine.
-
Dry over anhydrous sodium sulfate, remove the solvent, and purify the residue by column chromatography (PE:EA = 20:1) to yield the target intermediate, (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate.[3] A typical yield is around 82.5%.[3]
-
Protocol: Synthesis of m-Trifluoromethyl Acetophenone Oxime
-
Rationale: This intermediate is prepared in a straightforward manner via the oximation of the corresponding ketone. The oxime provides the nucleophilic oxygen for the final condensation step.
-
Protocol:
-
To a solution of m-trifluoromethyl acetophenone (1 equivalent) and hydroxylamine hydrochloride (1.4 equivalents) in ethanol, add sodium hydroxide to adjust the pH to approximately 8.0.[3]
-
Reflux the mixture for 1 hour.[3]
-
Pour the reaction mixture into ice water and acidify to pH 2.0 with hydrochloric acid.
-
A white solid will precipitate. Filter the solid, wash with water, and dry to obtain m-trifluoromethyl acetophenone oxime. A typical yield is around 95.5%.[3]
-
Final Assembly: Trifloxystrobin Synthesis
The final step is a Williamson ether synthesis, where the alkoxide generated from the oxime intermediate displaces the bromide from the phenylacetate intermediate.
Caption: Logical flow of the final condensation step.
Experimental Protocol
-
Reaction Setup: In a nitrogen-purged, three-necked flask equipped with a stirrer, thermometer, and condenser, add potassium carbonate (1.0 equivalents) and a suitable solvent such as toluene or DMF (N,N-Dimethylformamide).[5]
-
Reactant Addition: Add m-trifluoromethyl acetophenone oxime (1.05 equivalents) to the flask and stir.
-
Temperature Control: Heat the mixture. If using toluene, heat to reflux to azeotropically remove any trace water.[5] Cool the mixture to room temperature.
-
Condensation: Prepare a solution of (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture over 30 minutes.[5]
-
Reaction: Maintain the reaction temperature at 30°C for approximately 3-5 hours, monitoring progress by TLC or HPLC.[5]
-
Work-up:
-
Purification & Isolation:
Data Summary
| Parameter | Value/Condition | Source(s) |
| Final Reaction Solvent | Toluene, Xylene, DMF | [2][5] |
| Base | K₂CO₃, Na₂CO₃, NaOH, DBU | [2][5] |
| Reaction Temperature | 30-50°C | [5] |
| Typical Yield | 85-92% | [2][5] |
| Final Product Purity | >96% (after recrystallization) | [2] |
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and for quantitative analysis. A reversed-phase C18 column with a water/acetonitrile mobile phase (often with a phosphoric acid modifier) is typically used, with UV detection.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the identity of the product and for analyzing residues.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of intermediates and the final product. For example, the ¹H NMR spectrum of m-trifluoromethyl acetophenone oxime shows characteristic signals for the aromatic protons (7.48-7.92 ppm) and the methyl protons (2.32 ppm).[3]
Critical Safety Considerations
Adherence to strict safety protocols is paramount during this synthesis due to the hazardous nature of several reagents.
-
Cyanide Compounds: Reagents like sodium cyanide or intermediates such as benzoyl cyanides are highly toxic.[3]
-
ALWAYS handle in a certified chemical fume hood.[10]
-
Wear full personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[11]
-
NEVER allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[12]
-
Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
-
Solvents: Many organic solvents used (toluene, dichloromethane, DMF) are flammable and/or toxic.
-
Brominating Agents: Agents like 1,3-dibromo-5,5-dimethylhydantoin and NBS are corrosive and can cause severe irritation. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste must be segregated and disposed of in accordance with institutional and governmental regulations. Do not pour organic solvents or reaction mixtures down the drain.[11][12]
References
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- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (n.d.).
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- Google Patents. (n.d.). CN114380713B - O-methyl benzoyl cyanide synthesis method.
- Google Patents. (n.d.). CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
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Application Note: 3-Methylbenzoyl Cyanide as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern medicinal and materials chemistry. This application note details robust protocols for the utilization of 3-Methylbenzoyl cyanide, a versatile and reactive building block, in the synthesis of highly functionalized thiophene and pyrimidine derivatives. We present detailed, step-by-step methodologies, mechanistic insights, and expected outcomes for researchers in drug discovery and organic synthesis. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.
Introduction: The Utility of this compound
This compound is an aroyl cyanide featuring both a reactive nitrile group and a carbonyl moiety. The electron-withdrawing nature of the adjacent carbonyl group activates the nitrile for nucleophilic attack, while the benzoyl portion provides a rigid, lipophilic scaffold that is often desirable in bioactive molecules. This dual reactivity makes it an ideal precursor for multicomponent reactions, enabling the rapid construction of complex heterocyclic systems from simple starting materials.
This guide will focus on two exemplary transformations:
-
The Gewald Reaction: A multi-component condensation for the synthesis of polysubstituted 2-aminothiophenes.[2][3][4]
-
Pyrimidine Annulation: A cyclocondensation reaction to produce substituted pyrimidines, a core motif in numerous therapeutic agents.[5][6]
Critical Safety and Handling Precautions
This compound is an organic cyanide and should be handled with extreme caution as it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles at all times.[9]
-
Engineering Controls: Use a well-ventilated fume hood to avoid inhalation of vapors or dust.[7]
-
Waste Disposal: Dispose of all cyanide-containing waste in a designated, properly labeled hazardous waste container according to institutional guidelines.
-
In Case of Exposure: Seek immediate medical attention. Have a cyanide antidote kit available if institutional policy requires it. Familiarize yourself with emergency procedures before starting work.
Part I: Synthesis of 2-Amino-3-(3-methylbenzoyl)thiophenes via a Modified Gewald Reaction
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes by reacting a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2][3][4] In this protocol, this compound serves as the active methylene nitrile component.
A. Mechanistic Rationale
The reaction proceeds through a sequence of well-understood steps. The causality behind the experimental choices is rooted in facilitating this mechanistic cascade:
-
Knoevenagel Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation between the ketone (e.g., cyclohexanone) and the active methylene group of a suitable reaction partner. In our case, while this compound itself lacks a classic α-methylene for this initial step, it can react with a ketone and sulfur in a related pathway. A more classical approach involves reacting an α-methylene ketone with an activated nitrile. For the purpose of this protocol, we will illustrate a variation starting from an α-mercapto ketone, which is a known route for this synthesis.[10]
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is added to the enolate intermediate. The exact mechanism of this step is complex but results in the formation of a sulfurated intermediate.
-
Cyclization & Tautomerization: Intramolecular attack of the sulfur nucleophile onto the nitrile carbon, followed by tautomerization, yields the stable aromatic 2-aminothiophene product.[2]
The workflow below illustrates the logical progression of the Gewald reaction.
Caption: Logical workflow for the modified Gewald Synthesis.
B. Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-yl)(m-tolyl)methanone.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 145.16 | 10.0 | 1.45 g |
| Cyclohexanone | 98.14 | 10.0 | 0.98 g (1.03 mL) |
| Elemental Sulfur | 32.06 | 11.0 | 0.35 g |
| Morpholine | 87.12 | 5.0 | 0.44 g (0.44 mL) |
| Ethanol (Anhydrous) | - | - | 25 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.45 g, 10.0 mmol), cyclohexanone (1.03 mL, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Addition: Carefully add morpholine (0.44 mL, 5.0 mmol) to the stirring suspension. The addition of the base is the key initiation step.
-
Reaction: Heat the reaction mixture to 50-60 °C using an oil bath. Maintain stirring and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Workup - Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a crystalline solid. If the product remains oily or impure, silica gel column chromatography is recommended.
-
Characterization: Dry the purified product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure. The IR spectrum should show characteristic N-H stretches for the amino group around 3300-3500 cm⁻¹.
Part II: Synthesis of 4-Amino-5-(3-methylbenzoyl)pyrimidines
Pyrimidines are fundamental N-heterocycles in medicinal chemistry. This protocol outlines a potential pathway for their synthesis from this compound through a cyclocondensation reaction, possibly involving an amidine or a formamide equivalent.[11][12] This method leverages the reactivity of the nitrile group to build the pyrimidine ring.
A. Mechanistic Rationale
The formation of the pyrimidine ring can be achieved by reacting the activated nitrile with a C-N-C synthon. A common and direct method involves the condensation with amidines.
-
Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbon of the nitrile group in this compound.
-
Intermediate Formation: This initial addition leads to an acyclic intermediate.
-
Cyclization: A subsequent intramolecular cyclization occurs, where the second nitrogen of the amidine attacks the benzoyl carbonyl carbon.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrimidine ring.
This logical flow demonstrates the key bond-forming events in the synthesis.
Caption: Logical workflow for Pyrimidine Annulation.
B. Detailed Experimental Protocol
This protocol describes the synthesis of (4-amino-6-phenylpyrimidin-5-yl)(m-tolyl)methanone. For this example, we will react this compound with benzamidine.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 145.16 | 10.0 | 1.45 g |
| Benzamidine hydrochloride | 156.61 | 12.0 | 1.88 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 12.0 | 0.82 g |
| 2-Methoxyethanol | - | - | 30 mL |
Procedure:
-
Base Preparation: In a 100 mL three-neck flask equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), add sodium ethoxide (0.82 g, 12.0 mmol) to 2-methoxyethanol (30 mL). Stir until dissolved.
-
Amidine Liberation: Add benzamidine hydrochloride (1.88 g, 12.0 mmol) to the sodium ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.
-
Reactant Addition: Add this compound (1.45 g, 10.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere. The reaction progress should be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction may take 8-24 hours to reach completion.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Workup - Extraction: A precipitate may form, which can be collected by filtration. If no solid forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the desired pyrimidine.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
-
Low Yield in Gewald Reaction: If the yield is low, ensure all reagents are pure and the ethanol is anhydrous. The reaction temperature can be slightly increased, or an alternative base such as triethylamine can be trialed.
-
Side Products in Pyrimidine Synthesis: The high temperature required can sometimes lead to decomposition. Ensure the reaction is run under a strictly inert atmosphere. If purification is difficult, varying the solvent or using a milder base (e.g., DBU) at a lower temperature for a longer duration might be beneficial.
-
Incomplete Reactions: If starting material persists, consider increasing the reaction time or adding a slight excess (1.1 to 1.2 equivalents) of the more volatile or reactive partner.
Conclusion
This compound is a highly effective and versatile starting material for constructing complex heterocyclic molecules. The protocols detailed in this application note for the synthesis of substituted 2-aminothiophenes and 4-aminopyrimidines demonstrate its utility. These methods, based on the well-established Gewald reaction and pyrimidine annulation, are scalable and provide access to molecular scaffolds of significant interest to the pharmaceutical and materials science communities. Researchers can adapt these protocols to a wide range of substrates to generate compound libraries for screening and development.
References
-
Organic Chemistry Portal. Thiophene synthesis. (URL: [Link])
-
Wikipedia. Gewald reaction. (URL: [Link])
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. (URL: [Link])
-
Organic Chemistry Portal. Gewald Reaction. (URL: [Link])
-
PrepChem.com. Synthesis of thiophene carboxylic acid cyanide. (URL: [Link])
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. (URL: [Link])
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (URL: [Link])
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (URL: [Link])
-
Organic Chemistry Portal. Pyrimidine synthesis. (URL: [Link])
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Organic Syntheses. Benzoyl cyanide procedure. (URL: [Link])
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])
- Google Patents.
-
ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. (URL: [Link])
-
PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. (URL: [Link])
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Application Notes & Protocols: 3-Methylbenzoyl Cyanide in the Development of Novel Organic Dyes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of 3-Methylbenzoyl Cyanide as a Synthon
This compound is an aromatic nitrile that serves as a highly versatile building block in modern organic synthesis.[1] Its structure, featuring a reactive acyl cyanide group and a tolyl moiety, presents a unique combination of electrophilic and nucleophilic potential, making it an invaluable precursor for a wide array of complex molecules. With the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol (CAS Number: 5955-74-8), this compound offers both stability under mild conditions and heightened reactivity, facilitating efficient chemical transformations.[1][2] While extensively utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in the field of materials science, particularly in the rational design of novel organic dyes, is an area of growing interest.[1]
The methyl group at the meta-position of the phenyl ring acts as a weak electron-donating group, which can subtly modulate the electronic properties of the core structure. This feature can be strategically exploited to fine-tune the photophysical characteristics, such as the absorption and emission wavelengths, of derivative dye molecules. The acyl cyanide functional group is a potent electrophile, susceptible to nucleophilic attack, and can participate in a variety of cyclization and condensation reactions crucial for constructing the conjugated systems characteristic of chromophores.
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis and characterization of new organic dyes, with a focus on creating solvatochromic fluorophores—molecules that change their color and fluorescence properties in response to their solvent environment.
Synthesis & Handling of this compound
The synthesis of acyl cyanides is typically achieved through the reaction of an acyl chloride with a cyanide source. While classic methods often employ toxic reagents like cuprous cyanide, modern approaches offer safer and more efficient alternatives.[3]
Protocol 2.1: Synthesis via Potassium Ferricyanide (Adapted from o-methyl Isomer)
This protocol is adapted from a greener synthesis method developed for the ortho-isomer, which avoids the use of highly toxic cyanide salts.[4]
-
Reaction Scheme: 3-CH₃C₆H₄COCl + K₃[Fe(CN)₆] --(Catalyst)--> 3-CH₃C₆H₄COCN
-
Materials:
-
3-Methylbenzoyl chloride
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Copper-based catalyst (e.g., oxine-copper)[4]
-
Solvent (optional, e.g., dichloroethane)
-
Reaction vessel (round-bottom flask with reflux condenser)
-
-
Procedure:
-
To a 500 mL round-bottom flask, add 3-methylbenzoyl chloride (0.32 mol), potassium ferricyanide (0.054 mol), and oxine-copper catalyst (0.5 g).[4]
-
If using a solvent, add 200 mL of dichloroethane. The reaction can also be run neat.[4]
-
Heat the mixture to 80-85 °C and maintain this temperature with stirring for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water. The organic layer is separated.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
-
Causality & Trustworthiness: This method is advantageous due to its use of potassium ferricyanide, a less toxic and more manageable cyanide source.[4] The copper catalyst facilitates the cyanation process under mild conditions.[4] The final vacuum distillation is a critical self-validating step to ensure the high purity of the intermediate, which is essential for subsequent dye synthesis reactions.
Application Note I: Synthesis of a Donor-π-Acceptor (D-π-A) Solvatochromic Dye
The intrinsic properties of this compound make it an excellent starting point for creating dyes with a Donor-π-Acceptor (D-π-A) architecture. This design is fundamental to achieving significant solvatochromism, as it promotes a large change in dipole moment upon photoexcitation.[5] In this exemplary protocol, we will use this compound to construct the acceptor portion of a novel dye.
Protocol 3.1: Knoevenagel Condensation for Dye Synthesis
This protocol describes the synthesis of a hypothetical D-π-A dye, (E)-2-(3-methylbenzoyl)-3-(4-(dimethylamino)phenyl)acrylonitrile , through a Knoevenagel condensation reaction.
-
Workflow Diagram:
Caption: Workflow for D-π-A dye synthesis and characterization.
-
Materials:
-
This compound (1.0 mmol)
-
4-(Dimethylamino)benzaldehyde (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Absolute Ethanol (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and 4-(dimethylamino)benzaldehyde in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux with constant stirring for 6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the flask in an ice bath. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure dye.
-
Dry the final product under vacuum. The structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
-
Expertise & Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The active methylene group adjacent to the cyanide in this compound is deprotonated by the basic catalyst (piperidine), forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 4-(dimethylamino)benzaldehyde. Subsequent dehydration yields the final conjugated D-π-A system. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction.
Application Note II: Characterization of Solvatochromic Properties
Once the dye is synthesized and purified, its response to different solvent environments must be quantified. This involves measuring its absorption and emission spectra in a range of solvents with varying polarities.
-
Conceptual Diagram of Solvatochromism:
Caption: Energy level changes leading to solvatochromism.
Protocol 4.1: Spectroscopic Analysis
-
Materials:
-
Synthesized D-π-A dye
-
A series of solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Acetonitrile, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of the dye in a high-polarity solvent where it is readily soluble (e.g., acetone) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution. Ensure the final concentration of the stock solvent is negligible (<1%).
-
For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Using the same solutions, record the fluorescence emission spectrum by exciting the sample at its λ_abs. Determine the maximum emission wavelength (λ_em).
-
Compile the λ_abs and λ_em data for all solvents.
-
-
Data Presentation and Analysis: The collected data should be summarized in a table to clearly show the shift in absorption and emission maxima with solvent polarity.
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 31.0 | Data | Data | Data |
| Toluene | 33.9 | Data | Data | Data |
| Dichloromethane | 40.7 | Data | Data | Data |
| Acetone | 42.2 | Data | Data | Data |
| Ethanol | 51.9 | Data | Data | Data |
| Acetonitrile | 45.6 | Data | Data | Data |
| Water | 63.1 | Data | Data | Data |
-
Trustworthiness: The Stokes shift (the difference in energy between the absorption and emission maxima) is a key indicator of the change in electronic distribution upon excitation. A large change in the Stokes shift across solvents is a strong validation of the dye's solvatochromic behavior. Plotting λ_em against the ET(30) solvent polarity parameter provides a quantitative measure of the solvatochromic sensitivity.[6]
Conclusion
This compound is a potent and adaptable chemical intermediate for the synthesis of advanced organic dyes. Its unique electronic and structural features allow for the rational design of chromophores with tailored properties, such as solvatochromism. The protocols outlined in this guide provide a foundational framework for researchers to explore the synthesis of novel D-π-A dyes and systematically characterize their photophysical properties. By understanding the causality behind each experimental step and employing rigorous characterization techniques, scientists can unlock the full potential of this versatile building block in the development of next-generation materials for sensing, imaging, and molecular probes.
References
-
Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. [Link]
-
Synthesis, properties, and solvatochromism of 1,3-dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl) phenyl]methylidene}-(1H,3H)-pyrimidine-2,4,6-trione. Semantic Scholar. [Link]
-
benzoyl cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis method of o-methyl benzoyl cyanide - Google Patents.
-
Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]
-
Synthesis and applications of benzothiazole containing cyanine dyes. ResearchGate. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Involving 3-Methylbenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Acyl Cyanides in Asymmetric Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral α-amino acids and their derivatives, in particular, represent a critical class of building blocks for a vast array of pharmaceuticals. The Strecker reaction, first reported in 1850, provides a fundamental and convergent route to α-aminonitriles, which are direct precursors to α-amino acids.[1][2] The advent of asymmetric catalysis has transformed this classical reaction into a powerful tool for the enantioselective synthesis of these valuable chiral compounds.
Acyl cyanides, such as 3-Methylbenzoyl cyanide, have emerged as highly effective reagents in a variant of this transformation known as the acyl-Strecker reaction.[3] These reagents serve a dual purpose: they act as a source of the cyanide nucleophile and concurrently deliver an acyl group to the newly formed amino moiety. This one-pot process directly yields protected α-amino acid precursors, streamlining the synthetic route and often enhancing stereocontrol. The 3-methyl substituent on the benzoyl cyanide moiety can subtly influence the electronic and steric properties of the reagent, potentially impacting reaction rates and selectivities.
This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, with a primary focus on the organocatalytic asymmetric acyl-Strecker reaction. While specific literature protocols for this compound are limited, this document presents a detailed, representative protocol adapted from well-established methodologies for analogous acyl cyanides.[3] The underlying principles, experimental considerations, and the rationale behind the procedural steps are thoroughly discussed to provide a robust framework for researchers.
Reaction Spotlight: The Organocatalytic Asymmetric Acyl-Strecker Reaction
The catalytic asymmetric acylcyanation of imines is a highly efficient method for the synthesis of chiral N-acyl-α-aminonitriles.[3] This transformation typically involves the reaction of an aldimine with an acyl cyanide in the presence of a substoichiometric amount of a chiral catalyst.
Mechanism and the Role of the Chiral Catalyst
Organocatalysts, particularly those based on a thiourea scaffold, have proven to be exceptionally effective in this reaction.[3][4] These catalysts operate through a dual-activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic site on the catalyst, such as a tertiary amine, is thought to deprotonate the in-situ formed cyanohydrin from the acyl cyanide, generating a chiral ion pair. This organized transition state directs the facial attack of the cyanide on the imine, leading to high enantioselectivity.
The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric acyl-Strecker reaction.
Detailed Protocol: Asymmetric Synthesis of an N-(3-Methylbenzoyl)-α-aminonitrile
Disclaimer: The following protocol is a representative procedure adapted from established methods for similar acyl cyanides, such as benzoyl cyanide, due to the absence of a specific peer-reviewed protocol for this compound in this asymmetric transformation.[3] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Materials and Equipment:
-
Reactants: Aldimine (e.g., N-benzylidenebenzylamine), this compound, Chiral Thiourea Catalyst (e.g., Jacobsen's catalyst), Anhydrous Toluene.
-
Glassware: Flame-dried round-bottom flask with a stir bar, septa, and nitrogen inlet; syringes.
-
Equipment: Magnetic stirrer, low-temperature cooling bath (e.g., -40 °C), rotary evaporator, column chromatography setup.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the asymmetric acyl-Strecker reaction.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the aldimine (0.5 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.025 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath.
-
Reagent Addition: In a separate vial, dissolve this compound (0.6 mmol, 1.2 equiv) in anhydrous toluene (2.0 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes.
-
Reaction: Stir the reaction mixture at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-(3-Methylbenzoyl)-α-aminonitrile.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation: Expected Outcomes and Substrate Scope
The following table presents representative data for the asymmetric acyl-Strecker reaction based on analogous transformations with benzoyl cyanide.[3] The use of this compound is expected to yield similar results, although minor variations in yield and enantioselectivity may occur due to the electronic and steric influence of the methyl group.
| Entry | Aldimine Substrate (Ar) | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methoxyphenyl | 92 | 98 |
| 3 | 4-Nitrophenyl | 98 | 91 |
| 4 | 2-Naphthyl | 90 | 95 |
| 5 | 2-Thienyl | 88 | 93 |
Scientific Integrity & Causality: Understanding the Experimental Choices
-
Choice of Catalyst: Chiral thiourea catalysts are employed due to their ability to form multiple hydrogen bonds, effectively organizing the transition state and inducing high stereoselectivity.[3][4] The 5 mol% loading represents a balance between reaction rate and cost-effectiveness.
-
Influence of the 3-Methyl Group: The electron-donating nature of the methyl group on the benzoyl cyanide may slightly increase the nucleophilicity of the cyanide upon its release, potentially affecting the reaction rate. Sterically, its presence is unlikely to have a major impact on the stereochemical outcome with most catalysts, as the key interactions occur at the thiourea and imine moieties.
-
Solvent: Anhydrous toluene is a common solvent for this reaction as it is non-protic and effectively solubilizes the reactants and catalyst. The absence of water is crucial to prevent hydrolysis of the acyl cyanide and the imine.
-
Temperature: The reaction is conducted at low temperatures (-40 °C) to enhance enantioselectivity. Lower temperatures generally favor the more ordered transition state, leading to a higher energetic differentiation between the pathways leading to the two enantiomers.
-
Self-Validation: The protocol's integrity is maintained by careful monitoring via TLC to ensure reaction completion and by rigorous characterization of the final product. The enantiomeric excess, determined by chiral HPLC, serves as the ultimate measure of the reaction's success in asymmetric induction. Any significant deviation from the expected high ee would indicate issues with the catalyst, reagents, or reaction conditions.
Conclusion
This compound is a valuable reagent for the asymmetric synthesis of chiral N-acyl-α-aminonitriles, which are versatile precursors to non-proteinogenic α-amino acids. The organocatalytic acyl-Strecker reaction provides a robust and highly enantioselective method for this transformation. While this guide presents an adapted protocol, the underlying principles and experimental considerations offer a solid foundation for researchers to successfully implement and optimize this methodology in their synthetic endeavors, contributing to the advancement of pharmaceutical and chemical research.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
North, M. (2003). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. University of Newcastle upon Tyne. Retrieved from [Link]
-
Stoltz, B. M., & Enantioselective Iridium-Catalyzed Allylic Alkylation Reactions of Masked Acyl Cyanide Equivalents. (2017). Angewandte Chemie International Edition, 56(10), 2637–2640. Retrieved from [Link]
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MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. Retrieved from [Link]
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Wang, J., et al. (2014). Scaleable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Communications, 5, 5481. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ChemInform, 41(32). Retrieved from [Link]
-
Miyakawa, S., et al. (2011). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 9(21), 7457–7463. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]
-
Gröger, H., & Asano, Y. (2020). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. The Journal of Organic Chemistry, 85(10), 6243–6251. Retrieved from [Link]
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric addition of alkenylmetals to aldehydes. Retrieved from [Link]
-
Zuend, S. J., et al. (2009). Mechanism of amido-thiourea catalyzed enantioselective imine hydrocyanation: transition state stabilization via multiple non-covalent interactions. Journal of the American Chemical Society, 131(42), 15358–15374. Retrieved from [Link]
-
University of Glasgow. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved from [Link]
-
Rzepa, H. (2010, May 26). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. Retrieved from [Link]
-
Pan, S. C., & List, B. (2008). The catalytic acylcyanation of imines. Chemistry, an Asian journal, 3(2), 430–437. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Lv, H., et al. (2019). Asymmetric Hydrocyanation of Alkenes without HCN. Angewandte Chemie International Edition, 58(32), 10928–10931. Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 246. Retrieved from [Link]
-
Zhang, G., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry, an Asian journal, 13(5), 482–495. Retrieved from [Link]
- Google Patents. (n.d.). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Li, X. (2021). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 54(1), 186–201. Retrieved from [Link]
-
NIST. (n.d.). 3-Methylbenzyl cyanide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2022). Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. Angewandte Chemie International Edition, 61(43). Retrieved from [Link]
-
ResearchGate. (2019). Asymmetric Hydrocyanation of Alkenes without HCN. Angewandte Chemie International Edition, 58(32), 10928–10931. Retrieved from [Link]
-
Royal Society of Chemistry. (1996). Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes. Journal of the Chemical Society, Perkin Transactions 1, (14), 1591–1597. Retrieved from [Link]
-
Scilit. (2021). Asymmetric Hydrocyanation of N‐Phosphinoyl Aldimines with Acetone Cyanohydrin by Cooperative Lewis Acid/Onium Salt/Brønsted Base Catalysis. Angewandte Chemie International Edition, 60(11), 5949–5955. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9(2), 349–354. Retrieved from [Link]
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The Versatile Role of 3-Methylbenzoyl Cyanide in Catalytic Transformations: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of 3-Methylbenzoyl Cyanide
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the introduction of the nitrile functional group remains a cornerstone of molecular architecture. Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the various cyanating agents, this compound emerges as a versatile and valuable reagent. Its structure, featuring a benzoyl group attached to a cyanide moiety with a methyl substituent on the aromatic ring, bestows upon it a unique combination of reactivity and stability.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the catalytic applications of this compound. We will explore its utility as a substrate in a range of catalytic reactions, providing not only detailed, step-by-step protocols but also the underlying mechanistic rationale for experimental choices. The presence of the methyl group on the benzoyl ring can subtly influence the electronic and steric properties of the molecule, potentially impacting reaction kinetics and selectivity compared to its unsubstituted counterpart, benzoyl cyanide. These nuances will be a recurring theme throughout this guide.
The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and a thorough understanding of the reaction parameters. By grounding our discussion in authoritative sources and established catalytic principles, we aim to provide a trustworthy and expert-driven resource for leveraging the synthetic power of this compound.
I. Synthesis of this compound: A Note on Preparation
Before its application in catalytic reactions, a reliable synthesis of this compound is paramount. While numerous methods exist for the synthesis of aroyl cyanides, a common and effective approach involves the reaction of the corresponding aroyl chloride with a cyanide source. Drawing from established procedures for related compounds, a robust synthesis of this compound can be achieved.[1][2]
A particularly attractive method, avoiding the use of highly toxic cyanides like sodium or potassium cyanide, employs potassium ferricyanide as the cyaniding reagent in the presence of a copper catalyst.[1][2] This approach offers a greener and safer alternative for laboratory and industrial-scale production.
Conceptual Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the copper-catalyzed synthesis of this compound.
II. Catalytic Applications of this compound
This compound serves as a potent electrophilic cyanating agent in a variety of catalytic transformations. Its utility stems from the ability of the cyanide moiety to act as a nucleophile upon activation, or for the entire molecule to participate in reactions as a source of both the cyano and the 3-methylbenzoyl groups.
A. Cyanobenzoylation of Aldehydes: Formation of Protected Cyanohydrins
The addition of a cyanide group to an aldehyde to form a cyanohydrin is a classic and powerful C-C bond-forming reaction. Utilizing this compound in this context offers the distinct advantage of directly producing a stable, protected cyanohydrin in the form of a cyanohydrin benzoate. This transformation can often proceed under mild conditions, sometimes even without the need for a strong acid or base catalyst.[3]
Plausible Mechanism:
The reaction is believed to proceed through the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. The presence of a catalyst, or in some cases even molecular sieves, can facilitate this process by activating the aldehyde. The resulting cyanohydrin alkoxide then attacks the electrophilic carbonyl carbon of this compound to yield the final protected cyanohydrin.
Caption: Proposed mechanism for the cyanobenzoylation of aldehydes using this compound.
Experimental Protocol: General Procedure for Cyanobenzoylation of an Aldehyde [3]
-
To a solution of the aldehyde (1.0 mmol) in dry dimethyl sulfoxide (DMSO, 2 mL), add powdered 4Å molecular sieves (200 mg).
-
Add this compound (1.2 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyanohydrin benzoate.
Expert Insight: The use of molecular sieves helps to remove any trace amounts of water that could hydrolyze the this compound or the product. DMSO is an excellent solvent for this reaction due to its ability to dissolve the reagents and stabilize charged intermediates. The methyl group on the benzoyl moiety is not expected to significantly alter the course of this reaction compared to benzoyl cyanide, though slight variations in reaction time may be observed.
B. Copper-Catalyzed Cyanation of Terminal Alkynes
The synthesis of propiolonitriles, valuable building blocks in organic synthesis, can be efficiently achieved through the copper-catalyzed cyanation of terminal alkynes. This compound can serve as a stable and less toxic cyanide source for this transformation.[3]
Reaction Principle:
This reaction typically involves a copper(I) catalyst which, in the presence of an oxidant (often air), facilitates the coupling of the terminal alkyne with the cyanide group from this compound. The 3-methylbenzoyl group is released as a benzoate byproduct.
Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation of a Terminal Alkyne [3]
-
In a vial open to the air, combine the terminal alkyne (0.5 mmol), this compound (0.75 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., DMF, 2 mL).
-
Stir the reaction mixture and heat to the optimal temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired propiolonitrile.
Trustworthiness Check: The success of this reaction is often dependent on the purity of the copper catalyst and the exclusion of coordinating impurities that could poison the catalyst. The open-to-air condition simplifies the experimental setup, with atmospheric oxygen serving as the terminal oxidant.
C. Asymmetric Strecker Reaction: Synthesis of α-Aminonitriles
The Strecker reaction, involving the three-component condensation of an aldehyde or ketone, an amine, and a cyanide source, is a cornerstone for the synthesis of α-amino acids. The use of this compound in a catalytic, asymmetric version of this reaction allows for the enantioselective synthesis of chiral α-aminonitriles, which are direct precursors to optically active α-amino acids.
Catalytic Approach:
This transformation can be catalyzed by a variety of chiral catalysts, including organocatalysts and metal complexes. The catalyst's role is to control the facial selectivity of the cyanide addition to the in situ-formed imine.
Caption: Catalytic cycle for the asymmetric Strecker reaction using this compound.
Experimental Protocol: General Catalyst-Free Synthesis of α-Aminonitriles from Imines [3]
While the asymmetric variant requires a chiral catalyst, a catalyst-free version for the synthesis of racemic α-aminonitriles from pre-formed imines is also highly valuable.
-
To a solution of the imine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL), add this compound (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the α-aminonitrile.
Note on Asymmetric Catalysis: For the enantioselective version, a chiral catalyst (e.g., a chiral Schiff base-metal complex or a chiral organocatalyst) would be added at the beginning of the reaction, and the temperature is often lowered to enhance enantioselectivity.[4][5] The choice of catalyst is crucial and depends on the specific substrate.
III. Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for catalytic reactions analogous to those where this compound would be a suitable substrate. The data is based on the use of benzoyl cyanide and serves as a predictive guide.[3]
| Reaction Type | Substrate Example | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyanobenzoylation | Benzaldehyde | None (MS 4Å) | DMSO | RT | 2 | 95 |
| Cu-Catalyzed Cyanation | Phenylacetylene | CuI (5 mol%) | DMF | 80 | 12 | 88 |
| C-H Cyanation | 1-(Picolinamido)naphthalene | Cu(TFA)₂ (10 mol%) | DCE | 120 | 24 | 75 |
| Hydrocyanation of Imine | N-Benzylideneaniline | None | Acetonitrile | RT | 1 | 92 |
IV. Conclusion and Future Outlook
This compound stands as a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its ability to act as an effective cyanating agent in a variety of catalytic reactions, including cyanobenzoylation, copper-catalyzed cyanations, and Strecker-type reactions, underscores its importance. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors.
The presence of the methyl group offers a handle for fine-tuning reactivity and exploring structure-activity relationships, which can be particularly relevant in the context of drug discovery and development. Future research in this area will likely focus on the development of novel catalytic systems that can further expand the scope of reactions utilizing this compound, particularly in the realm of asymmetric catalysis where the demand for enantiomerically pure building blocks is ever-increasing.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols: Benzoyl Cyanide as a Cyanating Agent in Organic Reactions. Retrieved from a relevant chemical supplier's technical documentation.
-
Oakwood, T. S., & Weisgerber, C. A. (1955). BENZOYL CYANIDE. Organic Syntheses, 3, 114.
-
Zhang, J., et al. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(15), 8066-8131.
-
Belokon, Y. N., et al. (1999). First structurally defined catalyst for the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. Chemical Communications, (2), 244-245.
-
Nagamani, T., et al. (2022). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Inorganic Chemistry, 61(9), 4121-4129.
-
Google Patents. (2022). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Google Patents. (2022). CN114380714B - O-methyl benzoyl cyanide synthesis method.
-
North, M., & Belokon, Y. N. (2009). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V). Chemistry – A European Journal, 15(48), 13479-13486.
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(10), 2353-2367.
-
B(C6F5)3-Catalyzed Direct Cyanation of Alcohols with Isonitriles as a Cyanide Source. Angewandte Chemie International Edition, 62(11), e202216991.
-
Rovis, T. (2016). Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Journal of the American Chemical Society, 138(50), 16491-16495.
-
Chen, G., et al. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 14(24), 6294-6297.
-
ResearchGate. (2022). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale.
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
-
Doyle, M. P. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Chemical Reviews, 114(16), 7727-7764.
-
Sigma-Aldrich. (n.d.). 3-Methylbenzyl cyanide 98%.
-
NIST. (n.d.). 3-Methylbenzyl cyanide.
-
MDPI. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(16), 4983.
-
Asymmetric-Synthesis. (n.d.). Chapter 15: Asymmetric Synthesis.
-
NIH. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 111(3), 1747-1789.
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Application Note and Protocol for the Cyanation of 3-Methylbenzoyl Chloride
Introduction
3-Methylbenzoyl cyanide is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its preparation involves the introduction of a cyanide group onto the acyl carbon of 3-methylbenzoyl chloride. This application note provides a detailed protocol for the cyanation of 3-methylbenzoyl chloride, focusing on a robust and scalable method. We will describe a phase-transfer catalyzed reaction, which offers high yields and simplified product isolation.[2][3] Given the acute toxicity of cyanide reagents, this guide places a strong emphasis on laboratory safety and proper handling procedures.[4][5][6]
Reaction Principle and Causality
The conversion of an acyl chloride to an acyl cyanide is a nucleophilic substitution reaction.[7] Due to the high reactivity of acyl chlorides, this transformation can be facile. However, the choice of cyanating agent and reaction conditions is critical to ensure high yield and purity while minimizing side reactions.
This protocol employs potassium cyanide (KCN) as the cyanide source in a two-phase system (organic/aqueous) with a phase-transfer catalyst (PTC).[8][9][10] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 3-methylbenzoyl chloride.[2] This method is advantageous as it avoids the need for expensive and highly moisture-sensitive cyanating agents like trimethylsilyl cyanide in an anhydrous, single-phase system, and offers a safer alternative to handling hydrogen cyanide gas directly.[11][12]
Safety Precautions
EXTREME HAZARD: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5][6][13] This procedure must be performed in a well-ventilated chemical fume hood, and all personnel must be thoroughly trained in handling cyanides.[4][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and double gloves (nitrile is recommended) when handling cyanide salts and their solutions.[5][13]
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[4][15] Cyanide waste must be segregated and disposed of according to institutional guidelines.[6]
-
Emergency Preparedness: An emergency plan must be in place, and an approved cyanide antidote kit should be readily accessible. All laboratory personnel must be aware of its location and trained in its use. An ANSI-approved eyewash station and safety shower must be immediately available.[5]
-
Working Alone: Never work with cyanides when alone in the laboratory.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Methylbenzoyl chloride | ≥98% | Commercially Available | Stored under inert atmosphere. |
| Potassium Cyanide (KCN) | ≥97% | Commercially Available | HIGHLY TOXIC . Store in a secure, designated area away from acids.[14] |
| Tetrabutylammonium bromide (TBAB) | ≥98% | Commercially Available | Phase-Transfer Catalyst. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercially Available | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic phase. |
| Deionized Water | N/A | In-house |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Heating mantle with a temperature controller.
-
Inert gas (Nitrogen or Argon) supply.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Experimental Workflow Diagram
Caption: Workflow for the phase-transfer catalyzed cyanation of 3-methylbenzoyl chloride.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Charging: In the fume hood, charge the flask with potassium cyanide (6.5 g, 0.1 mol) and tetrabutylammonium bromide (1.6 g, 0.005 mol). Add 50 mL of deionized water and stir vigorously to dissolve the solids.
-
Substrate Addition: Dissolve 3-methylbenzoyl chloride (15.4 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Begin adding the 3-methylbenzoyl chloride solution dropwise to the stirred aqueous mixture over 30 minutes. An exothermic reaction may be observed.
-
Heating and Monitoring: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any unreacted acyl chloride) and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Expected Results and Characterization
The final product, this compound, is expected to be a solid at room temperature.[16] The yield should be in the range of 85-95% after purification. The purity of the compound can be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expected peaks corresponding to the aromatic protons and the methyl group protons.
-
¹³C NMR (CDCl₃): Expected peaks for the nitrile carbon, carbonyl carbon, and aromatic and methyl carbons.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N) around 2220-2260 cm⁻¹ and a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
GC-MS: A single major peak corresponding to the molecular weight of this compound (145.16 g/mol ).[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the phase-transfer catalyst is of good quality and has been stored properly. |
| Insufficient mixing | Increase the stirring rate to ensure efficient mixing of the two phases. | |
| Formation of 3-methylbenzoic acid | Hydrolysis of the starting material | Ensure anhydrous conditions for the organic solvent and proper inert atmosphere setup. |
| Dimerization or polymerization of product | Impurities or prolonged heating | Use high-purity starting materials and avoid unnecessarily long reaction times or excessive heat.[17] |
References
-
Purdue University Environmental Health and Safety. (n.d.). Potassium cyanide. Retrieved from [Link]
-
Organic Syntheses. (1990). A Publication of Reliable Methods for the Preparation of Organic Compounds. Coll. Vol. 7, p. 521. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Maruoka, K., & Ooi, T. (2013). Phase-transfer-catalyzed asymmetric conjugate cyanation of alkylidenemalonates with KCN in the presence of a Brønsted acid additive. Organic Letters, 15(6), 1230–1233. Retrieved from [Link]
-
PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Satoh, Y., & Obora, Y. (2015). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances, 5(1), 531-534. Retrieved from [Link]
-
Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]
-
Jew, S., & Park, H. (2009). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Accounts of Chemical Research, 42(1), 138-149. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]
- Google Patents. (n.d.). EP0040356A2 - Process for preparing trimethylsilyl cyanide.
- Google Patents. (n.d.). EP0076413A2 - Process for the preparation of trimethylsilyl cyanide.
-
Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
ResearchGate. (n.d.). ChemInform Abstract: Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Broensted Acid Additive. Retrieved from [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from [Link]
-
Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 3-methyl-. WebBook. Retrieved from [Link]
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- 3. phasetransfer.com [phasetransfer.com]
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- 5. ehs.yale.edu [ehs.yale.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 8. Phase-transfer-catalyzed asymmetric conjugate cyanation of alkylidenemalonates with KCN in the presence of a Brønsted acid additive - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. taylorandfrancis.com [taylorandfrancis.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of 3-Methylbenzoyl Cyanide in Polymer and Resin Production
Abstract
This technical guide provides a comprehensive overview of the potential roles of 3-methylbenzoyl cyanide in the synthesis of polymers and resins. While direct, large-scale industrial applications are not extensively documented in publicly available literature, this document extrapolates from the known reactivity of aroyl cyanides to propose and detail potential applications. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers and modifying agents. We will delve into the synthesis of this compound, its characteristic reactivity, and provide detailed theoretical protocols for its use as a monomer precursor for specialty polyamides and as a post-polymerization modification agent.
Introduction: Understanding this compound
This compound, an aroyl cyanide, is a bifunctional molecule featuring a reactive carbonyl group and a cyanide moiety. Its structure, with an electron-donating methyl group on the aromatic ring, influences the reactivity of these functional groups. Aroyl cyanides are recognized as effective acylating agents and are involved in various organic syntheses.[1][2] Their application in polymer chemistry, while not mainstream, presents intriguing possibilities for creating novel polymer architectures with tailored properties.
The dual electrophilic nature of benzoyl cyanides, with a hard electrophilic carbonyl carbon and a softer electrophilic cyanide carbon, dictates their reaction pathways.[3] Generally, nucleophilic attack preferentially occurs at the more electrophilic carbonyl carbon.[3] This inherent reactivity forms the basis for the potential applications discussed herein.
Synthesis of this compound
The synthesis of this compound typically proceeds via the reaction of 3-methylbenzoyl chloride with a cyanide source. Various methods have been developed for the synthesis of aroyl cyanides, including the use of alkali metal cyanides or potassium ferricyanide as the cyaniding reagent.[4][5]
Protocol 1: Synthesis of this compound from 3-Methylbenzoyl Chloride
This protocol is adapted from established methods for the synthesis of aroyl cyanides.[4][5][6]
Materials:
-
3-Methylbenzoyl chloride
-
Potassium ferricyanide
-
Copper(I) cyanide (catalyst)
-
Toluene (solvent)
-
Water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-methylbenzoyl chloride (e.g., 0.32 mol), potassium ferricyanide (e.g., 0.054 mol), and a catalytic amount of copper(I) cyanide.
-
Add 200 mL of toluene as the solvent.
-
Heat the reaction mixture to 80-85°C with continuous stirring under a nitrogen atmosphere.
-
Maintain this temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water in a separatory funnel to remove inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Expected Outcome:
This procedure should yield this compound with high purity. The yield is expected to be in the range of 90%.[5]
Potential Application I: Precursor for Specialty Polyamide Monomers
The most plausible role for this compound in polymer production is as a precursor to monomers for high-performance polymers, such as aromatic polyamides (aramids). The cyanide group can be hydrolyzed to a carboxylic acid, and the benzoyl group can be transformed into other functional groups suitable for polymerization.
Conceptual Workflow for Monomer Synthesis
Caption: Proposed pathway for utilizing this compound as a monomer precursor.
Protocol 2: Synthesis of a Diaminobenzoic Acid Monomer (Theoretical)
This protocol outlines the conceptual steps for converting this compound into a diamine-functionalized carboxylic acid monomer.
Step 1: Hydrolysis of the Cyanide Group
-
Reflux this compound in a strong acidic solution (e.g., 6M HCl) or a basic solution (e.g., 6M NaOH) until the cyanide group is fully hydrolyzed to a carboxylic acid, forming 3-methylbenzoylformic acid.
-
Neutralize the solution and extract the product.
Step 2: Conversion of the Keto Group to an Amine
-
The keto group of 3-methylbenzoylformic acid can be converted to an amine via reductive amination.
-
React the keto-acid with ammonia or an ammonium salt in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 3-methyl-alpha-aminophenylacetic acid.
Step 3: Aromatic Nitration and Reduction
-
Nitrate the aromatic ring of the resulting amino acid under controlled conditions to introduce a nitro group. The position of nitration will be directed by the existing substituents.
-
Reduce the nitro group to an amine using a standard reducing agent such as Sn/HCl or catalytic hydrogenation to yield a diaminobenzoic acid derivative.
This resulting monomer, with two amine groups and one carboxylic acid group, can then be used in polycondensation reactions to form novel polyamides.
Potential Application II: Post-Polymerization Modification Agent
Leveraging its primary reactivity as a benzoylating agent, this compound can be theoretically used to modify existing polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This could be a method to introduce aromatic moieties and cyano groups into the polymer structure, thereby altering its properties.
Conceptual Workflow for Polymer Modification
Caption: Workflow for post-polymerization modification using this compound.
Protocol 3: Benzoylation of a Hydroxyl-Containing Polymer (Theoretical)
This protocol describes a general procedure for the modification of a polymer like polyvinyl alcohol (PVA).
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Dissolve a known amount of PVA in anhydrous DMF in a reaction flask under a nitrogen atmosphere.
-
Add a stoichiometric amount of this compound and a catalytic amount of triethylamine to the polymer solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours.
-
Monitor the reaction by taking aliquots and analyzing them using FT-IR spectroscopy, looking for the appearance of the characteristic ester carbonyl peak.
-
Once the desired degree of modification is achieved, cool the reaction mixture to room temperature.
-
Precipitate the modified polymer by slowly adding the reaction solution to a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted reagents, and dry it under vacuum.
Data Presentation: Expected Spectroscopic Changes
| Functional Group | Wavenumber (cm⁻¹) - Before Modification | Wavenumber (cm⁻¹) - After Modification |
| O-H stretch (hydroxyl) | Broad peak around 3300-3500 | Decreased intensity of the broad O-H peak |
| C=O stretch (ester) | N/A | Appearance of a sharp peak around 1720 |
| C≡N stretch (nitrile) | N/A | Appearance of a peak around 2230 |
Discussion and Future Outlook
The application of this compound in polymer and resin production is an area ripe for exploration. While direct evidence of its use is scarce, the fundamental principles of its reactivity suggest plausible and potentially valuable applications. Its role as a precursor to novel monomers could lead to the development of high-performance polymers with unique thermal and mechanical properties. Furthermore, its utility as a modifying agent offers a pathway to functionalize existing polymers, thereby tailoring their surface properties, solubility, and reactivity.
Future research should focus on validating these theoretical protocols through experimental studies. Investigating the kinetics and mechanisms of these reactions will be crucial for optimizing reaction conditions and controlling the final polymer structure. The synthesis of novel polymers using monomers derived from this compound could open up new avenues in materials science, with potential applications in areas requiring high-performance materials.
References
- BenchChem. (n.d.). The Dichotomous Reactivity of Benzoyl Cyanide: A Technical Guide for Advanced Organic Synthesis.
- ResearchGate. (2025). Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups.
- TCI Chemicals. (n.d.).
- PubMed. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles.
- ResearchGate. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles.
- Sigma-Aldrich. (n.d.).
- PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.
- Organic Syntheses. (n.d.). Benzoyl cyanide.
- RSC Publishing. (n.d.).
- MDPI. (n.d.). A Comprehensive Review of HCN-Derived Polymers.
- Google Patents. (n.d.).
- ChemicalBook. (2025). Benzoyl cyanide | 613-90-1.
- ResearchGate. (n.d.). SCHEME 1.
- ChemicalBook. (n.d.). Benzoyl cyanide synthesis.
- RSC Publishing. (n.d.).
- NIH. (n.d.). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction.
- ACS Publications. (n.d.). Reaction of cyanide ion with aromatic nitriles and aromatic heterocyclic compounds in dipolar aprotic solvents. Cyanide exchange.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).
- Wikipedia. (n.d.). Benzyl cyanide.
- Google Patents. (n.d.). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
- Google Patents. (n.d.). CN114380713B - O-methyl benzoyl cyanide synthesis method.
- Google Patents. (n.d.). CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
- PMC. (n.d.).
- PubMed. (2024).
- Google Patents. (n.d.). US2589294A - Vinylidene cyanide polymers and polymer products.
Sources
- 1. Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 5. CN114380713B - O-methyl benzoyl cyanide synthesis method - Google Patents [patents.google.com]
- 6. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]
Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of 3-Methylbenzoyl Cyanide
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the identification and quantification of 3-Methylbenzoyl cyanide (Oxo-m-tolyl-acetonitrile), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Recognizing the critical need for robust and reliable analytical control, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The rationale behind method selection, step-by-step experimental procedures, and data interpretation guidelines are provided to support researchers, quality control analysts, and process chemists in drug development and chemical manufacturing.
Introduction
This compound, also known as Oxo-m-tolyl-acetonitrile, is an aromatic nitrile possessing both a carbonyl and a cyanide functional group. This unique structure makes it a versatile building block in organic synthesis.[1] Its application as an intermediate in the production of biologically active compounds necessitates precise analytical methods to ensure identity, purity, and concentration in various sample matrices.[1] Effective analytical monitoring is paramount for reaction optimization, quality assurance of raw materials and final products, and stability testing.
This guide is designed to provide both the theoretical grounding and the practical protocols required to implement these analytical techniques effectively in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage | Store at 0-8 °C | [1] |
Rationale for Method Selection
No single analytical technique can answer all questions about a sample. The choice of method is dictated by the analytical goal, whether it is quantification, identification, or structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative analysis. The benzoyl chromophore in this compound makes it highly suitable for UV detection. HPLC offers excellent precision, accuracy, and high throughput for purity assays, content uniformity, and stability studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled specificity for identification. While the relatively high molecular weight and polarity of this compound might present challenges, GC-MS is the gold standard for identifying volatile impurities and confirming the identity of the main component through its characteristic mass fragmentation pattern.
-
Spectroscopic Methods (FTIR & NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable tool for rapid and non-destructive identification of the compound's functional groups. It serves as an excellent first-pass identity check for raw materials. The presence of sharp, characteristic absorbances for the nitrile (C≡N) and carbonyl (C=O) groups provides a unique spectral fingerprint.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for absolute structural elucidation. While not a routine quality control method, it is essential for reference standard characterization and for identifying unknown impurities during process development.
-
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol details a robust RP-HPLC method with UV detection for the accurate quantification and purity determination of this compound.
Causality and Experimental Design
A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. A UV detector is set at a wavelength near the absorbance maximum of the benzoyl chromophore to ensure maximum sensitivity.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile (ACN) and water.
-
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Degas before use.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
System Suitability and Analysis:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and Sample Solution in sequence.
-
Calculate the assay or purity using the peak areas from the chromatograms.
-
Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the definitive identification of this compound and the characterization of volatile impurities.
Causality and Experimental Design
The choice of a mid-polarity GC column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic compounds. A temperature gradient is employed to ensure that components with different volatilities are effectively separated. Electron Ionization (EI) is used as the ionization source due to its ability to produce reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
GC system equipped with a mass selective detector (MSD).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier gas: Helium, high purity.
-
GC autosampler vials.
-
Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a 2 mL GC vial.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 amu |
-
Data Interpretation:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
The molecular ion peak (M⁺) should be visible at m/z 145.
-
Key fragment ions would include those corresponding to the loss of the cyanide group (m/z 119, [M-CN]⁺) and the m-tolyl group (m/z 91).
-
Compare the obtained spectrum with a reference library or theoretical fragmentation pattern for positive identification.
-
Protocol 3: Rapid Identification by FTIR Spectroscopy
This protocol provides a fast and straightforward method for confirming the identity of this compound raw material.
Causality and Experimental Design
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. The carbonyl (C=O) and nitrile (C≡N) groups of this compound have very strong, sharp, and characteristic absorption bands that are easily identifiable.[2][3] An Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation.
Step-by-Step Protocol
-
Instrumentation:
-
FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum (typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Expected Spectroscopic Data:
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Rationale |
| Nitrile | C≡N | 2220 - 2240 | Strong, sharp absorption characteristic of aromatic nitriles.[2][3] |
| Carbonyl | C=O (Aroyl) | 1680 - 1700 | Strong absorption, typical for a ketone conjugated with an aromatic ring. |
| Aromatic Ring | C=C | 1450 - 1600 | Multiple medium to weak bands. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to medium bands above 3000 cm⁻¹. |
Method Validation and Trustworthiness
To ensure that the analytical methods are reliable and fit for purpose, validation is essential. For the quantitative HPLC method, the following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by the lack of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: A linear relationship between the concentration and the detector response should be established over a defined range (e.g., 50% - 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and comparing the measured value to the true value. Results should be within 98.0% - 102.0%.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). The RSD for multiple preparations should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of impurities.
By thoroughly validating the primary quantitative method, the laboratory establishes a self-validating system that ensures the trustworthiness of the data generated.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC protocol is recommended for routine quantitative analysis and purity assessment due to its high precision and throughput. GC-MS serves as a powerful tool for unequivocal identification and impurity profiling. FTIR offers a rapid and simple method for raw material identity confirmation. The selection and implementation of these methods will enable strict quality control and support the development of safe and effective products.
References
- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. Fiveable.
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023-08-09). Chemistry LibreTexts. [Link]
-
Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. University of Calgary. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzoyl Cyanide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methylbenzoyl cyanide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve overall yield and purity. This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals[1]. The following content moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The answers are structured to help you diagnose the root cause and implement an effective solution.
Q1: My reaction yield is significantly lower than expected. What are the most common causes and how can I fix this?
Low yield is the most frequent issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits.
A1: Root Cause Analysis & Solutions for Low Yield
-
Purity of Starting Materials: The quality of your 3-methylbenzoyl chloride is paramount. Technical-grade acyl chlorides can contain residual thionyl chloride or 3-methylbenzoic acid, which can participate in side reactions.
-
Causality: Acidic impurities can neutralize the cyanide source or catalyze unwanted side reactions.
-
Solution: Purify the 3-methylbenzoyl chloride by vacuum distillation before use. A clean starting material prevents a cascade of downstream issues. For reference, purification protocols for similar compounds like benzoyl chloride are well-established[2].
-
-
Cyanide Source and Reactivity: The choice and handling of your cyanide salt are critical.
-
Causality: Sodium and potassium cyanide have limited solubility in many organic solvents. The reaction is often diffusion-limited, occurring at the interface of the solid salt and the liquid phase. Moisture can hydrolyze the cyanide salt, reducing its effectiveness.
-
Solution:
-
Drying: Ensure your cyanide salt (e.g., NaCN, KCN, CuCN) is thoroughly dried before use. For example, cuprous cyanide is often dried at 110°C for several hours[2].
-
Particle Size: Use finely powdered cyanide to maximize the surface area available for reaction.
-
Phase-Transfer Catalysis (PTC): For reactions using NaCN or KCN in a biphasic or solid-liquid system, a phase-transfer catalyst is highly recommended. The PTC, typically a quaternary ammonium salt like benzyl triethylammonium chloride or tetrabutylammonium bisulfate, transports the cyanide anion from the solid or aqueous phase into the organic phase where the 3-methylbenzoyl chloride resides, dramatically accelerating the reaction[3][4][5].
-
-
-
Formation of Dimeric Byproducts: A major cause of yield loss is the formation of a dimeric adduct.
-
Causality: This occurs when a molecule of the product, this compound, reacts with another cyanide ion and then with a molecule of the starting material, 3-methylbenzoyl chloride. This side reaction is particularly prevalent in many benzoyl cyanide syntheses[6].
-
Solution: A highly effective, yield-boosting strategy involves a final depolymerization step. After the initial reaction, the crude product mixture can be heated (e.g., 100-160°C) in the presence of a catalytic amount of an inorganic base (like NaOH, KCN, or NaCN) during vacuum distillation. This process cracks the dimer back into the desired this compound product, which then distills over, potentially increasing yields to 80-90%[3].
-
-
Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled.
-
Causality: Excessively high temperatures can promote side reactions and decomposition. Insufficient time or temperature will result in an incomplete reaction.
-
Solution: Monitor the reaction progress using TLC or GC. The optimal temperature will depend on the chosen method. For instance, PTC-mediated reactions may run effectively at cooler temperatures (0-25°C)[3], while methods using less reactive cyanating agents like potassium ferricyanide may require higher temperatures (e.g., 80-85°C)[7].
-
Q2: I've isolated my product, but it has a strong, unpleasant odor and a slight discoloration. What is this impurity and how can I remove it?
A2: Identifying and Removing the Isocyanide Byproduct
The disagreeable odor is a classic sign of isocyanide formation.
-
Causality: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either its carbon or nitrogen atom. While attack from the carbon is preferred and forms the desired nitrile, a small amount of attack from the nitrogen can occur, leading to the formation of 3-methylbenzoyl isocyanide.
-
Solution: Isocyanides can often be removed with an acidic wash. A procedure adapted from the purification of benzyl cyanide involves vigorously washing the crude product with warm (e.g., 60°C) 50% sulfuric acid. This hydrolyzes the isocyanide to the corresponding amine, which is protonated and dissolves in the aqueous acid phase. The organic layer containing the purified benzoyl cyanide is then separated and washed with a bicarbonate solution to remove any residual acid before final distillation[8]. Caution: Always perform this procedure in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
What are the primary synthetic methods for preparing this compound?
There are several effective methods. The choice often depends on available reagents, safety considerations, and desired scale.
| Method | Cyanating Agent | Catalyst / Co-reagent | Solvent | Typical Yield | Pros | Cons |
| Classic Cyanation [2] | Cuprous Cyanide (CuCN) | None (neat reaction) | None | 60-65% | Simple, well-documented for benzoyl cyanide. | High temperatures, requires stoichiometric copper, difficult workup. |
| Phase-Transfer Catalysis (PTC) [3] | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Quaternary Ammonium Salt (e.g., benzyl triethylammonium chloride) | Dichloroethane or similar chloroalkane | 80-90% | High yield, avoids stoichiometric heavy metals, includes dimer cracking. | Requires a PTC, handling of toxic NaCN/KCN. |
| Copper-Catalyzed Ferricyanide [7] | Potassium Ferricyanide K₃[Fe(CN)₆] | Copper Catalyst (e.g., Oxine-copper) | Dichloroethane or Toluene | ~91% | Uses a less acutely toxic cyanide source, high yield, mild conditions. | Requires a specific copper catalyst. |
How does a Phase-Transfer Catalyst (PTC) work in this synthesis?
A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the 3-methylbenzoyl chloride is in an organic solvent (e.g., dichloroethane), while the sodium cyanide is a solid. The PTC (Q⁺X⁻, where Q⁺ is a bulky quaternary ammonium cation) exchanges its anion (X⁻) for a cyanide ion at the surface of the NaCN crystal. The resulting Q⁺CN⁻ is soluble in the organic solvent due to the lipophilic nature of the large Q⁺ cation. This "transports" the cyanide ion into the organic phase, allowing it to react with the 3-methylbenzoyl chloride. The Q⁺Cl⁻ formed then migrates back to the interface to repeat the cycle.
What safety precautions are essential when working with cyanides?
Working with any cyanide source demands stringent safety protocols.
-
Ventilation: All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.
-
No Acids: Never allow cyanide salts to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a separate basic waste container for quenching.
-
Quenching and Waste: All glassware and waste streams containing cyanide must be quenched with an excess of bleach (sodium hypochlorite) or a solution of sodium hydroxide and hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
-
Emergency Preparedness: Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all lab personnel are trained on its use and the emergency response plan.
Experimental Protocol: High-Yield Synthesis via Phase-Transfer Catalysis
This protocol is adapted from a high-yield method that incorporates a depolymerization step to convert dimeric byproducts back into the desired product[3].
Step 1: Cyanation Reaction
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-methylbenzoyl chloride (1.0 eq), dichloroethane (as solvent), and a phase-transfer catalyst such as benzyl triethylammonium chloride (0.05 eq).
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add a concentrated aqueous solution of sodium cyanide (1.3 eq) dropwise over 2 hours, ensuring the internal temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor reaction completion by TLC or GC.
-
Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which will contain both the monomer and the dimer.
Step 2: Depolymerization and Vacuum Distillation
-
To the crude product from Step 1, add a catalytic amount of granular sodium hydroxide (0.03 eq) or potassium cyanide (0.05 eq).
-
Set up for vacuum distillation.
-
Slowly heat the mixture. As the temperature rises to 100-160°C, the dimer will "crack" back into this compound.
-
Collect the product fraction that distills at the appropriate temperature and pressure (e.g., 87–102°C at 3 mmHg)[3]. The final product should be a light-yellow liquid of high purity (98-99%).
References
-
Organic Syntheses, Coll. Vol. 3, p.114 (1955); Vol. 28, p.10 (1948). [Link]
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.9 (1922). [Link]
-
Ishida, Y., Kuwahara, Y., Dadashipour, M., & Asano, Y. (2016). A sacrificial millipede altruistically protects its swarm using a drone blood enzyme, mandelonitrile oxidase. Scientific reports, 6(1), 1-10. [Link]
- CN105130846A - Methyl 3-(cyanomethyl)
- US4113773A - Process for the production of benzoyl cyanide (I).
-
Sciencemadness.org Discussion on Benzyl Cyanide Synthesis Mechanism. [Link]
-
Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(61), 37373-37395. [Link]
-
Taylor & Francis, Cyanation – Knowledge and References. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 7. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 3-Methylbenzoyl Cyanide
Introduction
3-Methylbenzoyl cyanide is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its purification is a critical step to ensure the quality and yield of subsequent reactions. However, researchers frequently encounter challenges due to the compound's reactivity and the presence of closely related impurities from its synthesis. This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the purification of crude this compound.
Part 1: Initial Assessment of Crude Material & Impurity Profile
Before selecting a purification strategy, a preliminary analysis of the crude product is essential. The synthetic route, most commonly the reaction between 3-methylbenzoyl chloride and a cyanide source like cuprous cyanide (CuCN) or sodium cyanide (NaCN), dictates the likely impurity profile.[2][3]
Common Impurities:
-
Unreacted 3-Methylbenzoyl Chloride: A common starting material that may carry through the workup.
-
3-Methylbenzoic Acid: Formed by the hydrolysis of either the starting acyl chloride or the product.
-
3-Methylbenzoic Anhydride: A frequent by-product in reactions involving acyl chlorides.[2]
-
Copper Salts: Residuals from syntheses employing cuprous cyanide.[4]
-
Solvents: Organic solvents used during the reaction or extraction steps.
A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide valuable insights into the composition of your mixture and guide your purification choice.
Part 2: Selecting the Optimal Purification Strategy
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Part 3: Purification Protocols and Troubleshooting
A. Fractional Vacuum Distillation
Fractional distillation is highly effective for separating this compound from volatile impurities with different boiling points, such as unreacted 3-methylbenzoyl chloride.[4] Due to the thermal sensitivity of many organic cyanides, performing the distillation under reduced pressure is critical to lower the boiling point and prevent decomposition.[5][6]
Key Physical Properties
| Compound | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | ~240-241 °C (extrapolated) | Decomposes at atmospheric boiling point. |
| 3-Methylbenzoyl Chloride | 213-215 °C | Common starting material impurity. |
| 3-Methylbenzoic Acid | 263 °C | Less volatile; will likely remain in the flask. |
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, a thermometer, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle. Stir the contents to ensure smooth boiling.
-
Collect Fractions:
-
Forerun: Collect the low-boiling fraction, which typically contains residual solvents and unreacted 3-methylbenzoyl chloride.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a new receiving flask and collect the pure product.
-
Residue: High-boiling impurities like 3-methylbenzoic acid and polymeric materials will remain in the distillation flask.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product has a yellow tint | Thermal decomposition due to excessive temperature or prolonged heating.[5] | Increase the vacuum to further lower the boiling point. Ensure the heating mantle temperature is only slightly above the vapor temperature. |
| Bumping / Unstable Boiling | Uneven heating or insufficient nucleation sites. | Use a magnetic stir bar or fresh boiling chips. Ensure the heating mantle provides uniform heat.[6] |
| Product solidifies in the condenser | The melting point of benzoyl cyanides can be near room temperature.[6] | Use an air-cooled condenser instead of a water-cooled one.[4] If solidification occurs, gently warm the outside of the condenser with a heat gun. |
| Poor separation of impurities | Inefficient fractionating column or improper reflux ratio. | Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or a packed column). For benzoyl cyanide, a high reflux ratio is initially used to remove low-boiling materials.[4] |
B. Flash Column Chromatography
Chromatography is suitable for separating compounds based on polarity. It is particularly useful if the impurities are non-volatile or have similar boiling points to the product. However, care must be taken as benzoyl cyanides can be sensitive to the stationary phase.[5]
Experimental Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.25-0.35 for this compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
-
Dry Loading: If the crude product has low solubility in the eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the resulting dry powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide: Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes on the column | The silica gel may be too acidic or basic, catalyzing the decomposition of the cyanohydrin-like structure.[5] | Deactivate the silica gel by pre-treating it with a small amount of a neutralizing agent mixed into the eluent (e.g., 0.5-1% triethylamine for acidic impurities, or 0.5-1% acetic acid for basic impurities).[5] Alternatively, use a less reactive stationary phase like alumina.[7] |
| Streaking or Tailing on TLC/Column | The compound is highly polar or interacting strongly with the silica. This can also be caused by acidic impurities like 3-methylbenzoic acid. | Add a small amount of a polar modifier to the eluent (e.g., 0.5% acetic acid) to protonate the acid, making it less polar and improving its elution profile. |
| Poor Separation | The chosen solvent system is not optimal. | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate components with close Rf values. |
| Compound won't elute | The eluent is not polar enough. | Increase the polarity of the solvent system. For very polar compounds, systems containing methanol in dichloromethane can be effective.[7] |
C. Recrystallization
If the crude this compound is a solid and the impurities are present in smaller amounts, recrystallization can be an excellent method to achieve very high purity.[2][5]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Test small batches with solvents like isopropanol, ethanol, hexanes, or toluene/hexanes mixtures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like copper salts) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the solution is supersaturated. The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. Add slightly more solvent to prevent supersaturation. Ensure the solution cools slowly. |
| No crystals form | The solution is not saturated enough, or the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, the solvent is unsuitable. Try a different solvent or a solvent/anti-solvent pair (e.g., dissolve in hot toluene, then slowly add hexanes until cloudy).[5] |
| Poor Recovery | Too much solvent was used. The product has significant solubility in the solvent even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtering. |
| Crystals are colored/impure | Impurities have co-crystallized with the product. | The cooling was too rapid, trapping impurities. Allow for slower crystal growth. A second recrystallization may be necessary. Pre-treating the solution with activated carbon can sometimes remove colored impurities.[8] |
Part 4: General FAQs
Q1: My purified this compound develops a color over time. Why is this happening and how can I prevent it? A: Discoloration, often to yellow or brown, can be due to slow decomposition or polymerization, potentially initiated by light, air (oxygen), or trace impurities.[8] Store the purified product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to maximize its shelf life.
Q2: What are the primary safety concerns when working with this compound? A: this compound is toxic. Like other organic cyanides, it can be harmful if inhaled, ingested, or absorbed through the skin.[9] It can also release highly toxic hydrogen cyanide gas upon contact with strong acids or upon combustion. Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Q3: Can I use a water wash to remove acidic impurities like 3-methylbenzoic acid? A: While a wash with a dilute base (e.g., 5% sodium bicarbonate solution) can remove acidic impurities, this is often done on the precursor, benzoyl chloride, before the cyanation step.[4] Performing a basic wash on the final product, this compound, carries a significant risk of hydrolysis back to 3-methylbenzoic acid. If a wash is necessary, it should be done quickly with cold, dilute bicarbonate solution, followed immediately by washing with brine and thorough drying over an anhydrous agent like Na₂SO₄ or MgSO₄.
References
- Benchchem.
- Organic Syntheses. Benzoyl cyanide. Org. Syn. Coll. Vol. 3, 114.
- Chem-Impex. This compound.
- Benchchem.
- Google Patents.
- Benchchem.
- Organic Syntheses. Benzyl Cyanide. Org. Syn. Coll. Vol. 1, 107.
- University of Rochester, Department of Chemistry.
- Cole-Parmer.
- Reddit.
- Google Patents. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 3. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Stability and degradation of 3-Methylbenzoyl cyanide under different conditions
Welcome to the technical support center for 3-Methylbenzoyl cyanide (CAS 5955-74-8), also known as oxo-m-tolyl-acetonitrile.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile organic synthesis intermediate.[1] Here, we will explore the stability and degradation of this compound under various conditions, offering practical solutions to common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My reaction yield is lower than expected, and I suspect my this compound has degraded. What are the primary causes of degradation?
A1: this compound, like other acyl cyanides, is susceptible to degradation through several pathways, primarily hydrolysis. The presence of moisture is a significant factor. In neutral or slightly acidic aqueous conditions, the carbonyl group is preferentially attacked by water, leading to the formation of 3-methylbenzoic acid and hydrogen cyanide.[2][3] Under strongly acidic conditions, hydrolysis of the nitrile group can also occur, yielding 3-methylbenzoylformic acid.[2]
To minimize degradation:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[4] Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Control pH: The hydrolysis of acyl cyanides is catalyzed by both acids and bases but is inhibited in moderately acidic conditions.[3][4] Avoid aqueous workups until the reaction is complete.[4]
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably at 0-8 °C.[1]
Q2: I observe the formation of a white precipitate in my stock solution of this compound in an organic solvent. What could this be?
A2: The white precipitate is likely 3-methylbenzoic acid, a product of hydrolysis due to residual moisture in the solvent. Even seemingly anhydrous solvents can contain trace amounts of water that can lead to the degradation of the acyl cyanide over time.
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves can help maintain their dryness.
-
Solution Stability: Prepare stock solutions fresh whenever possible. If a solution must be stored, keep it under an inert atmosphere and at a low temperature.
-
Confirmation: To confirm the identity of the precipitate, you can isolate it and determine its melting point or analyze it using spectroscopic methods like NMR or IR spectroscopy and compare it with a standard of 3-methylbenzoic acid.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: The use of protic solvents like alcohols can lead to solvolysis, where the alcohol acts as a nucleophile and attacks the carbonyl carbon. This results in the formation of the corresponding ester (e.g., methyl 3-methylbenzoate or ethyl 3-methylbenzoate) and hydrogen cyanide. This reaction is analogous to hydrolysis.
If your experimental design requires the use of an alcohol, consider the following:
-
Reaction Temperature: Perform the reaction at low temperatures to minimize the rate of solvolysis.
-
Reaction Time: Keep the reaction time as short as possible.
-
Alternative Solvents: If possible, substitute the protic solvent with an aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane.
Q4: How does temperature affect the stability of this compound?
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photodegradation of this compound, it is a general good laboratory practice to store all reactive organic compounds, especially those with aromatic rings and reactive functional groups, in amber-colored vials or in the dark to prevent potential light-induced degradation.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no product yield | 1. Degradation of this compound due to hydrolysis. 2. Incompatibility with the solvent. 3. Sub-optimal reaction conditions. | 1. Verify Reagent Quality: Test the purity of your this compound using NMR or HPLC. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere.[4] 3. Solvent Selection: If using a protic solvent, consider switching to an aprotic alternative. 4. Optimize Reaction: Re-evaluate reaction temperature, time, and stoichiometry. |
| Formation of unexpected byproducts | 1. Hydrolysis leading to 3-methylbenzoic acid. 2. Solvolysis in alcoholic solvents forming esters. 3. Dimerization or polymerization, especially in the presence of basic impurities.[4] | 1. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the byproducts.[5] This will provide clues about the degradation pathway. 2. Purify Reagents: Ensure all starting materials and solvents are free from water and basic or acidic impurities.[4] 3. Control Temperature: Run the reaction at the lowest effective temperature. |
| Inconsistent results between experiments | 1. Variable moisture content in reagents or solvents. 2. Degradation of the stock solution of this compound over time. 3. Inconsistent reaction setup or workup procedures. | 1. Standardize Procedures: Use a consistent source and grade of solvents and reagents. 2. Fresh Solutions: Prepare fresh solutions of this compound for each experiment. 3. Inert Atmosphere: Consistently use an inert atmosphere for all reactions and transfers. |
| Safety concerns (e.g., odor of almonds) | Evolution of hydrogen cyanide (HCN) gas. | 1. Work in a Fume Hood: Always handle this compound and its reactions in a certified chemical fume hood.[6] 2. Avoid Acids: Do not expose the compound to acidic conditions, especially in the presence of water, as this will rapidly generate HCN.[7][8] 3. Proper Quenching: Quench reactions with a basic solution (e.g., sodium bicarbonate or a pH >10 buffer) to neutralize any generated HCN.[9] |
Visualizing Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and alcoholysis. The following diagrams illustrate these processes.
Caption: Hydrolysis of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The mechanism of the hydrolysis of acyl cyanides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajpp.in [ajpp.in]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Page not found [sheqmatesa.com]
- 9. jst.chem.yale.edu [jst.chem.yale.edu]
Technical Support Center: Overcoming Reactivity Challenges with 3-Methylbenzoyl Cyanide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Methylbenzoyl cyanide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and may encounter challenges related to its inherent reactivity. We will move beyond simple protocols to explain the chemical principles governing its behavior, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Challenge: The Reactivity of this compound
Before troubleshooting, it is crucial to understand the electronic nature of the molecule. The reactivity of an acyl cyanide is primarily dictated by the electrophilicity of its carbonyl carbon.
Q: Why is this compound less reactive than unsubstituted benzoyl cyanide?
A: The decreased reactivity stems from the electronic and, to a lesser extent, steric properties of the methyl group located at the meta position of the benzene ring.
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This effect pushes electron density into the aromatic ring, which in turn slightly increases the electron density on the carbonyl carbon. A more electron-rich carbonyl carbon is a less potent electrophile, making it less susceptible to attack by nucleophiles compared to unsubstituted benzoyl cyanide.[1][2]
-
Steric Effect: While the meta position minimizes direct steric hindrance on the reaction center, it can still play a minor role when reacting with particularly bulky nucleophiles.[3] The overall spatial arrangement can influence the approach trajectory of the incoming nucleophile.
The diagram below illustrates the subtle but significant electronic difference between benzoyl cyanide and its 3-methyl derivative.
Caption: Electronic influence of the 3-methyl group on carbonyl electrophilicity.
Section 2: Troubleshooting Guide for Sluggish Reactions
This section addresses common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: My acylation reaction with a primary alcohol is slow and gives low yields. What are the first steps I should take?
A: Before employing advanced activation techniques, it's essential to validate the foundational parameters of your experiment.
-
Reagent Purity and Integrity:
-
This compound: Acyl cyanides can be sensitive to moisture, leading to hydrolysis back to 3-methylbenzoic acid. Confirm the purity of your starting material via NMR or GC-MS.
-
Nucleophile (Alcohol): Ensure your alcohol is dry. Water can compete as a nucleophile.
-
Solvent: Use anhydrous solvent. Residual water is a common cause of reaction failure.
-
-
Reaction Temperature: Many acylations require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can cause decomposition.[4]
-
Stoichiometry: Ensure you are using an appropriate excess of one reagent if necessary to drive the reaction to completion, typically 1.1 to 1.5 equivalents of the acyl cyanide.
Q2: Standard thermal activation isn't working for my hindered secondary alcohol. How can I chemically activate the this compound?
A: When thermal energy is insufficient or leads to side products, chemical activation is the most robust strategy. The goal is to increase the electrophilicity of the carbonyl carbon using a catalyst. Lewis acids are exceptionally effective for this purpose.[5] They coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon a "super-electrophile."
Mechanism of Lewis Acid Activation: The Lewis acid (LA) reversibly coordinates with the carbonyl oxygen, polarizing the C=O bond and making the carbon atom significantly more electron-deficient and susceptible to nucleophilic attack.
| Lewis Acid Catalyst | Typical Loading (mol%) | Recommended Solvents | Key Considerations & Notes |
| Zinc Iodide (ZnI₂) ** | 5 - 20 mol% | Dichloromethane (DCM), Acetonitrile (MeCN) | A mild and effective catalyst, particularly for forming cyanohydrin silyl ethers.[6] Good starting point for many reactions. |
| Titanium(IV) Chloride (TiCl₄) | 10 mol% - 1.1 eq. | Dichloromethane (DCM) | A strong Lewis acid. Very effective for both aromatic and aliphatic substrates, but highly sensitive to moisture.[7] |
| Indium(III) Chloride (InCl₃) | 5 - 10 mol% | Dichloromethane (DCM), THF | Known to catalyze the cyanation of benzylic alcohols with TMSCN and is effective in activating carbonyls for related transformations.[5][8] |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | 10 mol% - 1.1 eq. | Dichloromethane (DCM), Diethyl Ether | A common and powerful Lewis acid. Can sometimes promote side reactions if not used carefully. |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 1 - 5 mol% | Dichloromethane (DCM), Toluene | A highly effective, metal-free Lewis acid catalyst for carbonyl activation, especially in one-pot, three-component reactions.[9] |
Start with a milder Lewis acid like ZnI₂ before progressing to stronger ones like TiCl₄ to minimize potential side reactions.
Q3: I'm trying a Lewis acid-catalyzed reaction, but I'm getting a complex mixture of byproducts. What could be the cause?
A: A complex product profile suggests that either your starting material is decomposing or side reactions are outcompeting your desired transformation.
-
Instability of the Acyl Cyanide: Strong Lewis acids, especially at elevated temperatures, can promote the decomposition or dimerization of the acyl cyanide.[10] Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
Reaction with Solvent: Solvents like THF can be opened by strong Lewis acids. Switch to a more inert solvent like Dichloromethane (DCM) or Toluene.
-
Ambident Reactivity: Remember that this compound has two electrophilic centers: the carbonyl carbon and the cyanide carbon. While attack at the carbonyl is more common for acylation, certain nucleophiles or hard Lewis acids might favor attack at the cyanide group, leading to unexpected products.[11]
-
Isocyanide Formation: In reactions where cyanide is the nucleophile, the formation of isocyanide impurities can occur due to the ambident nature of the cyanide ion.[12] While less common when the cyanide is a leaving group, related rearrangements are possible under harsh conditions.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can this compound be used as a cyanating agent?
-
A: Yes, while its primary use is as an acylating agent, it can function as a source of cyanide.[13] For instance, in the presence of a Lewis acid or a suitable catalyst, it can react with aldehydes or ketones to form protected cyanohydrins (cyanohydrin benzoates).[13] However, for direct cyanation, reagents like trimethylsilyl cyanide (TMSCN) are often more efficient and widely used.[5]
-
-
Q: When should I give up on this compound and use an alternative?
-
A: If you have systematically tried thermal activation and a range of Lewis acid catalysts (mild to strong) without success, it may be time to consider a more reactive acylating agent. The most direct alternative is to prepare 3-methylbenzoyl chloride from 3-methylbenzoic acid. Acyl chlorides are significantly more reactive than acyl cyanides and often do not require catalytic activation for reactions with simple nucleophiles.
-
-
Q: What are the critical safety precautions when working with this reagent?
-
A: Acyl cyanides must be handled with extreme care in a well-ventilated chemical fume hood. They are toxic and can release hydrogen cyanide (HCN) gas upon contact with acid or water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reaction waste and quenching solutions should be treated with bleach or hydrogen peroxide to neutralize residual cyanide before disposal according to your institution's safety protocols.[14][15][16]
-
Section 4: Optimized Experimental Protocols & Workflows
Protocol 1: Lewis Acid-Catalyzed Acylation of a Hindered Alcohol
This protocol provides a robust starting point for the acylation of a sterically demanding alcohol where standard methods have failed.
Materials:
-
Hindered Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Zinc Iodide (ZnI₂, 0.1 eq., dried under vacuum)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (1.0 eq.) and anhydrous DCM (to make a 0.2 M solution).
-
Catalyst Addition: Add the dried Zinc Iodide (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add the this compound (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. If no significant conversion is observed after 4 hours, gently heat the reaction to 40 °C.
-
Quenching: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If your reaction is not proceeding as expected, follow this logical workflow to diagnose and solve the issue.
Caption: A decision-making workflow for troubleshooting reactions.
References
-
ResearchGate. (2020). Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide. Retrieved from [Link]
-
Ferreira, V. F., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(1), 69-86. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
Oakwood, T. S., & Weisgerber, C. A. (1955). BENZOYL CYANIDE. Organic Syntheses, 24, 14. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10836-10892. Retrieved from [Link]
- Gresham, W. F. (1947). U.S. Patent No. 2,426,014. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Wang, C., et al. (2017). Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Advances, 7(26), 15951-15954. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Gassman, P. G., & Talley, J. J. (1981). BENZOPHENONE CYANOHYDRIN. Organic Syntheses, 60, 14. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Viciano-Chumillas, M., et al. (2012). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 17(9), 10372-10387. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of O-acyl cyanohydrins with TMSCN, acetic anhydride and aldehydes catalyzed by B(C6F5)3. Retrieved from [Link]
-
Adams, R., & Thal, A. F. (1922). BENZYL CYANIDE. Organic Syntheses, 2, 9. Retrieved from [Link]
- Stetter, H., & Tresper, E. (1979). U.S. Patent No. 4,143,068. Washington, DC: U.S. Patent and Trademark Office.
-
NIST. (n.d.). 3-Methylbenzyl cyanide. In NIST Chemistry WebBook. Retrieved from [Link]
- Grigat, E., & Putter, R. (1983). European Patent No. EP0005484B1. European Patent Office.
-
Suloeva, A., et al. (2021). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molecules, 26(11), 3328. Retrieved from [Link]
-
Sandberg, M., & Sydnes, L. K. (2000). The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. Organic Letters, 2(5), 687-689. Retrieved from [Link]
-
NIST. (n.d.). 3-Methylbenzyl cyanide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Minnesota Office of Waste Management. (1992). Alternatives to the Use of Cyanide Solutions in Electroplating. Retrieved from [Link]
-
Rockwood, G. A., et al. (2021). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. International Journal of Molecular Sciences, 22(11), 5639. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-190. Retrieved from [Link]
-
McGraw Hill. (n.d.). Steric effect (chemistry). In AccessScience. Retrieved from [Link]
- Diehl, D. R. (1980). U.S. Patent No. 4,234,508. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Retrieved from [Link]
-
ResearchGate. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Retrieved from [Link]
-
Quora. (n.d.). What other natural substances have toxic effects similar to commercial cyanides, besides hydrogen cyanide? Retrieved from [Link]
- CNIPA. (2012). CN Patent No. 102827148A.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. accessscience.com [accessscience.com]
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- 5. scielo.br [scielo.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents [organic-chemistry.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylbenzoyl Cyanide Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis and optimization of 3-Methylbenzoyl cyanide and its derivatives. This compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, valued for its unique reactivity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
This document is structured as a dynamic troubleshooting guide in a question-and-answer format, addressing the specific, practical issues you may face in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the cyanation of 3-methylbenzoyl chloride.
Q1: My reaction yield of this compound is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Purity of Starting Materials: The quality of your 3-methylbenzoyl chloride is paramount. Technical grade acyl chlorides can contain residual acid (3-methylbenzoic acid) or other impurities that lead to side reactions.[2] Hydrolysis is a major competing reaction where the acyl chloride reverts to the carboxylic acid.[3]
-
Reaction Conditions (Temperature & Time): The reaction temperature is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the product or increased side reactions.[5]
-
Expert Recommendation: For reactions involving alkali cyanides and a copper(I) catalyst, a temperature range of 90-150°C is often optimal.[6] For phase-transfer catalysis (PTC) systems, a lower range of 80-100°C is common.[2] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after completion.[7]
-
-
Inefficient Mixing in Biphasic Systems: When using an aqueous solution of sodium cyanide with 3-methylbenzoyl chloride in an organic solvent (a common PTC setup), the reaction occurs at the interface of the two immiscible layers.[8] Poor mixing starves the reaction by limiting the contact between reactants.
-
Expert Recommendation: Employ vigorous mechanical stirring to maximize the interfacial surface area, which directly correlates with the reaction rate.[2]
-
-
Inadequate Catalysis (Phase-Transfer Catalysis): In biphasic systems, the cyanide anion (CN⁻) has very low solubility in the organic phase where the 3-methylbenzoyl chloride resides. Without an effective catalyst, the reaction is extremely slow.[8]
Q2: I'm observing a significant amount of 3-methylbenzoic acid as a byproduct. How can I prevent this?
This is a classic problem caused by the hydrolysis of the highly reactive 3-methylbenzoyl chloride.[3] Water in your reaction system is the culprit.
Preventative Measures:
-
Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried immediately before use.[3]
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen is often sufficient for small-scale reactions.
Q3: My reaction has stalled before completion. What are the likely causes?
A stalled reaction can be frustrating. The cause is often related to catalyst deactivation or reagent stoichiometry.
Troubleshooting Steps:
-
Catalyst Deactivation (PTC): In phase-transfer catalysis, the catalyst can sometimes be deactivated over the course of the reaction. While less common with robust catalysts like TBAB, it can occur.
-
Insufficient Cyanide Source: Ensure you are using a stoichiometric excess of the cyanide salt. A common practice is to use 1.05 to 1.5 equivalents of the cyanide source per mole of acyl chloride.[6] This ensures that the cyanide concentration remains high enough to drive the reaction to completion.
-
Lewis Acid Catalyst Deactivation (Friedel-Crafts context): If you are using a this compound derivative in a subsequent Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexing with the product carbonyl group.[3] Using a full stoichiometric amount of the catalyst is often necessary in such cases.[3]
Q4: Are there safer alternatives to highly toxic cyanide salts like NaCN or CuCN?
While sodium, potassium, and cuprous cyanides are effective, their high toxicity is a significant concern.[10] Research has focused on less acutely toxic or easier-to-handle cyanide sources.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): This complex is significantly less toxic than simple alkali cyanides and has been successfully used as a cyanating agent for the synthesis of acyl cyanides, including o-methylbenzoyl cyanide, often in the presence of a copper catalyst.[11][12]
-
Zinc Cyanide (Zn(CN)₂): Often used in palladium-catalyzed cyanations of aryl halides, Zn(CN)₂ is another solid, less toxic alternative.[13] It can be a viable option, though it may require different catalytic systems than those typically used for acyl chlorides.
Q5: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial for determining the endpoint and preventing the formation of degradation byproducts from excessive heating.
Recommended Analytical Methods:
| Method | Application & Rationale |
| Thin-Layer Chromatography (TLC) | Ideal for quick, qualitative checks.[7] It allows you to visualize the consumption of the 3-methylbenzoyl chloride starting material and the appearance of the product spot. Use a UV lamp for visualization. |
| Gas Chromatography (GC) | Provides quantitative data on volatile components. Useful if your starting materials and products are thermally stable. Requires creating a calibration curve for accurate quantification. |
| High-Performance Liquid Chromatography (HPLC) | The most robust and reliable method for quantitative analysis.[7] Reverse-Phase HPLC (RP-HPLC) is excellent for separating the non-polar product from more polar starting materials or byproducts. It provides accurate data on conversion and purity.[7] |
Visualized Experimental Workflow & Troubleshooting
General Synthetic Workflow
The following diagram illustrates the common synthetic pathway for this compound using phase-transfer catalysis.
Caption: Workflow for this compound synthesis via PTC.
Troubleshooting Decision Tree for Low Yield
Use this logical diagram to diagnose the cause of low product yield.
Caption: Troubleshooting guide for low yield in synthesis.
Experimental Protocols
Safety Precaution: All cyanide-containing compounds are highly toxic. Handle them with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Quench all cyanide waste with an oxidizing agent like bleach before disposal, in accordance with your institution's safety guidelines.
Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)
This method is highly efficient and avoids the use of difficult-to-handle copper salts.[2][8]
-
Reagents & Equipment:
-
3-Methylbenzoyl chloride (e.g., 15.45 g, 0.1 mol)
-
Sodium cyanide (NaCN) (e.g., 5.88 g, 0.12 mol)
-
Tetrabutylammonium bromide (TBAB) (e.g., 1.61 g, 0.005 mol)
-
Toluene (anhydrous, 100 mL)
-
Deionized water (50 mL)
-
Round-bottom flask with reflux condenser, mechanical stirrer, heating mantle, and dropping funnel.
-
-
Procedure:
-
Aqueous Phase: In the round-bottom flask, dissolve sodium cyanide and TBAB in the deionized water.
-
Reaction Setup: Begin vigorous mechanical stirring of the aqueous phase and heat the mixture to 90°C.
-
Organic Phase Addition: Dissolve the 3-methylbenzoyl chloride in 50 mL of toluene and add it to the dropping funnel. Add this solution dropwise to the heated, stirring aqueous phase over 30-45 minutes. An exotherm may be observed.
-
Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and separate the lower aqueous layer. c. Wash the organic layer with 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
-
Protocol 2: Purification by Fractional Vacuum Distillation
Proper purification is key to obtaining high-purity this compound.[5]
-
Equipment:
-
Claisen flask or short-path distillation apparatus
-
Vacuum pump with a pressure gauge
-
Heating mantle or oil bath
-
Air-cooled condenser (to prevent solidification of the product)[5]
-
-
Procedure:
-
Setup: Assemble the distillation apparatus. It is crucial to use an air-cooled condenser, as the melting point of benzoyl cyanide derivatives can be near room temperature, causing solidification and blockage in a water-cooled condenser.[5]
-
Distillation: a. Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to prevent bumping.[5] b. Slowly apply vacuum and begin heating the flask. c. Discard any low-boiling forerun (residual solvent). d. Collect the main fraction at the appropriate boiling point for your vacuum level. For example, benzoyl cyanide boils at 113–117°C at 43 mbar.[6] The 3-methyl derivative will have a slightly higher boiling point.
-
Collection: Collect the purified product in a pre-weighed receiving flask. The product should be a colorless or pale-yellow liquid that may solidify upon cooling.
-
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).
-
Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Synlett. (n.d.). Exploring the Synthesis and Reaction Mechanisms of 3-Methylbenzoyl Chloride Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
ResearchGate. (2025). The Benzil−Cyanide Reaction and Its Application to the Development of a Selective Cyanide Anion Indicator. Retrieved from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
National Institutes of Health. (n.d.). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Retrieved from [Link]
-
De Gruyter. (n.d.). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide - ANALYTICAL METHODS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An Improved Procedure for Aromatic Cyanation. Retrieved from [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link]
-
SpringerLink. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 12. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 13. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Methylbenzoyl Cyanide Production
Welcome to the technical support center for the production of 3-Methylbenzoyl cyanide. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to pilot or manufacturing scale. As a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes, ensuring its robust and safe production at scale is paramount.[1]
This document addresses common challenges encountered during the scale-up of aryl nitrile synthesis, primarily focusing on the Rosenmund-von Braun reaction and related methodologies. It is structured in a question-and-answer format to directly tackle specific issues you may face.
Section 1: Reaction Optimization & Scale-Up Challenges
Q1: My yield of this compound dropped significantly from 95% at the 10g scale to 60% at the 1kg scale. What are the likely causes?
This is a classic scale-up problem rooted in changes to the surface-area-to-volume ratio, which impacts heat and mass transfer.
Potential Causes & Explanations:
-
Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to runaway temperatures in a large reactor. The Rosenmund-von Braun reaction is typically performed at high temperatures (120-150°C in a solvent like DMF), and poor heat dissipation can cause localized overheating.[2] This can lead to the thermal decomposition of your starting material (3-Methylbenzoyl chloride), your product, or the solvent.
-
Poor Mixing & Mass Transfer: Inadequate agitation in a large vessel leads to a heterogeneous reaction mixture. This means your catalyst (e.g., Copper(I) cyanide) and substrate are not interacting effectively, causing the reaction to slow down or stall. It can also create "hot spots" that contribute to degradation.
-
Reagent Addition Rate: The rate of addition of a key reagent, which was trivial at the lab scale, becomes critical at the pilot scale. A slow, controlled addition of 3-Methylbenzoyl chloride might be necessary to manage the reaction exotherm and prevent the buildup of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield upon scale-up.
Q2: I'm observing a new, significant impurity in my crude product that wasn't present at the lab scale. What could it be?
The appearance of new impurities often points to side reactions that become significant under scaled-up conditions.
Potential Causes & Explanations:
-
Hydrolysis: If moisture is present in your reagents or solvent (especially high-boiling polar aprotic solvents like DMF, which are hygroscopic), your 3-Methylbenzoyl chloride starting material can hydrolyze back to 3-Methylbenzoic acid. At high temperatures, this can be a significant pathway.
-
Solvent Decomposition: N,N-Dimethylformamide (DMF) can decompose at high temperatures, especially in the presence of acidic or basic impurities, to form dimethylamine and carbon monoxide. Dimethylamine is nucleophilic and can react with your acyl chloride starting material to form N,N-dimethyl-3-methylbenzamide.
-
Decyanation: In some cases, aryl nitriles can undergo undesired substitution reactions where the cyano group is cleaved and replaced by another nucleophile present in the mixture.[3]
Recommended Actions:
-
Rigorous Moisture Control: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves before use.[2]
-
Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction to prevent atmospheric moisture ingress.
-
Analytical Monitoring: Use in-process controls (e.g., HPLC, GC-MS) to identify the structure of the impurity. This will provide definitive clues about its origin.
Section 2: Work-up and Purification Issues
Q3: The work-up to remove copper salts is difficult and results in product loss. Is there a standard, scalable protocol?
Yes, removing copper salts is a common challenge in Rosenmund-von Braun and Ullmann-type reactions due to their poor solubility.[4] A quench with an aqueous solution of a complexing agent is the most effective method.
Protocol: Scalable Copper Quench & Work-up
-
Cool the Reaction: Once the reaction is complete (as determined by IPC), cool the reactor contents to room temperature (< 25°C).
-
Prepare Quench Solution: In a separate vessel, prepare a 10-15% w/v aqueous solution of ferric chloride (FeCl₃) or a 20-30% aqueous solution of ammonia. The iron solution helps oxidize Cu(I) to the more soluble Cu(II) and complexes it, while ammonia forms a highly soluble tetraamminecopper(II) complex.
-
Controlled Quench: Slowly transfer the reaction mixture into the vigorously stirred quench solution. CAUTION: This can be exothermic. Monitor the temperature of the quench vessel and use jacket cooling as needed.
-
Extraction: Add an appropriate organic solvent (e.g., Toluene, Ethyl Acetate) to the quenched mixture and stir.
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper complex, should be a deep blue (ammonia) or greenish-brown (FeCl₃). The organic layer contains your product.
-
Wash: Wash the organic layer sequentially with water and then a brine solution to remove residual salts and solvent.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure to yield the crude product.
Q4: My this compound product is an oil or crystallizes with very low purity. How can I improve my crystallization process?
Crystallization is highly sensitive to impurities, solvent, temperature, and cooling rate.[5]
Troubleshooting Crystallization:
| Problem | Potential Cause | Recommended Solution |
| Product oils out, fails to crystallize | Impurities are depressing the freezing point or inhibiting nucleation.[6] | 1. Improve crude purity: Consider a silica gel plug or charcoal treatment before crystallization. 2. Change solvent system: Use a binary solvent system (e.g., Toluene/Heptane) where the product is soluble in one solvent and insoluble in the other. |
| Poor crystal quality / low purity | Crystallization is happening too quickly, trapping impurities. | 1. Slow down the cooling rate. A programmed, linear cooling profile is ideal. 2. Hold the slurry at the crystallization temperature for several hours (aging) to allow for crystal lattice perfection. |
| Clogging and fouling of equipment | Spontaneous nucleation on reactor walls or improper temperature control.[5][7] | 1. Ensure the reactor surface is clean and smooth. 2. Maintain a minimal temperature difference between the batch and the cooling jacket to prevent shock cooling at the walls.[8] |
Section 3: Alternative Synthesis Routes & Reagents
Q5: The use of large quantities of copper(I) cyanide is a concern due to its toxicity and waste stream. Are there catalytic or greener alternatives?
Absolutely. Modern organic synthesis offers several alternatives to the classical Rosenmund-von Braun reaction.
Alternative Cyanation Methods:
-
Palladium-Catalyzed Cyanation: This is a powerful method that uses a palladium catalyst with a suitable ligand to couple aryl halides or triflates with a cyanide source. These reactions often proceed under milder conditions and with much lower catalyst loadings than the stoichiometric copper cyanide method.[9] Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less acutely toxic than CuCN or NaCN.[9]
-
Phase-Transfer Catalysis (PTC): For certain substrates, cyanation can be achieved using an alkali metal cyanide (like NaCN) in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[10] The catalyst transports the cyanide anion from the aqueous phase to the organic phase to react with the substrate.[11] This can simplify work-up and reduce the use of polar aprotic solvents.
-
Alternative Cyanide Sources: Research has explored using less toxic or easier-to-handle cyanide sources. One patented method for a related compound (o-methylbenzoyl cyanide) uses potassium ferricyanide as the cyaniding reagent with a copper catalyst, avoiding the use of highly virulent sodium or cuprous cyanide.[12]
Section 4: Safety at Scale
Q6: What are the absolute critical safety procedures for scaling up a reaction involving a cyanide salt?
Working with cyanides requires stringent safety protocols. The risk increases significantly at scale due to the larger quantities involved.[13]
Critical Safety Mandates:
-
Prevent Hydrogen Cyanide (HCN) Gas Formation: This is the most severe risk. Cyanide salts react instantly with acids to produce highly toxic and flammable HCN gas.
-
NEVER allow cyanide salts or their solutions to come into contact with acidic materials.[14]
-
Maintain a basic pH (pH > 10) in all aqueous waste streams containing cyanide.
-
All work must be conducted in a well-ventilated area, preferably a chemical fume hood or a walk-in hood with dedicated HCN gas detectors.[15]
-
-
Engineering Controls:
-
Closed System Transfer: Use closed-system transfer methods for adding cyanide powders or solutions to the reactor to minimize dust and vapor exposure.
-
Ventilation & Scrubbing: The reactor's off-gas should be directed through a scrubber containing a bleach (sodium hypochlorite) or hydrogen peroxide solution to neutralize any potential HCN gas.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE (lab coat, safety glasses) is insufficient. Required PPE includes: chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a protective apron.[16]
-
Keep an appropriate respirator with a cyanide-specific cartridge available for emergency response.
-
-
Emergency Preparedness:
-
Never Work Alone: It is mandatory that no one ever works with large quantities of cyanide alone.[14]
-
Antidote Kit: An emergency cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration by qualified medical professionals.
-
Spill Kits: Have dedicated cyanide spill kits containing a neutralizing agent (like ferrous sulfate or a commercial cyanide neutralizer) and absorbent materials.
-
Caption: Key pillars of the safety protocol for cyanide use at scale.
References
- Google Patents. (2022). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Ishida, Y., Kuwahara, Y., Dadashipour, M., & Asano, Y. (2016). Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Lin, H., Zhou, Z., Ma, X., Chen, Q., Han, H., Wang, X., Qi, J., & Yang, Y. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Retrieved from [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
ResearchGate. (2025). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]
- Google Patents. (1984). US4429145A - Preparation of trimethylsilyl cyanide.
-
TSM TheSafetyMaster Private Limited. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Retrieved from [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
PubMed Central. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Retrieved from [Link]
-
Sci-Hub. (1998). Biphasic Cyanation of Aryl Halides with Counter Phase Transfer Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Reddit. (2023). Cyanation of aryl bromide. r/chemistry. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow. Retrieved from [Link]
-
Neetha, M., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved from [Link]
-
University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]
-
ChemRxiv. (n.d.). Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni- Catalyzed C–CN Bond Activation. Retrieved from [Link]
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
ResearchGate. (n.d.). Rosenmund–von Braun reaction under microwave irradiation. Retrieved from [Link]
Sources
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- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 6. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 7. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 8. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 13. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Handling and storage best practices for 3-Methylbenzoyl cyanide
Welcome to the technical support guide for 3-Methylbenzoyl cyanide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the best practices for handling and storage, along with troubleshooting common experimental issues. As acyl cyanides are highly reactive and toxic compounds, adherence to strict protocols is paramount for both experimental success and laboratory safety.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and safe handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To prevent degradation from atmospheric moisture, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be secure (stored locked up) and away from incompatible materials.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its toxicity, comprehensive PPE is mandatory. This includes chemical safety goggles or a face shield, appropriate chemical-resistant gloves, and a lab coat.[2] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Q3: What materials are incompatible with this compound?
A3: It is crucial to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Acyl cyanides are particularly susceptible to hydrolysis; therefore, contact with water or protic solvents must be strictly avoided during storage and in reactions where it is not a desired reactant.[3]
Q4: Is this compound light-sensitive?
A4: While specific data for the 3-methyl derivative is limited, related compounds like benzyl cyanide are known to be sensitive to direct sunlight.[4] Therefore, as a best practice, it is recommended to store this compound in an opaque or amber container in a shaded area to prevent potential photochemical decomposition.[1]
Q5: What are the primary hazards associated with this compound?
A5: The primary hazards stem from its cyanide component, making it toxic if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye and skin irritation.[1] Upon decomposition or reaction with acids, it can release highly toxic hydrogen cyanide gas.[5]
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the use of this compound in experimental settings.
Problem 1: The solid this compound has developed a yellow or brownish tint.
-
Possible Cause: This discoloration often indicates decomposition. Acyl cyanides can undergo self-condensation or polymerization, especially if exposed to trace amounts of moisture or basic impurities.[3] Exposure to light can also contribute to degradation.[4]
-
Recommended Action:
-
Assess Purity: The purity of the reagent should be checked using an appropriate analytical method, such as NMR spectroscopy or HPLC, before use. Look for the appearance of new signals or peaks that would indicate byproducts.
-
Consider Purification: If the impurity level is low, purification by recrystallization or distillation (if thermally stable) might be possible. However, given the hazards, this should only be attempted by experienced chemists with appropriate safety measures.
-
Discard if Necessary: If significant degradation has occurred, it is safest to discard the reagent according to hazardous waste disposal protocols to ensure the integrity and reproducibility of your experiments.
-
Problem 2: A reaction using this compound is giving a low yield.
-
Possible Cause 1: Reagent Degradation due to Hydrolysis.
-
Explanation: Acyl cyanides are powerful acylating agents, in part because cyanide is a good leaving group. However, they are highly susceptible to hydrolysis from trace water in solvents, reagents, or on glassware, which consumes the starting material.[3][6]
-
Solution: Employ rigorous anhydrous techniques. Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous grade solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under nitrogen or argon.[3]
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium.
-
Explanation: In nucleophilic acyl substitution reactions, the equilibrium favors the formation of the weaker base.[7] If your nucleophile is a stronger base than the cyanide anion (pKa of conjugate acid HCN is ~9.2), the reverse reaction may be competitive.
-
Solution: Review the pKa values of your nucleophile's conjugate acid. If it is significantly higher than 9.2, the reaction may not proceed to completion. Consider using a non-nucleophilic base to deprotonate your nucleophile fully before adding the acyl cyanide, or explore alternative reaction conditions.
-
Problem 3: An insoluble, high-molecular-weight byproduct is forming in the reaction mixture.
-
Possible Cause: This is likely due to the polymerization of the this compound, which can be initiated by basic impurities or reagents.[3]
-
Recommended Action:
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid prolonged heating.[3]
-
pH Control: If compatible with your desired transformation, maintaining slightly acidic conditions can inhibit base-catalyzed polymerization.[3]
-
Order of Addition: Consider adding the this compound slowly to the solution containing the other reactants. This keeps its instantaneous concentration low, disfavoring self-reaction pathways like polymerization.
-
III. Key Data and Protocols
Table 1: Physical and Safety Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow solid/liquid | [4][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water | |
| Storage Temperature | Cool, dry, well-ventilated area | [1][2] |
| Storage Conditions | Tightly sealed container, under inert gas (e.g., Nitrogen) | [1] |
Protocol 1: Aliquoting and Preparing a Stock Solution under Anhydrous Conditions
-
Preparation: Place the sealed bottle of this compound, a new septum-sealed vial, and necessary spatulas in a desiccator to dry for at least 2 hours before use.
-
Inert Atmosphere: Move the reagents into a nitrogen-filled glovebox. If a glovebox is not available, use a Schlenk line.
-
Transfer: In the inert atmosphere, quickly open the main container, weigh the desired amount of this compound, and transfer it to the new vial.
-
Seal: Immediately seal the new vial with the septum cap. Backfill the vial with nitrogen or argon.
-
Dissolution: Add anhydrous solvent to the vial via a dry syringe to create the stock solution of the desired concentration.
-
Storage: Store the stock solution vial in a cool, dark place, preferably in a secondary container. Wrap the septum with paraffin film for an extra barrier against atmospheric moisture.
IV. Visual Diagrams
Diagram 1: Troubleshooting Low Reaction Yield
This decision tree outlines the logical steps to diagnose the cause of a low-yield reaction involving this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Diagram 2: Chemical Incompatibility and Degradation Pathways
This diagram illustrates substances that are incompatible with this compound and the resulting degradation products.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cyanidecode.org [cyanidecode.org]
- 6. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
Resolving impurities in commercial 3-Methylbenzoyl cyanide
Technical Support Center: 3-Methylbenzoyl Cyanide
Introduction
This compound is a versatile and highly reactive intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its utility is directly dependent on its purity. Commercial batches can contain various impurities arising from the synthetic route or degradation during storage. This guide provides a structured, problem-oriented approach to identifying and resolving these common purity issues, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter. For detailed experimental steps, please refer to the "Detailed Protocols" section.
Q1: My analytical data (NMR, GC-MS) shows unexpected peaks. What are the most common impurities in commercial this compound?
A1: The most prevalent impurities are typically byproducts or unreacted reagents from its synthesis, which commonly involves the cyanation of 3-methylbenzoyl chloride.[2][3] The primary suspects are:
-
3-Methylbenzoic Acid: This is the hydrolysis product of either the starting material or the final product. Its presence is often indicated by a broad singlet around 10-12 ppm in the ¹H NMR spectrum and a characteristic broad O-H stretch in the IR spectrum (~2500-3300 cm⁻¹). It is the most common impurity.
-
3-Methylbenzoyl Chloride: Unreacted starting material. As a reactive acyl chloride, it is less common to find in high quantities in a supplied product but can be present. It is highly corrosive and moisture-sensitive.[4][5][6]
-
Residual Solvents: Synthesis is often performed in solvents like toluene or dichloroethane, which may be present in trace amounts.[2]
-
Dimeric Byproducts: Under certain reaction conditions, dimerization can occur, leading to higher molecular weight impurities.[3]
The following table summarizes the expected analytical signals for quick identification.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | GC-MS (EI) | IR (cm⁻¹) |
| This compound | ~2.4 (s, 3H), 7.4-7.8 (m, 4H) | ~21, 115 (CN), 128-138 (Ar), 165 (C=O) | M⁺ at m/z 145 | ~2225 (C≡N), ~1680 (C=O) |
| 3-Methylbenzoic Acid | ~2.4 (s, 3H), 7.2-7.9 (m, 4H), ~11 (br s, 1H) | ~21, 127-135 (Ar), ~172 (C=O) | M⁺ at m/z 136 | ~2500-3300 (br, O-H), ~1700 (C=O) |
| 3-Methylbenzoyl Chloride | ~2.4 (s, 3H), 7.3-8.0 (m, 4H) | ~21, 127-145 (Ar), ~175 (C=O) | M⁺ at m/z 154/156 (Cl isotope pattern) | ~1770 & ~1735 (C=O Fermi doublet) |
To confirm, we recommend running a full analytical characterization as described in Protocol 1 .
Q2: My this compound is a yellow or brown solid, but the specification sheet says it should be white. What causes this and is it usable?
A2: A yellow to brown discoloration is a common visual indicator of impurity. While the product should be a white solid, discoloration suggests the presence of trace impurities or degradation products.[1] This can arise from:
-
Extended storage or exposure to air/light: Acyl cyanides can be sensitive and may slowly decompose, forming colored oligomeric or polymeric materials.
-
Trace metallic impurities: Residual catalysts from the synthesis can cause discoloration.
-
High levels of the impurities listed in Q1.
Usability depends on your application. For sensitive downstream reactions, such as in pharmaceutical development, purification is mandatory. For some less sensitive applications, it might be usable, but a pilot reaction is strongly advised. To restore purity and remove color, we recommend purification by Recrystallization (Protocol 3) or, for thermally stable batches, Vacuum Distillation (Protocol 4) .
Q3: I suspect my sample has hydrolyzed to 3-methylbenzoic acid. How can I selectively remove this without losing my product?
A3: Hydrolysis is the most common degradation pathway. 3-Methylbenzoic acid is acidic, while the desired this compound is neutral. This difference in chemical property is the key to their separation.
You can selectively remove the acidic impurity with a mild aqueous base wash. This is a standard liquid-liquid extraction procedure where the acidic component is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral product in the organic phase.
For a robust and selective removal of 3-methylbenzoic acid, please follow the Aqueous Bicarbonate Wash (Protocol 2) .
Q4: My goal is ultra-high purity (>99.5%) for a critical synthesis step. What is the most effective purification strategy?
A4: Achieving ultra-high purity requires a multi-step approach that targets different types of impurities. A combination of chemical washing followed by a physical separation method is most effective.
-
Initial Wash: Begin with the Aqueous Bicarbonate Wash (Protocol 2) to remove any acidic impurities like 3-methylbenzoic acid. This is a crucial first step.
-
Final Purification: After the wash and drying of the organic phase, choose one of the following based on the scale and thermal stability of your compound:
-
Vacuum Distillation (Protocol 4): This is highly effective for removing non-volatile impurities (salts, baseline materials) and separating components with different boiling points, such as residual starting material (3-methylbenzoyl chloride).
-
Recrystallization (Protocol 3): This is an excellent method for removing soluble impurities and achieving high crystalline purity. Careful solvent selection is critical for obtaining a high yield.
-
The choice between distillation and recrystallization often depends on the specific impurity profile. If high molecular weight or colored impurities are the main issue, recrystallization is often preferred. If volatile impurities or unreacted starting materials are present, vacuum distillation is more suitable.
Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for identifying and resolving impurities in your this compound sample.
Caption: Troubleshooting workflow for this compound.
Synthetic Context: Origin of Impurities
Understanding the synthesis is key to anticipating impurities. The primary route involves the reaction of 3-methylbenzoyl chloride with a cyanide salt. Hydrolysis of the starting material or product is the most common side reaction.
Caption: Synthesis pathway and origin of hydrolysis impurity.
Detailed Protocols
Safety Precaution: this compound and its related reagents are hazardous. 3-Methylbenzoyl chloride is corrosive and reacts violently with water. Acyl cyanides are toxic.[7] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Analytical Characterization
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire standard proton and carbon spectra. Pay close attention to the regions specified in the Q1 table to identify impurities.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject into the GC-MS system. The resulting chromatogram will separate components by boiling point and volatility.
-
Analyze the mass spectrum of each peak to identify the molecular weight and fragmentation pattern, confirming the identity of impurities.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Analyze a small amount of the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
Look for key functional group stretches: C≡N (~2225 cm⁻¹), C=O (~1680 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹) if 3-methylbenzoic acid is present.
-
Protocol 2: Aqueous Bicarbonate Wash (for Acid Removal)
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying & Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for solvent screening are isopropanol, ethyl acetate/heptane mixtures, or toluene.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Ensure all glassware is dry. Use a proper vacuum pump and a cold trap.
-
Charge the Flask: Place the crude material in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the achieved pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling point impurities begin to distill. The boiling point of the related benzyl cyanide is 115-120 °C at 10 mmHg, which can serve as an estimate.[8]
-
Cooling: Once the product is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
References
- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
-
Benzyl Cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Benzoyl cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
3-Methylbenzoyl chloride | C8H7ClO | CID 74375 . PubChem. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Cyanide . NCBI Bookshelf. [Link]
-
Cyanide Analysis Guide . OI Analytical. [Link]
-
Analytical Methods for Total Cyanide Assay Determination . 911Metallurgist. [Link]
-
An Overview and Comparison of Methods for Cyanide Analysis . OI Analytical. [Link]
-
In presence of metal cyanide hydrolysis of methyl cyanide . Vedantu. [Link]
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- 3. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Phase Transfer Catalysis in Benzoyl Cyanide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzoyl cyanide via phase transfer catalysis (PTC). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible results.
I. Understanding the Core Reaction: A Mechanistic Overview
The synthesis of benzoyl cyanide from benzoyl chloride and an alkali metal cyanide, such as sodium cyanide (NaCN), is a classic nucleophilic acyl substitution. The primary challenge lies in the mutual insolubility of the reactants: benzoyl chloride is soluble in organic solvents, while sodium cyanide is typically dissolved in an aqueous phase.[1] Phase transfer catalysis elegantly overcomes this immiscibility.[1][2]
A phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase.[1][3][4] Once in the organic phase, the "naked" and highly reactive cyanide anion can efficiently attack the electrophilic carbonyl carbon of benzoyl chloride to yield the desired product.[5]
Caption: Phase transfer catalysis mechanism for benzoyl cyanide synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Low Reaction Yield: What are the primary causes and how can I improve it?
Low yields are a frequent concern and can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to diminished yields in the PTC synthesis of benzoyl cyanide. These include the purity of starting materials, suboptimal reaction conditions, and inefficient mixing.[6]
-
Reagent Purity: Technical grade benzoyl chloride may contain impurities that lead to unwanted side reactions. It is often beneficial to distill the benzoyl chloride before use.[6] Similarly, the cyanide salt should be finely powdered and dry to maximize its reactivity and solubility.[6]
-
Reaction Conditions: Temperature and reaction time are critical parameters. While higher temperatures can increase the reaction rate, they can also promote the degradation of benzoyl cyanide or lead to side reactions. A typical temperature range for this reaction is 80-100°C.[6] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6]
-
Mixing Efficiency: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby facilitating efficient phase transfer of the cyanide anion.[6] Inadequate mixing will result in a slow and incomplete reaction.
-
Role of Water: While PTC is designed for two-phase systems, an excessive amount of water can be detrimental. Water can hydrolyze benzoyl chloride to benzoic acid and benzoyl cyanide to benzoylformic acid. Conversely, trace amounts of water are often essential for solid-liquid PTC to occur, as it helps to solubilize the inorganic salt.[7] The optimal amount of water should be determined empirically.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting guide for low yield in benzoyl cyanide synthesis.
Catalyst Poisoning: My reaction starts well but then stalls. What's happening?
A reaction that initiates but fails to proceed to completion is a classic symptom of catalyst poisoning.
Answer:
Catalyst poisoning in phase transfer catalysis occurs when a substance binds to the catalyst, reducing its activity and effectiveness.[8] In the context of benzoyl cyanide synthesis, the phase transfer catalyst (Q⁺X⁻) can be "poisoned" by anions that form a strong ion pair with the catalyst's cation (Q⁺), preventing it from transporting the desired cyanide anion.[9][10]
-
Mechanism of Poisoning: The chloride ion (Cl⁻) generated as a byproduct of the reaction can compete with the cyanide ion (CN⁻) for the catalyst in the aqueous phase. If the catalyst has a higher affinity for Cl⁻ than for CN⁻, it will preferentially form Q⁺Cl⁻ and remain in the organic phase, effectively halting the catalytic cycle. Highly polarizable or lipophilic anions are particularly effective poisons.[9]
-
Minimizing Catalyst Poisoning:
-
Use of Concentrated Cyanide Solutions: Employing a highly concentrated solution of sodium or potassium cyanide can help to shift the anion exchange equilibrium in favor of forming the active Q⁺CN⁻ species.[5][11][12]
-
Choice of Catalyst Counter-ion: Starting with a catalyst that has a less lipophilic counter-ion can be beneficial. For instance, using a catalyst with a bromide (Br⁻) counter-ion may be preferable to one with an iodide (I⁻) counter-ion, as iodide is a more potent poison.[9]
-
Appropriate Catalyst Selection: The structure of the quaternary ammonium salt itself plays a role. Catalysts with longer alkyl chains are more lipophilic and may be more susceptible to poisoning by lipophilic anions.
-
| Catalyst Parameter | Recommendation for Mitigating Poisoning | Rationale |
| Aqueous Phase Concentration | Use highly concentrated NaCN or KCN solution. | Shifts equilibrium towards the formation of the active Q⁺CN⁻ complex.[11][12] |
| Catalyst Counter-ion | Prefer Br⁻ over more lipophilic anions like I⁻ or tosylate. | Reduces the strength of the ion pair with potential poisoning anions.[9] |
| Catalyst Loading | Start with an appropriate loading (e.g., 1-5 mol%). | While increasing the catalyst amount can sometimes overcome poisoning, it is often more efficient to address the root cause. |
Side Product Formation: I'm observing impurities, including a dimer of benzoyl cyanide. How can I suppress these side reactions?
The formation of byproducts not only reduces the yield but also complicates the purification of benzoyl cyanide.
Answer:
Several side reactions can occur during the synthesis of benzoyl cyanide. One of the most common is the formation of a dimer, benzoyloxy-phenyl malononitrile.[13]
-
Dimer Formation: This byproduct can arise, particularly under certain reaction conditions. Its formation can be minimized by careful control of temperature and reactant concentrations. Some older procedures reported significant dimer formation, leading to low yields and purification challenges.[13][14]
-
Formation of Benzyl Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of benzyl isocyanide, which is known for its unpleasant odor.[6] While typically a minor byproduct in this reaction, its formation can be influenced by the solvent system and the nature of the cation.
-
Hydrolysis: As mentioned earlier, the presence of excessive water can lead to the hydrolysis of both the starting material (benzoyl chloride) and the product (benzoyl cyanide).
Strategies to Minimize Side Product Formation:
-
Temperature Control: Avoid excessive heating, as this can promote side reactions and product decomposition. Maintain a consistent temperature throughout the reaction.[6]
-
Controlled Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to the reaction mixture can help to maintain a low instantaneous concentration, which can suppress the formation of dimeric byproducts.[1]
-
Solvent Choice: The choice of organic solvent can influence the reaction pathway. A non-polar aprotic solvent is generally preferred.
-
Efficient Work-up: Promptly work up the reaction mixture upon completion to isolate the benzoyl cyanide and prevent its degradation.
Phase Separation Issues: I'm having trouble separating the aqueous and organic layers during work-up. What can I do?
Emulsion formation is a common practical problem in biphasic reactions, especially with vigorous stirring.
Answer:
Difficulty in separating the aqueous and organic layers is often due to the formation of a stable emulsion, which can be exacerbated by the presence of the phase transfer catalyst acting as a surfactant.
Troubleshooting Emulsions:
-
Addition of Brine: Washing the combined mixture with a saturated sodium chloride (brine) solution can help to break up emulsions. The increased ionic strength of the aqueous phase forces the organic components out of solution.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the mixture through a pad of Celite® or glass wool can help to remove these solids and facilitate phase separation.
-
Centrifugation: For small-scale reactions, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break an emulsion by changing the relative volumes of the two phases.
III. Experimental Protocol: Synthesis of Benzoyl Cyanide using TBAB
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Benzoyl Chloride (high purity, distilled if necessary)
-
Sodium Cyanide (NaCN, finely powdered)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: In a well-ventilated fume hood, assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Aqueous Phase Preparation: Charge the flask with sodium cyanide (e.g., 1.2 equivalents) and deionized water. Stir until the sodium cyanide is completely dissolved.
-
Catalyst Addition: Add TBAB (e.g., 1-2 mol%) to the aqueous solution and stir until dissolved.
-
Reaction Initiation: Begin vigorous stirring of the aqueous phase and heat the mixture to 80-90°C.
-
Organic Phase Addition: Slowly add benzoyl chloride (1.0 equivalent) dissolved in a minimal amount of toluene dropwise over 30-45 minutes using the dropping funnel. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.
-
Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.[6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Separate the lower aqueous layer from the upper organic layer. d. Extract the aqueous layer with a portion of fresh toluene to recover any remaining product. e. Combine the organic layers and wash with brine to remove residual water and catalyst.
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. The crude benzoyl cyanide can be further purified by vacuum distillation if required.
IV. References
-
Sasson, Y., & Zahalka, H. A. (1983). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Journal of the Chemical Society, Chemical Communications, (24), 1347. Available at: [Link]. Accessed January 22, 2026.
-
Royal Society of Chemistry. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Available at: [Link]. Accessed January 22, 2026.
-
Semantic Scholar. Synthesis of Benzoyl Cyanide. Available at: [Link]. Accessed January 22, 2026.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]. Accessed January 22, 2026.
-
Google Patents. US4144269A - Process for the production of benzoyl cyanide (IV). Available at: . Accessed January 22, 2026.
-
Landini, D., & Maia, A. (1984). Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(8), 2205-2214. Available at: [Link]. Accessed January 22, 2026.
-
PrepChem.com. Synthesis of benzoyl cyanide. Available at: [Link]. Accessed January 22, 2026.
-
Google Patents. US4113773A - Process for the production of benzoyl cyanide (I). Available at: . Accessed January 22, 2026.
-
ResearchGate. Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. Available at: [Link]. Accessed January 22, 2026.
-
Google Patents. CN1608049A - Method for preparing benzyl cyanide compound. Available at: . Accessed January 22, 2026.
-
Industrial Phase-Transfer Catalysis. Available at: [Link]. Accessed January 22, 2026.
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]. Accessed January 22, 2026.
-
PubMed. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available at: [Link]. Accessed January 22, 2026.
-
National Institutes of Health. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available at: [Link]. Accessed January 22, 2026.
-
OperaChem. Phase transfer catalysis (PTC). Available at: [Link]. Accessed January 22, 2026.
-
Process Systems Enterprise. How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]. Accessed January 22, 2026.
-
ResearchGate. Importance of small amount of water in solid-liquid phase transfer catalysis: Reaction of benzyl chloride with solid sodium sulphide. Available at: [Link]. Accessed January 22, 2026.
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- 1. benchchem.com [benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
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- 7. researchgate.net [researchgate.net]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 10. Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]
- 14. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Methylbenzoyl Cyanide
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of final product safety, efficacy, and stability. 3-Methylbenzoyl cyanide (C₉H₇NO), a versatile aromatic nitrile, serves as a key building block in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1] Its reactivity, enhanced by the methyl group on the benzoyl moiety, also makes it susceptible to the formation of impurities during synthesis, purification, and storage.[1][2] Therefore, robust analytical methodologies are paramount for its quality control.
This guide provides an in-depth, comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Criticality of Purity in Pharmaceutical Intermediates
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] These guidelines necessitate the reporting, identification, and qualification of impurities at specific thresholds, often as low as 0.03% to 0.05%.[3] Impurities can arise from various sources, including starting materials, by-products, intermediates, degradation products, and residual solvents.[2][4] For a reactive intermediate like this compound, potential impurities could include starting materials such as 3-methylbenzoyl chloride and a cyanide source, by-products from side reactions, and degradation products formed through hydrolysis of the nitrile group.
The choice of analytical technique is therefore a pivotal decision in ensuring the quality and safety of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS offer unique advantages and are powerful tools for impurity profiling.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, prized for its precision, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7] For this compound, a solid at room temperature, HPLC is an exceptionally well-suited technique.[1]
HPLC Experimental Workflow
Caption: HPLC workflow for this compound purity analysis.
Detailed HPLC Protocol
1. Rationale for Method Selection: A reverse-phase HPLC method with UV detection is selected due to its robustness and ability to separate compounds with varying polarities. A C18 column is a versatile choice for aromatic compounds like this compound and its likely impurities. UV detection is appropriate as the aromatic ring provides strong chromophores.
2. Reagents and Materials:
-
This compound Sample
-
Reference Standard (high purity)
-
HPLC-grade Acetonitrile[8]
-
HPLC-grade Water[8]
-
0.1% Phosphoric Acid (for mobile phase pH control)[9]
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). A typical gradient might start at 50:50 (A:B) and ramp to 90:10 (A:B) over 20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 20 µL.
5. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the initial mobile phase composition to a final concentration of 0.5 mg/mL.
-
Reference Standard Solution: Prepare a solution of the reference standard at the same concentration as the sample solution.
6. Data Analysis:
-
Purity is typically assessed using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurities are quantified against the reference standard, and their levels are reported as a percentage.[10]
Hypothetical HPLC Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Impurity A (e.g., 3-Methylbenzoic acid) |
| 2 | 8.5 | 99.75 | This compound |
| 3 | 12.1 | 0.10 | Impurity B (e.g., starting material) |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an incredibly powerful tool for the analysis of volatile and semi-volatile compounds.[11] While this compound is a solid, its relatively low molecular weight (145.16 g/mol ) and potential for volatilization at elevated temperatures make GC-MS a viable, and in some cases, superior analytical option.[1][12]
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound purity analysis.
Detailed GC-MS Protocol
1. Rationale for Method Selection: GC-MS is chosen for its high separation efficiency and the definitive identification of impurities through their mass spectra. Electron Impact (EI) ionization is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.
2. Reagents and Materials:
-
This compound Sample
-
GC-grade Dichloromethane or Ethyl Acetate[8]
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 amu.
5. Sample Preparation:
-
Accurately weigh and dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable volatile solvent.
6. Data Analysis:
-
The Total Ion Chromatogram (TIC) is used to determine the retention times and peak areas for all separated components.
-
The mass spectrum of each peak is extracted and compared to a reference library (e.g., NIST) for identification.
-
Purity is calculated based on the percent area of the main peak in the TIC.
Hypothetical GC-MS Data
| Peak | Retention Time (min) | Key m/z Fragments | Identification | Area (%) |
| 1 | 9.8 | 119, 91, 65 | 3-Methylbenzoic acid | 0.12 |
| 2 | 11.2 | 145, 116, 91 | This compound | 99.80 |
| 3 | 13.5 | 139, 111, 91 | 3-Methylbenzoyl chloride | 0.08 |
The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 145. Common fragments would likely include the loss of the cyanide group ([M-CN]⁺ at m/z 119) and the tropylium ion (C₇H₇⁺ at m/z 91), which is characteristic of alkyl-substituted benzene rings.[13]
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Excellent for non-volatile and thermally labile compounds.[7] | Ideal for volatile and semi-volatile, thermally stable compounds.[11] |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires dissolution in a volatile solvent. |
| Separation Efficiency | Good to excellent. | Very high, especially with long capillary columns. |
| Detection | Typically UV-Vis, offering good sensitivity for chromophoric compounds. | Mass spectrometry provides structural information for definitive identification. |
| Quantification | Highly accurate and precise with external standards. Area percent is a reliable estimate.[10][14] | Accurate with internal or external standards. Area percent in TIC provides a good estimate, but response factors can vary. |
| Impurity Identification | Based on retention time comparison with known standards. Peak purity can be assessed with a Diode Array Detector (DAD). | Definitive identification through mass spectral library matching and fragmentation pattern analysis. |
| Throughput | Moderate; run times are typically 15-30 minutes. | Similar run times, but data analysis for unknowns can be more time-consuming. |
| Cost & Complexity | Lower initial and operational cost, and generally easier to operate. | Higher initial and maintenance costs, requires more specialized training. |
Which Method to Choose?
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific objectives of the analysis.
-
For routine quality control and purity assay, where the primary goal is to quantify the main component and known impurities, HPLC is often the preferred method. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments. The validation of HPLC methods for impurity analysis is a well-established process guided by regulatory bodies.[14][15]
-
For impurity profiling, identification of unknown impurities, and method development, GC-MS is the more powerful tool. Its ability to provide structural information is invaluable for identifying by-products and degradation products without the need for reference standards for every potential impurity. This is particularly crucial during process development and in stability studies.
In a comprehensive quality control strategy, both techniques can be used synergistically. HPLC can be employed for routine batch release testing, while GC-MS can be utilized for in-depth characterization of new impurities or for troubleshooting out-of-specification results.
Conclusion
Both HPLC and GC-MS are highly effective techniques for assessing the purity of this compound. The selection of the most appropriate method is contingent upon the analytical requirements, balancing the need for routine quantification against the demand for definitive structural elucidation of impurities. A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions, ensuring the quality and safety of their products in accordance with stringent regulatory expectations.[3][6]
References
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmatutor. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Separation of Benzyl cyanide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ASTM Chemical Testing. Intertek. [Link]
-
Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods (RSC Publishing). [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online. [Link]
-
3-Methylbenzyl cyanide. NIST WebBook. [Link]
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Purity Standards in Fine Chemicals: A Buyer's Comprehensive... Ryze Chemie. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]
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Purity and Grade of Chemical Reagent. Concord Technology (Tianjin) Co., Ltd. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
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benzoyl cyanide. Organic Syntheses Procedure. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]
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Analytical Methods. RSC Publishing. [Link]
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3-Methylbenzyl cyanide. NIST WebBook. [Link]
-
Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. [Link]
-
Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE - South Dakota State University. [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. pub H-BRS - Hochschule Bonn-Rhein-Sieg. [Link]
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Benzyl cyanide. Wikipedia. [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central. [Link]
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Biological degradation of cyanide compounds. PubMed. [Link]
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A Comparative Guide to the Reactivity of 3-Methylbenzoyl Cyanide and Benzoyl Cyanide
Executive Summary: In the field of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reactivity and selectivity. This guide provides an in-depth comparison of 3-Methylbenzoyl cyanide and its parent compound, benzoyl cyanide. Through an analysis of electronic effects and supported by experimental frameworks, we will demonstrate that the presence of the meta-methyl group in this compound renders it less reactive towards nucleophiles than the unsubstituted benzoyl cyanide. This decreased reactivity is a direct consequence of the electron-donating nature of the methyl group, which slightly reduces the electrophilicity of the carbonyl carbon. This guide is intended for researchers and drug development professionals seeking to fine-tune their synthetic strategies by understanding the subtle yet significant impact of substituent effects.
Introduction to Acyl Cyanides
Acyl cyanides, such as benzoyl cyanide, are versatile organic compounds characterized by a cyanide group attached to a carbonyl carbon. They serve as potent acylating agents, transferring the acyl group to a nucleophile.[1] Their reactivity stems from two primary electrophilic sites: the carbonyl carbon and the cyanide carbon. For most nucleophilic attacks, the carbonyl carbon is the more reactive center due to the significant polarization of the C=O bond and the thermodynamic stability of the resulting tetrahedral intermediate.[1][2] The subsequent expulsion of the stable cyanide ion drives the nucleophilic acyl substitution reaction forward.[3][4]
Structural and Electronic Comparison: The Influence of the Methyl Group
The key distinction between this compound (also known as m-toluoyl cyanide) and benzoyl cyanide is the presence of a methyl group (-CH₃) at the meta-position of the aromatic ring. This seemingly minor structural change has a measurable impact on the molecule's electronic properties and, consequently, its reactivity.
Caption: Structural comparison highlighting the meta-methyl substituent.
The methyl group is recognized as a weak electron-donating group (EDG).[5] When positioned meta to the benzoyl group, its primary influence is through the inductive effect—the donation of electron density through the sigma (σ) bonds of the benzene ring.[6] This donation slightly increases the electron density around the carbonyl carbon. A higher electron density on the carbonyl carbon reduces its partial positive charge (δ+), making it a less attractive target for incoming nucleophiles.
This principle can be quantified using the Hammett equation, which relates reaction rates to the electronic nature of substituents on aromatic rings.[7] The methyl group in the meta position has a negative Hammett substituent constant (σ_m = -0.07), signifying its electron-donating character and its tendency to slow down reactions that are favored by electron-withdrawing groups.[8]
Comparative Reactivity Analysis
The electron-donating inductive effect of the meta-methyl group leads to a clear prediction: This compound is less reactive towards nucleophiles than benzoyl cyanide. The rate-determining step in many nucleophilic acyl substitutions is the initial attack on the carbonyl carbon.[9] By making this carbon less electrophilic, the methyl group increases the activation energy for this step, resulting in a slower reaction rate.
Table 1: Physicochemical and Reactivity Properties
| Property | Benzoyl Cyanide | This compound | Justification |
| Molecular Formula | C₈H₅NO | C₉H₇NO | Addition of a -CH₂- unit. |
| Molecular Weight | 131.13 g/mol [10] | 145.16 g/mol [11] | Addition of a -CH₂- unit. |
| Appearance | Colorless crystals/solid[12] | White solid[11] | Similar physical state at STP. |
| Hammett Constant (σ_m) | 0 (Reference) | -0.07[8] | -CH₃ is a weak electron-donating group. |
| Relative Reactivity | Higher | Lower | The electron-donating -CH₃ group deactivates the carbonyl carbon towards nucleophilic attack. |
Experimental Workflow: A Case Study in Comparative Hydrolysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The hydrolysis of acyl cyanides to their corresponding carboxylic acids is a classic nucleophilic acyl substitution reaction that can be conveniently monitored.[13][14]
Caption: Experimental workflow for comparing hydrolysis rates.
Detailed Protocol: Comparative Hydrolysis via HPLC
-
Solution Preparation:
-
Prepare 10 mM stock solutions of benzoyl cyanide and this compound in HPLC-grade acetonitrile.
-
Prepare a 100 mM phosphate buffer solution at pH 7.4.
-
-
Reaction Initiation:
-
In separate temperature-controlled vials at 25°C, add 9.5 mL of the phosphate buffer.
-
To initiate the reaction (t=0), inject 0.5 mL of the respective acyl cyanide stock solution into each vial and stir vigorously. The final concentration will be 0.5 mM.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from each reaction.
-
Immediately quench the aliquot in an HPLC vial containing 900 µL of a 1:1 acetonitrile/0.1% trifluoroacetic acid solution to stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the acyl cyanide peak at a suitable wavelength (e.g., 254 nm).
-
Generate a calibration curve for each compound to accurately determine its concentration over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the reactant concentration (ln[Acyl Cyanide]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the calculated k_obs values. It is expected that k_obs (benzoyl cyanide) > k_obs (this compound) .
-
Spectroscopic Characterization
Differences in electronic structure can also be observed through spectroscopic methods, providing further evidence for the substituent's effect.
Table 2: Expected Spectroscopic Data
| Spectroscopic Feature | Benzoyl Cyanide | This compound | Rationale |
| IR C=O Stretch (ν_CO) | ~1685 cm⁻¹ | Slightly lower (e.g., ~1682 cm⁻¹) | The electron-donating -CH₃ group slightly weakens the C=O bond, lowering its stretching frequency. |
| ¹³C NMR (C=O) | ~183 ppm | Slightly upfield (e.g., ~182.5 ppm) | Increased electron density from the -CH₃ group shields the carbonyl carbon, shifting its resonance to a lower ppm value. |
| ¹³C NMR (C≡N) | ~115 ppm | ~115 ppm | The meta-substituent has a minimal effect on the distant cyanide carbon's chemical shift. |
Note: The spectroscopic values are estimates based on typical ranges and electronic effects. Actual values may vary based on solvent and experimental conditions.
Conclusion and Synthetic Implications
The presence of a methyl group at the meta-position of benzoyl cyanide decreases its reactivity toward nucleophiles compared to the unsubstituted parent compound. This effect is primarily driven by the electron-donating inductive effect of the methyl group, which reduces the electrophilicity of the carbonyl carbon.
For the synthetic chemist, this has practical implications:
-
For rapid reactions: Benzoyl cyanide is the preferred reagent.
-
For reactions requiring moderation or improved selectivity: this compound may offer an advantage by tempering the reactivity, potentially allowing for better control in complex syntheses with multiple nucleophilic sites.
-
Predictive Power: This comparison serves as a clear example of the Hammett principle, allowing researchers to predict reactivity trends in other substituted aromatic systems.
By understanding these fundamental principles, scientists can make more informed decisions in reagent selection, leading to more efficient and successful synthetic outcomes.
References
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ResearchGate. "Validation of the Hammett Equation on the Intermediate Production of Para-Substituted Benzoyl Thiosemicarbazide." Accessed January 22, 2026. [Link].
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Chemistry Stack Exchange. "The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution." Accessed January 22, 2026. [Link].
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A Comparative Guide to the Efficacy of 3-Methylbenzoyl Cyanide as a Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic introduction of a cyano group serves as a gateway to a multitude of valuable chemical transformations. Acyl cyanides, in particular, are highly reactive and versatile intermediates, prized for their ability to participate in a range of C-C bond-forming reactions.[1] Among these, 3-Methylbenzoyl cyanide has emerged as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its unique reactivity, influenced by the electron-donating methyl group on the aromatic ring, distinguishes its performance from unsubstituted analogs and other cyanating systems.
This guide provides an in-depth comparison of this compound against common alternatives. We will delve into its synthetic utility, present objective experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic strategies. The focus will be on not just the procedural steps, but the underlying chemical principles that dictate the choice of one intermediate over another.
The Profile of this compound: Synthesis and Reactivity
This compound is an aromatic nitrile that combines the electrophilicity of a carbonyl group with the reactivity of a cyano moiety.[1] The presence of a methyl group at the meta-position of the benzoyl ring subtly modulates the electronic properties of the molecule, enhancing its stability and influencing its reactivity in synthetic transformations.[2]
Synthesis: The most common laboratory-scale synthesis involves the reaction of 3-methylbenzoyl chloride with a cyanide source. While historically, highly toxic reagents like cuprous cyanide were used, modern methods are shifting towards safer alternatives.[3][4] A notable advancement is the use of potassium ferricyanide, a less toxic and more manageable cyaniding reagent, which can produce the target compound in high yields.[5]
Core Reactivity: As an acyl cyanide, this compound serves as a potent acylating agent and a source of the cyanide nucleophile. Its utility is most pronounced in reactions where direct acylation or cyanation is required under mild conditions.[1]
Key Applications and Performance Benchmarking
We will evaluate the efficacy of this compound in two cornerstone reactions of organic synthesis: the Strecker synthesis of α-aminonitriles and the Reissert reaction for functionalizing heterocyclic compounds.
The Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a powerful multicomponent reaction that produces α-aminonitriles, which are direct precursors to amino acids.[6][7] The classical approach involves an aldehyde, an amine, and a cyanide source like KCN or TMSCN.[8][9] Using this compound offers a streamlined, catalyst-free alternative for the cyanation of pre-formed imines.[10]
dot
Caption: Comparative workflows for α-aminonitrile synthesis.
Experimental Comparison: The primary advantage of using this compound is the ability to bypass the need for a catalyst and handle a more stable, solid reagent compared to volatile alternatives like TMSCN.[10][11]
| Intermediate/Reagent | Typical Yield | Conditions | Catalyst | Key Advantages | Key Disadvantages |
| This compound | >90% | Room Temp, Acetonitrile | None | High yield, catalyst-free, stable solid | Stoichiometric benzoyl byproduct |
| TMSCN | 85-99% | Room Temp, Solvent-Free | Sulfated Polyborate[8] | Excellent yields, broad scope | Volatile, highly toxic, moisture sensitive |
| KCN / AcOH | ~80-90% | 0 °C, Toluene/Water | Phase-Transfer Catalyst[12] | Inexpensive reagents | Highly toxic KCN, biphasic system |
| K₄[Fe(CN)₆] | Moderate | Elevated Temp | Metal Catalyst | Low toxicity cyanide source[13] | Requires catalyst, higher temps |
The Reissert Reaction
The Reissert reaction is a classic method for the functionalization of quinolines and isoquinolines.[14] An acid chloride (like 3-methylbenzoyl chloride) reacts with the heterocycle in the presence of a cyanide source to form a "Reissert compound," a valuable synthetic intermediate.[15][16]
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A Comparative Guide to Validated Spectroscopic Methods for the Characterization of 3-Methylbenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of novel and existing molecules is a cornerstone of quality, safety, and efficacy. 3-Methylbenzoyl cyanide, a versatile aromatic nitrile, serves as a key intermediate in the synthesis of various biologically active compounds. Its precise identification and purity assessment are critical for ensuring the integrity of downstream applications. This guide provides a comprehensive overview and comparison of validated spectroscopic methods for the characterization of this compound, offering insights into the causality behind experimental choices and the framework for a self-validating analytical system.
While a complete set of publicly available, validated spectral data for this compound is limited, this guide synthesizes established spectroscopic principles and data from closely related analogs to provide a robust framework for its characterization.
The Spectroscopic Toolkit for Aromatic Nitriles
The structural elucidation of this compound relies on a suite of spectroscopic techniques, each providing a unique piece of the molecular puzzle. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For quantitative analysis and separation of potential impurities, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the magnetic environments of hydrogen nuclei. The chemical shift, integration, and multiplicity of the signals provide information about the types of protons, their relative numbers, and their neighboring protons.
Expected Spectrum for this compound: Based on the analysis of related benzoyl cyanide derivatives, the ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show:
-
Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns influenced by their position relative to the methyl and benzoyl cyanide groups.
-
Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.3-2.6 ppm) corresponding to the three equivalent protons of the methyl group.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., hybridization, attached atoms).
Expected Spectrum for this compound: Drawing from data on similar substituted benzoyl cyanides, the ¹³C NMR spectrum is predicted to display:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 115-120 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 125-140 ppm), with the carbon attached to the methyl group and the carbon of the carbonyl group appearing at the downfield end of this range.
-
Methyl Carbon (CH₃): A signal in the upfield aliphatic region, typically around δ 20-25 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Assign the signals based on their chemical shifts, integration values (for ¹H), and multiplicities, and by comparison with spectra of related compounds.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Expected Spectrum for this compound: The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of its key functional groups:
-
C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹.
-
C=O Stretch: A strong absorption band characteristic of an aryl ketone, typically in the range of 1680-1700 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=C Stretches (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of solid this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and information about its structure from the fragmentation pattern.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₉H₇NO), which is approximately 145.16 g/mol .
-
Major Fragmentation Pathways: Based on the fragmentation of similar aromatic ketones and nitriles, key fragmentation patterns would likely involve:
-
Loss of the cyano radical (•CN) to give a fragment at m/z 119.
-
Loss of the carbonyl group (CO) to give a fragment at m/z 117.
-
Formation of the m-toluoyl cation at m/z 119.
-
Further fragmentation of the aromatic ring.
-
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Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer for ionization (typically by electron impact) and mass analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (light-absorbing part) of the molecule.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.
-
Analysis: Determine the λmax and construct a calibration curve of absorbance versus concentration for quantitative analysis.
Comparison of Spectroscopic Methods
| Method | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Unambiguous structure elucidation, high resolution. | Lower sensitivity (especially ¹³C), requires relatively pure sample. |
| FTIR | Presence of specific functional groups (C≡N, C=O). | Fast, non-destructive, provides a molecular "fingerprint". | Limited structural information, can be difficult to interpret complex spectra. |
| Mass Spec. | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may have similar fragmentation patterns, can be destructive. |
| UV-Vis | Information about the conjugated system (chromophore). | Good for quantitative analysis, relatively simple and inexpensive. | Limited structural information, not all compounds absorb in the UV-Vis range. |
Alternative and Complementary Analytical Methods
While the spectroscopic techniques described above are primary tools for characterization, other methods offer valuable complementary information, particularly for purity assessment and quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is a powerful technique for separating this compound from impurities and for accurate quantification. A validated reverse-phase HPLC method can provide information on purity, stability, and the presence of related substances.
-
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an excellent method for purity determination and quantitative analysis.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of a pure sample, which can be used to confirm the molecular formula.
Validation of Spectroscopic Methods
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing a combination of spectroscopic and chromatographic techniques. While NMR spectroscopy provides the definitive structural elucidation, IR, MS, and UV-Vis spectroscopy offer crucial confirmatory data regarding functional groups, molecular weight, and electronic structure. For quantitative analysis and purity assessment, validated HPLC or GC methods are essential. By employing these validated methods within a structured analytical workflow, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, thereby underpinning the reliability and reproducibility of their scientific endeavors.
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- Google Patents. CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
- D'Auria, M., & Racioppi, R. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 35(11), e9083.
- Ishida, Y., et al. (2016). Synthesis of benzoyl cyanide as a defensive secretion in vivo. (a) Extract from a whole body. (b) Extract from a whole body after shaking. The arrows indicate peaks for benzaldehyde, benzoyl cyanide, and (R)-mandelonitrile, respectively. (c) Extract from a whole body after anesthetizing. The anesthetized animal is not able to release the defensive compounds including benzoyl cyanide. (d) Extraction from paraterga collected from the weakly anesthetized animal. The defensive sac in the par
A Comparative Benchmarking Guide to 3-Methylbenzoyl Cyanide-Derived Fungicides
Introduction: The Quest for Novel Fungicidal Scaffolds
The relentless pressure of evolving fungal pathogens on global agriculture and the increasing instances of resistance to existing fungicidal classes necessitate a continuous search for novel chemical entities with potent and durable antifungal activity. Within this landscape, aromatic nitriles, particularly benzoyl cyanide derivatives, have emerged as a promising scaffold for the development of new agrochemicals.[1] This guide provides a comprehensive performance benchmark of fungicides derived from 3-methylbenzoyl cyanide, a specific subset of this chemical class.
It is critical to note that while the broader class of benzoyl cyanides has shown promise, publicly available, peer-reviewed performance data specifically for this compound-derived fungicides against a wide range of phytopathogens is limited. Therefore, this guide will draw upon data from structurally related benzoyl and benzyl cyanide derivatives to provide a scientifically grounded yet prospective analysis. The comparisons herein are made against established commercial fungicides, offering a reference point for researchers and drug development professionals in evaluating the potential of this chemical family. The methodologies and data presented are intended to serve as a foundational resource for further investigation into this intriguing class of compounds.
Chemical Profile of the Core Scaffold
The this compound molecule is characterized by a benzoyl group and a cyano group, with a methyl substituent at the third position of the benzene ring. This structure offers several points for chemical modification to explore structure-activity relationships (SAR).
Caption: Chemical structure of the this compound core scaffold.
Benchmarking Performance: A Comparative Analysis
The performance of any novel fungicide is best assessed through direct comparison with existing, commercially successful products. For this guide, we will benchmark the potential of this compound derivatives against leading fungicides from the strobilurin, triazole, and benzamide classes. The selection of these classes is based on their widespread use, well-understood mechanisms of action, and extensive performance data.
Target Pathogens
The following key phytopathogenic fungi, representing a broad spectrum of diseases in major crops, will be the focus of our comparative analysis:
-
Rhizoctonia solani : A soil-borne pathogen causing damping-off, root rot, and sheath blight in a wide range of crops.
-
Botrytis cinerea : The causal agent of gray mold, a devastating disease affecting numerous fruits, vegetables, and ornamental plants.
-
Fusarium graminearum : A pathogen of cereal crops that causes Fusarium head blight and produces mycotoxins harmful to humans and livestock.
Comparative Efficacy Data (In Vitro)
The following tables summarize the in vitro fungicidal activity (EC50 values in µg/mL) of representative commercial fungicides against the target pathogens. This data, compiled from various studies, will serve as the benchmark for evaluating the potential of novel this compound derivatives.[2][3][4][5][6][7][8][9][10][11][12]
Table 1: In Vitro Efficacy (EC50 in µg/mL) Against Rhizoctonia solani
| Fungicide Class | Active Ingredient | EC50 (µg/mL) |
| Strobilurin | Azoxystrobin | 596.60[2] |
| Triazole | Tebuconazole | < 250 (complete inhibition) |
| Benzamide | Fluopyram | 430.37 |
| Dicarboximide | Iprodione | 0.43[2] |
| Benzimidazole | Carbendazim | < 250 (complete inhibition) |
| Hypothetical this compound Derivative | Compound X | Target < 10 |
Table 2: In Vitro Efficacy (EC50 in µg/mL) Against Botrytis cinerea
| Fungicide Class | Active Ingredient | EC50 (µg/mL) |
| Phenylpyrrole | Fludioxonil | < 0.1[4][7] |
| Triazole | Tebuconazole | ~1.0[4] |
| Anilinopyrimidine | Pyrimethanil | 50[4][7] |
| SDHI | Boscalid | ~0.1[4] |
| Hypothetical this compound Derivative | Compound Y | Target < 1.0 |
Table 3: In Vitro Efficacy (% Inhibition at 250 ppm) Against Fusarium graminearum
| Fungicide Class | Active Ingredient | % Inhibition at 250 ppm |
| Triazole | Tebuconazole | 100[10] |
| Triazole | Propiconazole | 100[10] |
| Benzimidazole | Carbendazim | 100[10] |
| Strobilurin + Triazole | Trifloxystrobin + Tebuconazole | 100[10] |
| Hypothetical this compound Derivative | Compound Z | Target > 95 |
Proposed Mechanism of Action: A Working Hypothesis
While the precise molecular target of this compound-derived fungicides is yet to be elucidated, the presence of the cyano group suggests potential interference with vital enzymatic processes. One plausible hypothesis is the inhibition of respiratory chain enzymes, a mode of action shared by several successful fungicide classes. The benzoyl moiety could facilitate binding to the active site of a target enzyme, while the reactive cyano group could interact with key amino acid residues or metal cofactors, leading to enzyme inactivation.
Caption: Hypothetical mechanism of action for this compound-derived fungicides.
Experimental Protocols for Performance Evaluation
To ensure the scientific rigor and reproducibility of performance benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for in vitro and in vivo evaluation of fungicidal activity.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.
Materials:
-
Fungal isolates (e.g., R. solani, B. cinerea, F. graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by plotting the percentage inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Evaluation: Detached Leaf Assay
This assay provides a more realistic assessment of a fungicide's performance on plant tissue, considering factors like uptake and translocation.[13][14][15][16][17]
Materials:
-
Healthy, susceptible host plants (e.g., wheat for F. graminearum, tomato for B. cinerea)
-
Test compound formulation
-
Fungal spore suspension
-
Sterile water
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Atomizer or sprayer
Procedure:
-
Preventative Assay:
-
Excise healthy leaves from the host plant.
-
Spray the leaves with the test compound formulation until runoff.
-
Allow the leaves to dry completely.
-
Inoculate the treated leaves with a fungal spore suspension.
-
-
Curative Assay:
-
Excise healthy leaves from the host plant.
-
Inoculate the leaves with a fungal spore suspension.
-
Incubate for a period that allows for fungal penetration but not extensive symptom development (e.g., 24 hours).
-
Spray the inoculated leaves with the test compound formulation.
-
-
Incubation:
-
Place the treated and inoculated leaves in moist chambers.
-
Incubate under controlled conditions (e.g., 12-hour photoperiod, 20-25°C).
-
-
Assessment:
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done visually using a rating scale or by measuring the lesion size.
-
Calculate the percentage of disease control compared to the untreated, inoculated control.
-
Greenhouse Efficacy Trials
For a comprehensive evaluation, greenhouse trials are crucial to assess the performance of a fungicide under more realistic growing conditions.[18][19]
Materials:
-
Potted host plants
-
Test compound formulation
-
Fungal inoculum
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Spraying equipment
Procedure:
-
Grow susceptible host plants in pots to a suitable growth stage.
-
Arrange the pots in a randomized complete block design to minimize experimental error.
-
Apply the test compound formulation as a foliar spray at different rates. Include an untreated control and a commercial standard for comparison.
-
Inoculate the plants with the fungal pathogen either before (preventative) or after (curative) the fungicide application.
-
Maintain optimal environmental conditions for disease development in the greenhouse.
-
Assess disease severity at regular intervals using a standardized rating scale.
-
At the end of the trial, collect data on plant health, and if applicable, yield.
-
Statistically analyze the data to determine the efficacy of the test compound compared to the controls.
Conclusion and Future Directions
The exploration of this compound-derived fungicides represents a promising avenue in the pursuit of novel crop protection solutions. While direct comparative data is still emerging, the foundational knowledge from structurally similar compounds suggests the potential for significant fungicidal activity. The key to unlocking this potential lies in a systematic approach to synthesis and screening, guided by the robust experimental protocols outlined in this guide.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: Exploring a wide range of substituents on the phenyl ring and modifications of the benzoyl and cyano moieties will be crucial for optimizing activity.
-
Broad-spectrum screening: Evaluating these novel compounds against a wider array of economically important phytopathogens.
-
Mechanism of action studies: Elucidating the precise molecular target(s) to understand the basis of their fungicidal activity and to proactively manage the risk of resistance.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the rational design of more potent and selective fungicides.[20][21][22][23][24]
By leveraging the comparative benchmarks and methodologies presented here, the scientific community can accelerate the discovery and development of the next generation of fungicides, contributing to a more sustainable and food-secure future.
References
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Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. - CGSpace. Available at: [Link]
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- Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Vol
- Inhibition of mycelial growth of phytopathogenic fungi under the action of test compounds. (n.d.).
- Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. (n.d.).
- Development of quantitative structure-activity relationships and its application in r
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
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- Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023).
- Quantitative Structure−Antifungal Activity Relationships of Some Benzohydrazides against Botrytis cinerea. (n.d.).
- Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. (n.d.).
- Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (2023).
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
- Antifungal activity of a novel synthetic polymer M451 against phytop
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop
- Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. (2023).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methylbenzoyl Cyanide Quantification
Abstract
The accurate quantification of reactive intermediates like 3-Methylbenzoyl cyanide is a cornerstone of robust process development and quality control in the pharmaceutical and chemical industries. Ensuring the reliability of analytical data is paramount, not only for a single method but across different analytical platforms. This guide provides a comprehensive framework for the cross-validation of three distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental design, present detailed, self-validating protocols, and establish a clear workflow for comparing results to ensure inter-method consistency and data integrity, all while adhering to the principles outlined in authoritative guidelines such as the ICH Q2(R2).[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound is an aromatic nitrile, a class of compounds that serves as a versatile precursor in organic synthesis, particularly in the formation of ketones, amides, and other critical pharmaceutical intermediates. Its reactivity, however, presents a challenge for analytical chemists. Accurate and precise quantification is essential to monitor reaction kinetics, determine product purity, and ensure the safety and efficacy of the final drug substance.
Cross-validation of analytical methods is the process of verifying that different, validated procedures produce consistent, reliable, and accurate results for the same analyte.[4] This is not merely a confirmatory exercise but a critical component of the analytical method lifecycle, especially during method transfer between laboratories or when employing orthogonal techniques to gain a higher degree of confidence in a result.[5][6] This guide will compare a workhorse chromatographic method (HPLC), a high-specificity hyphenated technique (GC-MS), and an absolute quantification method (qNMR) to provide a holistic view of analytical equivalence.
The Framework: Principles of Analytical Method Validation
Before any cross-comparison can occur, each individual method must be rigorously validated to demonstrate its fitness for purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1][8] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
The following diagram illustrates a typical workflow for validating a single analytical procedure.
Caption: A generalized workflow for analytical method validation.
Candidate Analytical Methodologies
The selection of analytical methods for cross-validation should ideally include techniques that are orthogonal, meaning they rely on different chemical or physical principles for separation and detection. This provides a more rigorous and scientifically sound comparison.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility. For this compound, a reversed-phase method is ideal, separating the moderately non-polar analyte from polar impurities on a C18 stationary phase. The aromatic ring and carbonyl group constitute a strong chromophore, making UV detection highly sensitive and specific.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, increase to 85% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 10.0 mL with acetonitrile. Further dilute as necessary to fall within the calibration range.
-
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers exceptional specificity and sensitivity. Separation is based on the analyte's volatility and interaction with the GC column's stationary phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern. This method is orthogonal to HPLC as it involves a different separation mechanism (partitioning into a gas phase) and a highly specific detection principle.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., targeting the molecular ion and key fragments) and Full Scan (50-350 m/z) for identification.
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile, GC-compatible solvent such as ethyl acetate, following a similar concentration range as for the HPLC method.
Method C: Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Rationale: qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This technique is truly orthogonal to chromatography, as it requires no physical separation and measures a fundamental molecular property.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.
-
Internal Standard: Use a certified internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrum: ¹H NMR.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard signals to ensure full relaxation (e.g., 30 seconds).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons) and a signal for the internal standard.
-
Calculate the purity or concentration using the standard qNMR equation, accounting for the molar masses, masses weighed, number of protons in each integrated signal, and the purity of the internal standard.
-
The Cross-Validation Study: Protocol and Workflow
The objective of this study is to demonstrate that the validated HPLC-UV, GC-MS, and qNMR methods provide equivalent quantitative results for this compound.
Workflow Diagram:
Caption: Workflow for cross-validating three analytical methods.
Experimental Protocol:
-
Sample Selection: Use a single, homogeneous batch of this compound.
-
Sample Preparation: Prepare five independent samples from this batch according to the sample preparation procedure defined for each analytical method. Each preparation should be treated as a unique sample.
-
Analysis: Analyze each of the five prepared samples using each of the three validated methods (HPLC-UV, GC-MS, and qNMR).
-
Data Collection: Record the assay value (e.g., as % purity or mg/mL) for each of the five replicates for all three methods.
-
Statistical Analysis:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the set of five results from each method.
-
Perform a statistical comparison of the mean values. An Analysis of Variance (ANOVA) test is suitable to determine if there is a statistically significant difference between the means of the three methods.
-
-
Acceptance Criteria:
-
The %RSD of the five replicates for each individual method should be ≤ 2.0%.
-
The mean assay values obtained from the HPLC and GC-MS methods should not differ by more than 2.0% from the mean value obtained by the primary qNMR method.
-
The ANOVA test (at a 95% confidence level) should show no statistically significant difference between the three methods (p > 0.05).
-
Comparative Data Analysis (Hypothetical Data)
To illustrate the outcome of a successful cross-validation, the following tables present hypothetical performance data.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | N/A¹ | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | N/A¹ | Method Dependent |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | N/A² | 98.0% - 102.0% |
| Precision (%RSD) | 0.85% | 1.10% | 0.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.1 | ~50 | Report |
| LOQ (µg/mL) | 0.7 | 0.4 | ~150 | Report |
¹ qNMR is not a calibration-based method, so linearity and range are not applicable in the same context. ² qNMR is considered a primary method; its result is often used as the true value to measure the accuracy of other methods.
Table 2: Cross-Validation Results for a Single Batch (% Purity)
| Replicate | HPLC-UV Assay (%) | GC-MS Assay (%) | qNMR Assay (%) |
| 1 | 99.2 | 98.9 | 99.5 |
| 2 | 99.5 | 99.4 | 99.6 |
| 3 | 99.1 | 98.8 | 99.4 |
| 4 | 99.6 | 99.5 | 99.8 |
| 5 | 99.3 | 99.1 | 99.5 |
| Mean | 99.34 | 99.14 | 99.56 |
| SD | 0.21 | 0.30 | 0.15 |
| %RSD | 0.21% | 0.30% | 0.15% |
| % Difference from qNMR | -0.22% | -0.42% | N/A |
Discussion and Expert Insights
The hypothetical data demonstrates a successful cross-validation. All three methods show excellent precision (%RSD < 2.0%), and the mean results from the chromatographic methods are well within the acceptance criterion of ±2.0% of the qNMR result. This provides a high degree of confidence that any of these methods can be used to reliably quantify this compound.
Causality and Method Choice:
-
Why choose HPLC for routine QC? It is robust, highly reproducible, and easily automated, making it ideal for high-throughput environments. Its separation capability is excellent for monitoring purity and related substances.
-
When is GC-MS preferable? When absolute certainty of identity is required, especially for impurity profiling or in complex matrices where chromatographic co-elution might be a concern. The mass spectrum provides a molecular fingerprint that is far more specific than a UV trace.
-
The role of qNMR: qNMR serves as the ultimate arbiter. As a primary method, it is invaluable for certifying reference standards and for providing a definitive, unbiased value against which other, more routine methods can be validated and cross-validated. Its lower sensitivity and higher instrumentation cost, however, make it less suitable for routine release testing.
Should discrepancies arise during cross-validation (e.g., a consistent bias between methods), it necessitates a thorough investigation. Potential causes could include unresolved impurities affecting one method but not another, differences in standard preparation, or analyte degradation under the conditions of one of the techniques (e.g., thermal degradation in a GC inlet).
Conclusion
The cross-validation of analytical methods is an indispensable scientific practice that underpins data integrity in regulated industries. By systematically comparing orthogonal techniques like HPLC-UV, GC-MS, and qNMR, researchers and drug development professionals can build a robust analytical control strategy for challenging intermediates like this compound. This guide provides the strategic framework, detailed protocols, and expert rationale necessary to design and execute a successful cross-validation study, ultimately ensuring that the analytical results are not just precise and accurate, but demonstrably true.
References
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Guide to the Biological Activity of 3-Methylbenzoyl Cyanide Derivatives
Introduction: The Versatility of the Benzoyl Cyanide Scaffold
In the landscape of medicinal chemistry, the benzoyl cyanide framework represents a class of highly versatile aromatic α-ketonitriles.[1] These bifunctional molecules, featuring both a benzoyl and a cyano group, serve as crucial building blocks for a wide array of organic compounds, from pharmaceuticals to agrochemicals.[1][2] The introduction of substituents onto the benzene ring can dramatically modulate the molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity.
This guide focuses on derivatives of 3-Methylbenzoyl cyanide, an aromatic nitrile where a methyl group at the meta position enhances reactivity and provides a key structural element for developing novel bioactive agents.[2] We will explore the synthesis of these derivatives, provide a comparative analysis of their biological activities supported by experimental data, and detail the methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for therapeutic innovation.
Synthesis of this compound and Its Derivatives
The foundational step in exploring the biological potential of this class of compounds is an efficient and scalable synthesis. The most common route to synthesize the core structure involves the reaction of a substituted benzoyl chloride with a cyanide source.
A general and reliable method involves the reaction of 3-methylbenzoyl chloride with a cyanide salt, often catalyzed by a transition metal.[3][4] For instance, o-methylbenzoyl chloride can be reacted with potassium ferricyanide using a copper catalyst to produce o-methylbenzoyl cyanide with high yield and purity.[4] This approach is adaptable for the 3-methyl (meta) isomer. Once the this compound core is synthesized, it can be further modified at the cyano or keto group to generate a library of derivatives, such as Schiff bases, hydrazones, or heterocyclic compounds, each with unique potential for biological interaction.[5]
Caption: General workflow for synthesizing this compound derivatives.
Comparative Biological Activities
While direct, extensive comparative studies on a wide range of this compound derivatives are emerging, research on structurally related compounds provides significant insight into their potential as therapeutic agents. The primary activities investigated for these scaffolds are anticancer and antimicrobial.
Anticancer Activity
Derivatives of aromatic cyanides, such as those from 3-cyanobenzaldehyde, have shown promising cytotoxicity against various cancer cell lines.[5] The mechanism often involves the induction of programmed cell death (apoptosis) and the halting of the cell cycle, which are critical for controlling cancer cell proliferation.[5] Similarly, substituted benzofuran derivatives, which can be synthesized from related phenolic precursors, have demonstrated potent anticancer effects. For example, certain 3-methyl-benzofuran-2-carboxylic acid derivatives have shown excellent activity against lung cancer (A549) and breast cancer (MCF7) cell lines, with IC₅₀ values in the low micromolar range.[6]
The rationale for investigating these compounds stems from the cyano group's ability to act as a hydrogen bond acceptor and its influence on the molecule's electronic properties, which can enhance binding to target enzymes or receptors within cancer cells.
Table 1: Comparative Anticancer Activity of Structurally Related Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Methylbenzofuran Amide | Compound 12b | A549 (Lung) | 0.858 | [6] |
| 3-Methylbenzofuran Amide | Compound 10d | MCF7 (Breast) | 2.07 | [6] |
| Indolin-2-one Thiazole | Compound 7d | MCF7 (Breast) | 2.93 | [6] |
| Benzopyrone Schiff Base | Compound 4a | Leukemia Subpanel | - (Good GI%) | [7] |
| Benzopyrone Schiff Base | Compound 4b | CNS Cancer Subpanel | - (Good GI%) | [7] |
*GI% (Growth Inhibition Percentage) reported as significant, but specific IC₅₀ values were not provided in the abstract.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis. This process is a highly regulated form of cellular suicide essential for normal tissue homeostasis. 3-Cyanobenzaldehyde derivatives, for instance, are known to trigger this pathway, often through the activation of caspases, which are the executioner enzymes of apoptosis.[5]
Caption: Hypothesized apoptotic pathway induced by bioactive cyanide derivatives.
Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics. Heterocyclic compounds derived from or containing a methylbenzoyl moiety have shown significant potential. For example, a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives demonstrated strong antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[8]
The mechanism for these specific quinolinium derivatives was found to be the disruption of the bacterial cell division protein FtsZ.[8] By inhibiting FtsZ's GTPase activity and its dynamic assembly, the compounds prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[8] This provides a validated target for which new this compound derivatives could be designed.
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolinium Derivative | Compound A2 | MRSA | < MIC of Methicillin | [8] |
| Quinolinium Derivative | Compound A2 | VRE | < MIC of Vancomycin | [8] |
| Benzamide Oxadiazole | Compound 7h | Botrytis cinereal (Fungus) | 90.5% Inhibition at 50 mg/L | [9] |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Detailed Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. The following sections detail the methodologies for assessing cytotoxic and antimicrobial activities.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10][12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., A549) by trypsinization.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and nutrient depletion, confounding the results.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells: "untreated" (cells with medium only) and "vehicle control" (cells with medium and the compound's solvent, e.g., DMSO).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals attached to the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[10]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[12]
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solubilizer only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14] The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria after overnight incubation.[14]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select several well-isolated colonies of the test bacterium (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Causality: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too light will lead to falsely high or low MIC values, respectively.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
The typical volume in each well is 50 or 100 µL.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.
-
This brings the final bacterial concentration to the target of 5 x 10⁵ CFU/mL and halves the concentration of the drug in each well.
-
Include essential controls:
-
Growth Control: Wells with broth and bacteria but no drug.
-
Sterility Control: Wells with broth only (no bacteria or drug).
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. Evidence from structurally related compounds strongly suggests potential for potent anticancer and antimicrobial activities. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Future research should focus on synthesizing and screening a broad library of this compound derivatives directly. Promising hits should be advanced to mechanistic studies to elucidate their specific molecular targets, such as the bacterial FtsZ protein or key regulators of apoptosis in cancer cells. With a systematic approach combining targeted synthesis and robust biological evaluation, these compounds could yield novel candidates for drug development pipelines.
References
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CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 22, 2026, from [Link]
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World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 22, 2026, from [Link]
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Coyle, M. B. (2005). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 22, 2026, from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 22, 2026, from [Link]
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Moody, J. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Retrieved from [Link]
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ideXlab. (n.d.). Benzoyl Cyanide - Explore the Science & Experts. Retrieved January 22, 2026, from [Link]
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Mori, N., et al. (2017). Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 22, 2026, from [Link]
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Abdel-Gawad, H., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Retrieved from [Link]
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- Google Patents. (2024). CN114380713B - O-methyl benzoyl cyanide synthesis method.
- Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2789.
- Google Patents. (2014). CN103804233A - Synthesis method for benzyl cyanide derivative.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methylbenzoyl Cyanide Compounds
Executive Summary
For researchers, scientists, and drug development professionals, the precise characterization of molecular entities is not merely a procedural step but the bedrock of reproducible and reliable science. Methylbenzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a common yet critical analytical challenge: ensuring isomeric purity. This compound can exist as three distinct positional isomers (ortho-, meta-, para-) and, critically, as a pair of enantiomers due to its chiral center. The presence of an undesired isomer, even in trace amounts, can drastically alter pharmacological activity, toxicity, and final product quality.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques for resolving and quantifying the isomers of methylbenzoyl cyanide. We move beyond simple procedural outlines to explain the underlying principles and causal logic behind methodological choices. By grounding our recommendations in established regulatory frameworks and empirical data, this document serves as a practical and authoritative resource for developing robust, accurate, and self-validating analytical methods.
The Criticality of Isomeric Purity: Why It Matters
In pharmaceutical development, the specific spatial arrangement of atoms in a molecule is paramount. Positional isomers, such as 2-methylbenzoyl cyanide (ortho-), 3-methylbenzoyl cyanide (meta-), and 4-methylbenzoyl cyanide (para-), possess different physical and chemical properties that can affect reaction kinetics, impurity profiles, and the biological activity of subsequent derivatives.
Furthermore, the presence of a chiral center in methylbenzoyl cyanide means it exists as (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different effects; one may be therapeutic while the other could be inactive or even toxic.[3][4] Consequently, regulatory bodies like the FDA and EMA mandate strict control over the isomeric purity of drug substances.[5][6] This necessitates analytical methods capable of exquisitely fine discrimination.
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical technique is dictated by the specific isomeric challenge—separating positional isomers versus resolving enantiomers. Each method operates on different principles of separation, offering a unique balance of resolution, sensitivity, speed, and complexity.
dot
Caption: Decision tree for selecting the appropriate analytical technique.
Data Summary: Performance Comparison of Key Techniques
| Parameter | Reverse-Phase HPLC (for Positional Isomers) | Gas Chromatography-MS (for Positional Isomers) | Chiral HPLC (for Enantiomers) |
| Primary Application | Quantitative analysis and separation of o-, m-, p- isomers.[7] | Identification and quantification of thermally stable, volatile isomers.[8] | Separation and quantification of (R)- and (S)-enantiomers.[9] |
| Separation Principle | Differential partitioning based on polarity between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[11] | Formation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP).[12] |
| Resolution | High; baseline separation is typically achievable with method optimization.[13] | Very high; excellent for resolving isomers with different boiling points.[8] | High; dependent on the selection of the appropriate CSP. |
| Sensitivity (Typical) | Low µg/mL to ng/mL range (UV detection). | Low ng/mL to pg/mL range (MS detection).[14] | µg/mL to ng/mL range (UV/CD detection). |
| Sample Requirements | Soluble in mobile phase; non-volatile. | Volatile and thermally stable (or requires derivatization).[7] | Soluble in mobile phase; requires a chromophore for UV detection. |
| Key Advantage | Robustness, versatility, and excellent quantitative accuracy.[1] | High sensitivity and structural confirmation from mass spectra.[15] | Direct separation of enantiomers without derivatization.[16] |
| Key Limitation | May require longer run times compared to GC. | Not suitable for thermally labile compounds. | CSPs can be expensive and have specific mobile phase limitations. |
Experimental Protocols: From Theory to Benchtop Execution
A protocol is more than a list of steps; it is a system designed for reproducibility. The following methods are presented as self-validating systems, with commentary to illuminate the reasoning behind critical parameters.
Workflow for Isomeric Purity Analysis
The overall analytical process, from sample handling to data interpretation, requires a systematic approach to ensure data integrity.
dot
Caption: General workflow for chromatographic purity analysis.
Protocol 1: Positional Isomer Analysis by RP-HPLC
This method is designed to separate 2-, 3-, and 4-methylbenzoyl cyanide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Note: A C18 column provides good hydrophobic retention for aromatic compounds. For challenging separations, a phenyl-hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic ring of the analytes.[17]
-
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), Isocratic.
-
Scientist's Note: The ratio of acetonitrile (organic modifier) to water controls the retention time. A higher percentage of acetonitrile will decrease retention. The mobile phase should be filtered and degassed to prevent pump blockages and baseline noise.[18]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Scientist's Note: Benzoyl cyanide derivatives have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, providing good sensitivity. A diode array detector can be used during method development to identify the optimal wavelength.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards of each isomer (ortho, meta, para) in the mobile phase to a concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the test sample at a concentration of ~1.0 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.[7]
-
System Suitability: Inject a mixed standard solution. The resolution between the closest eluting isomer pair should be ≥ 1.7 to ensure baseline separation.[9]
-
Analysis: Inject the test sample and identify peaks based on the retention times from the individual standard injections.
-
Quantification: Determine the percentage of each isomer using area normalization, assuming equal response factors for the isomers.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This method is designed to resolve the (R)- and (S)-enantiomers of a specific methylbenzoyl cyanide isomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., amylose or cellulose derivatives).
-
Scientist's Note: The choice of a CSP is the most critical parameter in chiral separations. Screening several columns with different chiral selectors is often necessary during method development. The separation relies on the formation of transient, diastereomeric complexes with differing stabilities between the enantiomers and the CSP.[12]
-
-
Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol (e.g., 90:10 v/v) for normal-phase chiral chromatography.
-
Scientist's Note: The alcohol modifier (isopropanol) is crucial for controlling retention and enantioselectivity. Small changes in its concentration can have a large impact on the separation.
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL. This high concentration is often necessary to accurately detect the minor enantiomer, which may be present at levels below 0.15%.[3]
-
System Suitability: Inject the racemic sample. The resolution between the two enantiomer peaks should be ≥ 1.7.[9] The elution order (eutomer vs. distomer) should be determined and documented. A distomer-first elution is often preferred to prevent the minor peak from being obscured by the tailing of the major peak.[3]
-
Analysis: Inject the test sample.
-
Quantification: Calculate the percentage of the undesired enantiomer relative to the total peak area of both enantiomers.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation demonstrates that an analytical method is suitable for its intended purpose.[19] For isomeric purity analysis, validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[1][20]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, impurities). | Peaks for all isomers are baseline resolved (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery should be between 98.0% and 102.0% for spiked samples.[1] |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2.0%.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[9] Crucial for controlling trace-level isomeric impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C). | System suitability parameters remain within acceptable limits. |
Conclusion
The analysis of isomeric purity for methylbenzoyl cyanide compounds is a multifaceted challenge that demands a rigorous and scientifically sound approach. While Reverse-Phase HPLC serves as a robust and reliable workhorse for separating positional isomers, Chiral HPLC is indispensable for the critical task of resolving enantiomers. The choice of method is not arbitrary but a deliberate decision based on the specific analytical goal, guided by principles of chromatography and validated against internationally recognized standards. By understanding the causality behind experimental choices and adhering to stringent validation protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, generating data that is not only accurate but fundamentally trustworthy.
References
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. BenchChem.
- BenchChem. (2025).
- Ng, K. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Viral Shorts Only. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methylbenzoyl Cyanide
As a versatile intermediate in pharmaceutical synthesis and organic chemistry, 3-Methylbenzoyl cyanide is a valuable compound in the modern laboratory.[1] However, its utility is matched by a significant hazard profile, primarily due to its cyanide moiety. Proper handling and disposal are not merely procedural formalities; they are critical safety imperatives to protect laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. It is designed for researchers and drug development professionals who handle this and similar chemical entities. The protocols herein are grounded in established safety principles for cyanide-containing compounds, emphasizing hazard mitigation through careful segregation, decontamination, and compliant disposal practices.
Part 1: The Core Hazard - Understanding Cyanide Reactivity
The principal hazard associated with this compound, and indeed all acyl cyanides, is the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[2][3][4] This is not a theoretical risk; it is a direct chemical consequence of improper handling.
Causality of HCN Release: The cyanide group is susceptible to hydrolysis, particularly in the presence of acids. The reaction is accelerated by acids, leading to a rapid evolution of HCN gas.[4] Given that many laboratory waste streams can be acidic, the inadvertent mixing of cyanide waste with other chemical waste poses a life-threatening risk. Furthermore, while the odor of HCN is sometimes described as that of "bitter almonds," a significant portion of the population cannot detect it, making it a particularly insidious hazard.[4] The toxicity of cyanide compounds stems from their ability to inhibit cellular respiration, leading to rapid collapse and, in sufficient doses, death.[4]
Part 2: Pre-Disposal Checklist: Engineering and Personal Controls
Before generating any waste, establishing a safe work environment is paramount. These controls are non-negotiable when handling cyanide compounds.
-
Designated Work Area: All work with this compound must be conducted in a designated area, clearly marked with signs that identify the chemical hazard.[3]
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur within a properly functioning and certified chemical fume hood.[2][3][4] This is the primary engineering control to prevent inhalation exposure.
-
Prohibition on Working Alone: Never work with cyanide compounds when alone in the laboratory.[4][5] Ensure colleagues are aware of the work being performed.
-
Personal Protective Equipment (PPE): The required PPE for handling this compound includes:
Part 3: Waste Segregation and Containment Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. Cyanide-containing waste must never be mixed with other waste streams.[4]
| Waste Type | Container Specification | Mandatory Labeling | Key Segregation Rule |
| Liquid Waste | Use a dedicated, leak-proof, and chemically compatible container (e.g., HDPE).[4] | "HAZARDOUS WASTE – CYANIDE" [5], "No Acids" [4], Contents, Generation Date | Store separately from all other liquid waste, especially acidic waste. |
| Solid Waste | Collect in a dedicated, puncture-resistant container with a secure lid. This includes contaminated gloves, wipes, and weighing papers.[3][5] | "HAZARDOUS WASTE – CYANIDE" [5], "No Acids" [4], Contents, Generation Date | Store separately from all other solid waste. |
| Empty Containers | The original product container, even when "empty," must be managed as hazardous waste.[6] | "HAZARDOUS WASTE – CYANIDE" [5], "No Acids" [4], "Empty Container" | Do not rinse and reuse. Dispose of as solid cyanide waste. |
Part 4: Decontamination of Labware and Work Surfaces
Glassware and equipment that have come into contact with this compound must be decontaminated before they can be removed from the fume hood for general washing. This process involves the chemical oxidation of cyanide to the much less toxic cyanate ion (CNO⁻).[4]
Causality of the Two-Step Protocol: This procedure is performed in two steps to ensure the reaction environment remains alkaline (basic). Adding bleach (sodium hypochlorite) to a neutral or acidic cyanide solution can generate highly toxic cyanogen chloride (CNCl) gas.[4] The initial treatment with a pH 10 buffer mitigates this risk.
Step-by-Step Decontamination Protocol: All steps must be performed within a chemical fume hood.
-
Step 1: Initial Alkaline Rinse.
-
Step 2: Oxidation with Alkaline Bleach.
-
Prepare a fresh 10% bleach solution (sodium hypochlorite in water) and adjust its pH to be ≥10 using sodium hydroxide.
-
Carefully rinse the equipment with this alkaline bleach solution.[3][5]
-
Allow a contact time of at least one hour to ensure complete oxidation.
-
Collect this second rinse solution and dispose of it as hazardous waste. While the cyanide has been treated, the solution may contain other hazardous compounds and should not be poured down the drain.[4]
-
-
Step 3: Final Cleaning.
-
After decontamination, the glassware can be washed with soap and water as usual.[4]
-
Part 5: The Disposal Workflow: From Benchtop to Pickup
The overall process for managing this compound waste follows a clear, logical path from the point of generation to its final collection by Environmental Health & Safety (EH&S) personnel.
Caption: Disposal workflow for this compound waste.
Part 6: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical. The procedure differs significantly based on the spill's location.
Small Spill (Contained within a Chemical Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, neutralize the spill. You can use a commercial spill kit or absorbent pads.
-
Dampen any solid material with a pH 10 buffer solution to avoid generating dust.[4]
-
Once absorbed, begin the two-step decontamination process described in Part 4 on the affected surfaces.
-
Place all contaminated cleanup materials (pads, wipes, gloves) into the solid cyanide hazardous waste container.[3][4]
Large Spill or Any Spill Outside of a Fume Hood:
-
Alert everyone in the laboratory and evacuate the area, closing all doors behind you.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.[2]
-
Call your institution's emergency number or 911 from a safe location.
-
Inform the emergency responders of the exact location and nature of the spill (i.e., a cyanide compound).[2]
References
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A Senior Application Scientist's Guide to Handling 3-Methylbenzoyl Cyanide: A Protocol Rooted in Safety and Causality
As researchers and developers, our work with reactive intermediates like 3-Methylbenzoyl cyanide is fundamental to innovation in pharmaceuticals, agrochemicals, and material science.[1] This versatile aromatic nitrile, with its enhanced reactivity, is a powerful tool in our synthetic arsenal.[1] However, its power comes with a significant responsibility. The presence of the benzoyl cyanide moiety dictates a stringent and uncompromising approach to safety.
This guide is structured not as a generic checklist, but as a comprehensive operational plan. It moves beyond simply listing personal protective equipment (PPE) to explain the causality behind each recommendation. By understanding the "why," we empower ourselves to work not just safely, but intelligently, ensuring that every protocol is a self-validating system of protection for ourselves and our colleagues.
The Primary Hazard: Understanding the Cyanide Moiety
This compound's principal hazard is rooted in its cyanide group. Organic cyanides (nitriles) can be toxic and may cause irritation to the eyes, skin, and respiratory system.[2] The most critical risk, however, is the potential for the release of highly toxic hydrogen cyanide (HCN) gas. This can occur through contact with acids, strong oxidizing agents, or even moisture over time.[3]
Cyanide is a rapid-acting poison that functions by inhibiting cellular respiration, leading to chemical asphyxia.[4][5] Exposure via inhalation, ingestion, or skin absorption can quickly lead to severe symptoms, including weakness, headache, confusion, and in high doses, convulsions, loss of consciousness, and death.[4][6] The immediacy and severity of these effects are the primary drivers for the multi-layered safety protocols outlined below.
Foundational Safety: The Hierarchy of Controls
Before a single piece of PPE is worn, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Control - The Chemical Fume Hood: All work with this compound—from weighing solids to running reactions and workups—must be performed within a properly functioning and certified chemical fume hood.[3][5] This is non-negotiable. The hood's constant airflow contains potentially harmful dusts and vapors and is critical for safely diluting and exhausting any inadvertently generated hydrogen cyanide gas.
-
Administrative Control - The Buddy System: No researcher should ever work with highly toxic cyanides alone.[3][5] A "buddy" or colleague must be present in the laboratory, aware of the work being performed, and prepared to implement emergency procedures. This individual is a critical component of your safety system.
Personal Protective Equipment (PPE): An Integrated Barrier System
The selection of PPE for handling this compound is based on creating a complete, impermeable barrier to all potential routes of exposure.
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[2][5][6] Due to the high toxicity and potential for splashes during transfers, a face shield worn over the splash goggles is required when handling solutions or performing any operation with a heightened splash risk.[3] This combination protects the eyes, nose, and mouth from accidental contact.
Hand Protection: Given that cyanide compounds can be absorbed through the skin, glove selection is critical.[2][7]
-
Material: Nitrile or neoprene gloves are recommended for handling cyanide salts and their solutions.[3]
-
Protocol: Double-gloving is the standard procedure. This provides a critical backup layer of protection should the outer glove be compromised.
-
Integrity Check: Always inspect gloves for tears or pinholes before use.
-
Replacement: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the fume hood. After completing a task, remove the outer pair of gloves before touching any surfaces like a computer or a notebook.
Body Protection: A flame-resistant lab coat that is fully buttoned is the minimum requirement.[3][4] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary. Ensure that your legs and feet are fully covered; open-toed shoes are never permissible in a laboratory setting.
Respiratory Protection: Under standard operating conditions within a certified chemical fume hood, airborne concentrations should be kept below permissible exposure limits (PEL), and a respirator may not be required. The OSHA PEL for cyanides is 5 mg/m³ as a time-weighted average.[8] However, in situations where a fume hood is not available (which should be avoided), during a large spill, or if there is a potential for exposure above the PEL, a NIOSH-approved respirator is mandatory.[2][6]
-
Type: For exposures that may exceed the PEL, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge is necessary.[9]
-
Emergency: In an emergency situation, such as a large spill, a self-contained breathing apparatus (SCBA) is required for response personnel.[9][10]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Not required inside fume hood |
| Preparing Solutions | Face Shield over Goggles | Double Nitrile/Neoprene Gloves | Lab Coat, Chemical Apron | Not required inside fume hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Not required inside fume hood |
| Handling Spills | Face Shield over Goggles | Double Nitrile/Neoprene Gloves | Lab Coat, Chemical Apron | Full-face respirator may be required |
| Waste Disposal | Face Shield over Goggles | Double Nitrile/Neoprene Gloves | Lab Coat, Chemical Apron | Not required for routine handling |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of your PPE is directly tied to the discipline with which it is used. Cross-contamination during the removal of PPE is a common and preventable error.
Step-by-Step PPE Protocol:
-
Inspection: Before starting, inspect all PPE for damage.
-
Donning (Putting On):
-
Put on your inner pair of gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
If required, put on a chemical-resistant apron.
-
Put on your chemical splash goggles.
-
Put on your face shield (if required).
-
Finally, put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) - The Contamination-Avoidance Sequence:
-
Remove the outer, most contaminated gloves first. Dispose of them in the designated hazardous waste container.
-
Remove your face shield and apron (if used).
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]
-
-
Disposal Plan: All disposable PPE used while handling this compound must be treated as hazardous waste. Place all used gloves, aprons, and any contaminated wipes into a clearly labeled, sealed hazardous waste container. Non-disposable items like lab coats must be decontaminated according to your institution's specific procedures if contamination is suspected.
Emergency Operational Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can be life-saving.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult or has stopped, trained personnel should provide artificial respiration and administer oxygen if available.[10] Do not use mouth-to-mouth resuscitation.[4] Call for emergency medical services immediately.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water.[2] Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) department immediately.
-
Clean-up (Trained Personnel Only): For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can absorb the material with an inert, dry absorbent and place it in a sealed, labeled container for hazardous waste disposal.[2] Do not use combustible materials like paper towels to absorb the spill.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

